3'-Fluoro-3'-deoxyadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226033 | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75059-22-2 | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Fluoro-3'-deoxyadenosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has garnered significant attention for its potent broad-spectrum antiviral and antitumor activities. The strategic substitution of a fluorine atom for the hydroxyl group at the 3' position of the ribose sugar imparts unique chemical and biological properties to the molecule. This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and biological activity of this compound, supported by experimental data and protocols.
Chemical and Physical Properties
This compound is a white to off-white powder. Its core structure consists of an adenine base linked to a 3'-fluorinated deoxyribose sugar. The high electronegativity of the fluorine atom significantly influences the electronic and conformational properties of the nucleoside.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | [2] |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | [2][3][4][5][6] |
| Molecular Weight | 269.23 g/mol | [2][4] |
| CAS Number | 75059-22-2 | [2][5] |
| Melting Point | 211-212 °C | [5] |
| Appearance | Powder or liquid | [5] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL), 20% SBE-β-CD in Saline (≥ 2.5 mg/mL), and Corn Oil (≥ 2.5 mg/mL) | [7] |
| Storage | Store at <-15°C | [4] |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)F">C@@HO)N | [2][4] |
| InChIKey | QCDAWXDDXYQEJJ-QYYRPYCUSA-N | [2] |
Synthesis
The synthesis of this compound typically starts from adenosine. A common synthetic route involves a double inversion at the 3'-position to ensure the correct stereochemistry.[8][9] The key step is the introduction of the fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[8][9][10]
Experimental Protocol: Synthesis of this compound (General Overview)
A representative synthesis involves the following key transformations[8][9][10]:
-
Protection of Adenosine: The 2' and 5' hydroxyl groups of adenosine are protected, often with trityl or silyl groups, to ensure selective reaction at the 3' position.
-
Inversion of Configuration at C-3': The 3'-hydroxyl group is activated, for instance by converting it to a triflate. This is followed by nucleophilic displacement with sodium acetate to invert the stereochemistry, yielding a xylo-configured intermediate.
-
Deprotection and Fluorination: The protecting groups are selectively removed, and the resulting hydroxyl group is then treated with DAST to introduce the fluorine atom with the desired stereochemistry.
-
Final Deprotection: All remaining protecting groups are removed to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action
As a nucleoside analog, this compound exerts its biological effects primarily by interfering with nucleic acid synthesis.[7] Once inside the cell, it is believed to be phosphorylated to its triphosphate form by host cell kinases. This triphosphate analog can then be incorporated into growing viral RNA or DNA chains by viral polymerases. The absence of a 3'-hydroxyl group, replaced by the fluorine atom, prevents the formation of the subsequent phosphodiester bond, leading to chain termination and inhibition of viral replication.[4]
Caption: Intracellular activation and mechanism of action.
Biological Activity
This compound exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses.[10] It has shown particular potency against flaviviruses.[11][12] Additionally, it possesses antitumor properties.[7]
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source(s) |
| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | PS | 2.2 ± 0.6 | > 25 | > 11.4 | [11] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | PS | 1.6 ± 0.3 | > 25 | > 15.6 | [11] |
| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | HBCA | 3.1 ± 1.1 | > 25 | > 8.1 | [11] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | HBCA | 4.5 ± 1.5 | > 25 | > 5.6 | [11] |
| Zika Virus (ZIKV) - MR-766 strain | PS | 1.1 ± 0.1 | > 25 | > 22.7 | [11] |
| Zika Virus (ZIKV) - Paraiba_01 strain | PS | 1.2 ± 0.2 | > 25 | > 20.8 | [11] |
| Zika Virus (ZIKV) - MR-766 strain | HBCA | 4.7 ± 1.3 | > 25 | > 5.3 | [11] |
| Zika Virus (ZIKV) - Paraiba_01 strain | HBCA | 4.5 ± 1.4 | > 25 | > 5.6 | [11] |
| West Nile Virus (WNV) - Eg-101 strain | PS | 3.7 ± 1.2 | > 25 | > 6.8 | [11] |
| West Nile Virus (WNV) - 13-104 strain | PS | 4.7 ± 1.5 | > 25 | > 5.3 | [11] |
| West Nile Virus (WNV) - Eg-101 strain | HBCA | 4.3 ± 0.3 | > 25 | > 5.8 | [11] |
| West Nile Virus (WNV) - 13-104 strain | HBCA | 4.3 ± 0.6 | > 25 | > 5.8 | [11] |
PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The antiviral activity of this compound is commonly determined using a plaque reduction assay.[12]
-
Cell Seeding: Plate susceptible cells (e.g., PS or HBCA cells) in multi-well plates and grow to confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: After a short adsorption period, remove the virus inoculum and overlay the cells with a medium containing the compound and a solidifying agent (e.g., carboxymethyl cellulose).
-
Plaque Visualization: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that reduces the number of plaques by 50% compared to untreated controls.
Caption: Workflow for the plaque reduction assay.
In Vivo Activity
In vivo studies in mouse models have demonstrated the efficacy of this compound against flavivirus infections.[11] For instance, in a lethal West Nile Virus infection model, treatment with this compound significantly increased survival rates.[11]
Experimental Protocol: In Vivo Antiviral Efficacy in a Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Infect the mice with a lethal dose of the virus (e.g., WNV).
-
Treatment: Administer this compound or a vehicle control (e.g., phosphate-buffered saline) via a specified route (e.g., intraperitoneally) at a defined dose and schedule.
-
Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of disease.
-
Data Analysis: Compare the survival curves and other relevant parameters between the treated and control groups.
Cytotoxicity
This compound has shown low cytotoxicity at its effective antiviral concentrations.[1][12] However, at higher concentrations (>12.5 µM), it can exhibit cytostatic effects, leading to the suppression of cell proliferation.[1][12]
Experimental Protocol: Cytotoxicity Assay (Lactate Dehydrogenase Release)
-
Cell Treatment: Treat cells with a range of concentrations of this compound for a specified duration.
-
LDH Measurement: Measure the amount of lactate dehydrogenase (LDH) released into the cell culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes 50% cell death.
Conclusion
This compound is a promising nucleoside analog with potent and broad-spectrum antiviral activity. Its mechanism of action, involving the termination of viral nucleic acid synthesis, makes it an attractive candidate for further drug development. The favorable in vitro and in vivo efficacy, coupled with a manageable cytotoxicity profile, underscores its potential as a therapeutic agent for various viral infections. Further research is warranted to fully elucidate its clinical potential and to optimize its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3'-Deoxy-3'-fluoroadenosine | 75059-22-2 | ND15616 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. 3'-Deoxy-3'-fluoroadenosine - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3'-Fluoro-3'-deoxyadenosine: A Technical Guide to Synthesis, Characterization, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxyadenosine, a potent nucleoside analog with broad-spectrum antiviral activity. This document details its synthesis, characterization, and mechanism of action, presenting quantitative data and experimental methodologies to support research and development efforts in the field of antiviral drug discovery.
Introduction
This compound is a synthetic purine nucleoside analog that has demonstrated significant inhibitory effects against a wide range of DNA and RNA viruses.[1] Its structural similarity to the natural nucleoside deoxyadenosine allows it to be recognized by viral polymerases. However, the substitution of the 3'-hydroxyl group with a fluorine atom acts as a chain terminator, halting viral replication. This guide delves into the key technical aspects of this promising antiviral compound.
Synthesis of this compound
The synthesis of this compound has been reported through several routes, most notably starting from adenosine or its derivatives. A common strategy involves the stereoselective introduction of the fluorine atom at the 3' position of the ribose sugar.
Generalized Synthetic Pathway
A prevalent method for the synthesis of this compound involves a multi-step process commencing with a protected adenosine derivative. A key step is the fluorination of a precursor with a xylo-configuration at the 3' position using diethylaminosulfur trifluoride (DAST), followed by deprotection to yield the final product.[2]
Experimental Protocol (Generalized)
Step 1: Preparation of a Protected Xylo-Adenosine Intermediate Starting from adenosine, the 2', 3', and 5' hydroxyl groups and the N6-amino group are protected using appropriate protecting groups. The stereochemistry at the 3' position is then inverted to a xylo-configuration.
Step 2: Fluorination The protected xylo-adenosine intermediate is dissolved in an appropriate anhydrous solvent and reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
Step 3: Deprotection Upon completion of the fluorination reaction, the protecting groups are removed using standard deprotection protocols to yield the crude this compound.
Step 4: Purification The crude product is purified using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to obtain the final product of high purity.
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are crucial. Standard analytical techniques are employed for its characterization.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the chemical structure, including the presence and position of the fluorine atom and the stereochemistry of the ribose ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
Specific 1H, 13C, 19F NMR, and HRMS data for this compound are not consistently reported in publicly available literature.
Antiviral Activity and Cytotoxicity
This compound has demonstrated potent antiviral activity against a diverse range of viruses. The tables below summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
Antiviral Activity Data
| Virus Family | Virus | Cell Line | EC50 (µM) | Citation |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | [1] |
| Tick-borne encephalitis virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | [1] | |
| Zika virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | [1] | |
| Zika virus (ZIKV) - Paraiba_01 | PS | 1.1 ± 0.2 | [1] | |
| West Nile virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | [1] | |
| West Nile virus (WNV) - 13-104 | PS | 4.7 ± 1.5 | [1] | |
| Poxviridae | Vaccinia virus | - | Active | [2] |
| Picornaviridae | Poliovirus | - | Active | [2] |
| Coxsackie B virus | - | Active | [2] | |
| Togaviridae | Sindbis virus | - | Active | [2] |
| Semliki Forest virus | - | Active | [2] | |
| Reoviridae | Reovirus | - | Active | [2] |
Cytotoxicity Data
| Cell Line | CC50 (µM) | Citation |
| PS (Porcine Kidney Stable) | >25 | [1] |
| HBCA (Human Brain Capillary Endothelial) | >25 | [1] |
| Vero | - | [1] |
Mechanism of Antiviral Action
The antiviral mechanism of this compound involves its intracellular conversion to the active triphosphate form, which then interferes with viral RNA synthesis.
Signaling Pathway
Once inside the host cell, this compound is phosphorylated by host cell kinases to its active 5'-triphosphate form. This triphosphate analog is then recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing viral RNA chain. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.[1]
Experimental Workflow for Antiviral Activity Assessment
A standardized workflow is essential for evaluating the antiviral efficacy of compounds like this compound.
The assessment typically involves infecting a suitable host cell line with the virus in the presence of varying concentrations of the test compound. The antiviral activity is then determined by measuring the inhibition of virus-induced cytopathic effects (CPE) or by quantifying the reduction in viral plaque formation. Concurrently, the cytotoxicity of the compound on the host cells is evaluated to determine its therapeutic index.[1]
Conclusion
This compound continues to be a compound of significant interest in antiviral research due to its broad-spectrum activity and well-defined mechanism of action. This technical guide provides a foundational understanding for researchers and drug development professionals, summarizing the available knowledge on its synthesis, characterization, and biological activity. Further research to develop more efficient and scalable synthetic routes and to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to advance its potential as a therapeutic agent.
References
In-Depth Technical Guide: The Mechanism of Action of 3'-Fluoro-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral and anticancer agent. Its therapeutic effects stem from its ability to disrupt fundamental cellular processes, primarily nucleic acid synthesis, through its action as a chain terminator after intracellular phosphorylation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, metabolic activation, and the signaling pathways it modulates. The guide includes quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its mechanisms of action to support further research and drug development efforts.
Core Mechanism of Action: A Dual Threat to Viruses and Cancer
This compound exerts its biological effects primarily by acting as a fraudulent nucleoside. Its structural similarity to deoxyadenosine allows it to be taken up by cells and enter into metabolic pathways intended for natural nucleosides. The key to its activity lies in the substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. This modification is the critical feature that underpins its ability to terminate the elongation of nucleic acid chains.
Antiviral Mechanism of Action: Terminating Viral Replication
The primary antiviral mechanism of this compound is the inhibition of viral RNA synthesis.[1] As a nucleoside analog, it must first be activated within the host cell through phosphorylation to its triphosphate form, this compound triphosphate (3'-F-dATP). This conversion is carried out by host cell kinases.
Once formed, 3'-F-dATP acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps), essential enzymes for the replication of many RNA viruses.[1] The viral polymerase recognizes 3'-F-dATP as a substrate and incorporates it into the growing viral RNA strand. However, due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, the elongation of the RNA chain is halted. This chain termination effectively stops viral replication. The broad-spectrum antiviral activity is attributed to the low selectivity of its triphosphate form for viral RdRps over other polymerases, suggesting it can inhibit a wide range of viral polymerases.[1]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Antiviral Mechanism of this compound."
Anticancer Mechanism of Action: Inducing Apoptosis
The anticancer properties of this compound are primarily attributed to its ability to inhibit DNA synthesis and induce programmed cell death (apoptosis) in malignant cells.[2] Similar to its antiviral action, the compound is phosphorylated to its triphosphate derivative within the cancer cells. This active form then interferes with DNA replication, leading to DNA damage and the activation of apoptotic pathways.
Two key pathways appear to be involved in its anticancer effects:
-
Direct Mitochondrial Damage: Deoxyadenosine analogs have been shown to directly damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[3] This triggers a caspase-dependent cascade that culminates in apoptosis.
-
Adenosine A3 Receptor (A3AR) Agonism: this compound may also act as an agonist for the A3 adenosine receptor, which is often overexpressed in tumor cells.[4] Activation of A3AR can modulate signaling pathways such as the Wnt/β-catenin and NF-κB pathways, ultimately leading to the suppression of cell cycle progression genes like cyclin D1 and c-myc, and promoting apoptosis.[4][5]
Quantitative Data
The efficacy of this compound has been quantified in numerous studies. The following tables summarize key antiviral and cytotoxicity data.
Table 1: Antiviral Activity of this compound
| Virus (Strain) | Cell Line | EC50 (µM) | Reference |
| Tick-borne Encephalitis Virus (Hypr) | PS | 2.2 ± 0.6 | [1] |
| Tick-borne Encephalitis Virus (Neudoerfl) | PS | 1.6 ± 0.3 | [1] |
| Tick-borne Encephalitis Virus (Hypr) | HBCA | 3.1 ± 1.1 | [1] |
| Tick-borne Encephalitis Virus (Neudoerfl) | HBCA | 4.5 ± 1.5 | [1] |
| Zika Virus (MR-766) | PS | 1.1 ± 0.1 | [1] |
| Zika Virus (Paraiba_01) | PS | 1.6 ± 0.2 | [1] |
| Zika Virus (MR-766) | HBCA | 4.7 ± 1.3 | [1] |
| Zika Virus (Paraiba_01) | HBCA | 4.5 ± 1.4 | [1] |
| West Nile Virus (Eg-101) | PS | 3.7 ± 1.2 | [1] |
| West Nile Virus (13-104) | PS | 4.7 ± 1.5 | [1] |
| West Nile Virus (Eg-101) | HBCA | 4.3 ± 0.3 | [1] |
| West Nile Virus (13-104) | HBCA | 4.3 ± 0.6 | [1] |
| Vaccinia Virus | - | Active | [6] |
| Poliovirus | - | Active | [6] |
| Coxsackie B Virus | - | Active | [6] |
| Sindbis Virus | - | Active | [6] |
| Semliki Forest Virus | - | Active | [6] |
| Reovirus | - | Active | [6] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Observation | Reference |
| PS | >25 | No substantial toxicity up to 25 µM | [1] |
| HBCA | >25 | Slightly cytotoxic at 25 µM | [1] |
| Various | - | Observable cytostatic effect at concentrations >12.5 µM | [7] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, PS) in 6- or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus with each drug dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
-
Plaque Visualization:
-
Remove the overlay.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.
dot graph [rankdir="TB"] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for Plaque Reduction Assay."
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.
Materials:
-
Host cells seeded in 96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include untreated cell controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
MTS Assay: Add the combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.
dot graph [rankdir="TB"] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for MTT/MTS Cell Viability Assay."
Uridine and Thymidine Incorporation Assays
These assays measure the rate of RNA and DNA synthesis, respectively, by quantifying the incorporation of radiolabeled precursors.
Materials:
-
Cells in culture
-
This compound stock solution
-
[³H]-uridine and [³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Radiolabeling: Add [³H]-uridine (for RNA synthesis) or [³H]-thymidine (for DNA synthesis) to the cell cultures and incubate for a short period (e.g., 1-2 hours).
-
Cell Lysis and Precipitation: Harvest the cells, lyse them, and precipitate the macromolecules (including DNA and RNA) using cold TCA.
-
Washing: Wash the precipitate to remove unincorporated radiolabel.
-
Quantification: Resuspend the precipitate in a suitable buffer and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radiolabel in treated cells to that in untreated controls to determine the inhibition of RNA or DNA synthesis.
Conclusion
This compound is a promising therapeutic candidate with a well-defined dual mechanism of action against viral infections and cancer. Its ability to act as a chain terminator of nucleic acid synthesis after intracellular activation provides a robust foundation for its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this potent nucleoside analog. Future research should focus on optimizing its selectivity and pharmacokinetic properties to enhance its clinical utility.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. canfite.com [canfite.com]
- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Unveiling 3'-Fluoro-3'-deoxyadenosine: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluoro-3'-deoxyadenosine, a synthetic purine nucleoside analog, has garnered significant interest in the scientific community for its potent broad-spectrum antiviral and potential anticancer activities. First synthesized in the late 1980s, this molecule has been the subject of numerous studies aimed at elucidating its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of this compound, with a focus on its antiviral and anticancer properties. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a compilation of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.
Discovery and History
This compound was first synthesized in the late 1980s at the Rega Institute for Medical Research in Belgium.[1] Initial investigations revealed its potent antiviral activity against a wide array of viruses, including DNA viruses, single-stranded positive-sense RNA viruses, and double-stranded RNA viruses.[2] Subsequent research has expanded on these initial findings, demonstrating its efficacy against emerging and re-emerging viral threats.
Notably, recent studies have highlighted the activity of this compound against flaviviruses, a genus that includes significant human pathogens such as Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV).[1] Beyond its antiviral properties, this compound has also been investigated for its potential as an anticancer agent, particularly for the treatment of indolent lymphoid malignancies.
Chemical Synthesis
One of the initial synthetic routes to this compound involves the treatment of a 2',5'-di-O-tritylated nucleoside analogue with a xylo-configuration with diethylaminosulfur trifluoride (DAST), followed by a deprotection step.[2] An alternative approach starts from adenosine and proceeds via a double inversion mechanism, also utilizing DAST as the fluorinating agent.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on literature descriptions.
Materials:
-
Adenosine
-
Trityl chloride
-
Pyridine
-
Acetic anhydride
-
Methanesulfonyl chloride
-
Sodium benzoate
-
Diethylaminosulfur trifluoride (DAST)
-
Ammonia in methanol
-
Silica gel for column chromatography
-
Appropriate organic solvents (e.g., DMF, CH2Cl2, MeOH)
Procedure:
-
Protection of 5'- and N6- positions of Adenosine: React adenosine with trityl chloride in pyridine to protect the 5'-hydroxyl group. Subsequently, protect the N6-amino group with an appropriate protecting group (e.g., benzoyl).
-
Mesylation of 2'- and 3'-Hydroxyl Groups: Treat the protected adenosine with methanesulfonyl chloride in pyridine to convert the 2'- and 3'-hydroxyl groups into mesylates.
-
Epoxide Formation: React the dimesylated intermediate with a base (e.g., sodium methoxide) to induce the formation of a 2',3'-anhydrolyxo-nucleoside (epoxide).
-
Epoxide Opening and Fluorination: Open the epoxide ring with a fluoride source. A more direct fluorination can be achieved by treating a suitably protected xyloadenosine intermediate with DAST.
-
Deprotection: Remove all protecting groups to yield this compound. This typically involves treatment with ammoniacal methanol to remove acyl groups and acidic conditions to remove the trityl group.
-
Purification: Purify the final product using silica gel column chromatography.
Biological Activity and Mechanism of Action
Antiviral Activity
This compound exhibits a broad spectrum of antiviral activity. Its primary mechanism of action is believed to be the inhibition of viral RNA synthesis.[3] As a nucleoside analog, it is likely converted intracellularly to its triphosphate form, which can then be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 3'-fluoro group prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and the cessation of viral replication.
Quantitative Data: Antiviral Activity
| Virus | Cell Line | EC50 (µM) | Reference |
| Tick-borne Encephalitis Virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | [1] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | [1] |
| Tick-borne Encephalitis Virus (TBEV) - Hypr | HBCA | 3.1 ± 1.1 | [1] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | HBCA | 4.5 ± 1.5 | [1] |
| Zika Virus (ZIKV) | PS | 1.1 ± 0.1 | [1] |
| West Nile Virus (WNV) | PS | 4.7 ± 1.5 | [1] |
Experimental Protocol: Plaque Reduction Assay
This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the different concentrations of the compound.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus-compound inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the compound.
-
Plaque Development: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity
The anticancer activity of this compound is primarily attributed to its ability to inhibit DNA synthesis and induce apoptosis. While the precise signaling pathways are still under investigation, it is hypothesized that, similar to its parent compound cordycepin (3'-deoxyadenosine), its effects may be mediated through the stimulation of adenosine A3 receptors. Activation of these receptors can trigger downstream signaling cascades that lead to programmed cell death. The induction of apoptosis likely involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Future Perspectives
This compound continues to be a molecule of significant interest for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action against a broader range of viruses and cancer cell types. Preclinical and clinical studies will be crucial to evaluate its safety and efficacy in vivo. The development of more efficient and scalable synthetic routes will also be important for its potential translation into a therapeutic agent. The unique properties conferred by the fluorine substitution make this compound a promising lead compound in the ongoing search for effective treatments for viral infections and cancer.
References
A Comprehensive Technical Guide to 3'-Fluoro-3'-deoxyadenosine (CAS: 75059-22-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral and antitumor agent. Its structural modification, the substitution of a hydroxyl group with a fluorine atom at the 3' position of the ribose sugar, confers unique biochemical properties that interfere with viral replication and cellular proliferation. This document provides an in-depth technical overview of this compound, consolidating key data on its chemical properties, synthesis, biological activity, and experimental protocols.
Chemical Properties
This compound is characterized by the following physicochemical properties:
| Property | Value |
| CAS Number | 75059-22-2 |
| Molecular Formula | C₁₀H₁₂FN₅O₃[1][2][3][4] |
| Molecular Weight | 269.23 g/mol [1][2][3] |
| Synonyms | 3'-Deoxy-3'-fluoroadenosine, 3'-F-dA, 3'-Fluoroadenosine[5] |
| Appearance | Powder or liquid[3] |
| Melting Point | 211-212 °C[3] |
| Storage | Store at < -15°C[1] |
Synthesis
The synthesis of this compound has been achieved through various routes, with a common strategy involving the fluorination of a suitably protected adenosine derivative. One prominent method starts from adenosine and utilizes a double inversion strategy to establish the correct stereochemistry at the 3' position.[6][7] A key fluorinating agent used in these syntheses is diethylaminosulfur trifluoride (DAST).[6][7][8]
A generalized synthetic approach involves the following key steps:
-
Protection: Protection of the 2' and 5' hydroxyl groups of adenosine.
-
Inversion of Stereochemistry: Inversion of the configuration at the C-3' position, often via triflate activation and nucleophilic displacement.[6]
-
Fluorination: Introduction of the fluorine atom at the 3' position with the correct stereochemistry using DAST.[6][8]
-
Deprotection: Removal of the protecting groups to yield the final product, this compound.[8]
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily as an antiviral and potential antitumor agent.
Antiviral Activity
The compound has shown potent inhibitory effects against a wide range of viruses, including:
-
Single-Stranded (+) RNA Viruses: Picornaviruses (polio, Coxsackie B), Togaviruses (Sindbis, Semliki Forest), and Flaviviruses (Tick-borne encephalitis virus, Zika virus, West Nile virus).[7][8][9]
The antiviral mechanism is believed to involve the inhibition of viral nucleic acid synthesis. As a nucleoside analog, it can be metabolized within the cell to its triphosphate form, which can then act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases.[10] Its antiviral activity spectrum is distinct from adenosine analogues that inhibit S-adenosylhomocysteine hydrolase.[7][8]
The following table summarizes the in vitro antiviral efficacy of this compound against various flaviviruses.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | PS | 2.2 ± 0.6 | > 25 | > 11.4 |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | PS | 1.6 ± 0.3 | > 25 | > 15.6 |
| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | HBCA | 3.1 ± 1.1 | > 25 | > 8.1 |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | HBCA | 4.5 ± 1.5 | > 25 | > 5.6 |
| Zika Virus (ZIKV) - FSS13025 strain | PS | 1.1 ± 0.1 | > 25 | > 22.7 |
| Zika Virus (ZIKV) - MR766 strain | PS | 1.2 ± 0.2 | > 25 | > 20.8 |
| Zika Virus (ZIKV) - FSS13025 strain | HBCA | 4.7 ± 1.3 | > 25 | > 5.3 |
| Zika Virus (ZIKV) - MR766 strain | HBCA | 4.5 ± 1.4 | > 25 | > 5.6 |
| West Nile Virus (WNV) - Eg-101 strain | PS | 3.7 ± 1.2 | > 25 | > 6.8 |
| West Nile Virus (WNV) - 13-104 strain | PS | 4.7 ± 1.5 | > 25 | > 5.3 |
| West Nile Virus (WNV) - Eg-101 strain | HBCA | 4.3 ± 0.3 | > 25 | > 5.8 |
| West Nile Virus (WNV) - 13-104 strain | HBCA | 4.3 ± 0.6 | > 25 | > 5.8 |
Data extracted from a study on emerging flaviviruses.[9][11]
In vivo studies have also demonstrated the efficacy of this compound. In a mouse model of West Nile Virus infection, treatment with the compound significantly reduced mortality.[12] It also proved effective in inhibiting tail lesion formation in mice inoculated with vaccinia virus.[7][8]
Antitumor Activity
As a purine nucleoside analog, this compound has been investigated for its antitumor properties.[2][13] The proposed anticancer mechanisms include the inhibition of DNA synthesis and the induction of apoptosis.[2][13] It is considered a potential therapeutic agent for indolent lymphoid malignancies.[2][13]
Experimental Protocols
This section outlines the general methodologies for key experiments involving this compound, based on published studies.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., PS or HBCA cells) in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treatment (Optional): Pre-treat the cell monolayers with the compound dilutions for a specified period (e.g., 24 hours).[9][11]
-
Virus Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells with the compound for a defined period (e.g., 48-72 hours).[9][11]
-
Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet or naphthalene black) to visualize and count the viral plaques.[9][11]
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay measures the concentration of a compound that causes a 50% reduction in cell viability (CC₅₀).
Methodology:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a prolonged period (e.g., 96 hours).[9]
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT assay, which measures mitochondrial activity, or by staining with a viability dye and microscopic analysis.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ value from the dose-response curve.
It is important to note that this compound has been observed to have a cytostatic effect at concentrations above 12.5 µM, suppressing cell proliferation.[11][12]
Visualizations
Generalized Antiviral Mechanism of a Nucleoside Analog
Caption: Proposed antiviral mechanism of this compound.
Experimental Workflow for Antiviral Screening
Caption: A typical workflow for an in vitro antiviral screening assay.
References
- 1. 3'-Deoxy-3'-fluoroadenosine | 75059-22-2 | ND15616 [biosynth.com]
- 2. molnova.com:443 [molnova.com:443]
- 3. echemi.com [echemi.com]
- 4. nexconn.com [nexconn.com]
- 5. This compound | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
The Double-Edged Sword: Unveiling the Biological Activity of 3'-Fluoro Substituted Nucleosides
A Technical Guide for Researchers and Drug Development Professionals
The introduction of a fluorine atom at the 3'-position of the nucleoside sugar moiety has profound effects on the compound's biological activity, often transforming it into a potent antiviral or anticancer agent. This strategic modification enhances metabolic stability and can dramatically alter the interaction with key cellular and viral enzymes. This in-depth technical guide provides a comprehensive overview of the biological activities of 3'-fluoro substituted nucleosides, focusing on their therapeutic potential. It summarizes key quantitative data, details essential experimental protocols, and visualizes the core mechanisms of action to support researchers, scientists, and drug development professionals in this dynamic field.
Core Mechanism of Action: A Tale of Two Steps
The biological activity of 3'-fluoro substituted nucleosides hinges on a two-step intracellular process: metabolic activation followed by enzymatic inhibition.
Metabolic Activation: Upon entering a cell, these nucleoside analogs are recognized by cellular kinases, which sequentially phosphorylate them to their active triphosphate form. This process is crucial, as the triphosphate is the species that interacts with the target enzymes.
Enzymatic Inhibition: The 3'-fluoro-nucleoside triphosphate then acts as a competitive inhibitor and a chain terminator for viral or cellular DNA and RNA polymerases. The presence of the electronegative fluorine atom at the 3'-position prevents the formation of the phosphodiester bond required for nucleic acid chain elongation, thereby halting replication.
Below is a generalized workflow illustrating the activation and inhibitory action of 3'-fluoro substituted nucleosides.
Antiviral Activity: A Broad Spectrum of Inhibition
3'-Fluoro substituted nucleosides have demonstrated significant efficacy against a wide range of viruses, primarily by targeting viral polymerases. The data presented below summarizes the in vitro antiviral activity of several key compounds.
Table 1: Antiviral Activity of 3'-Fluoro Substituted Nucleosides
| Compound | Virus | Cell Line | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| 3'-Fluoro-3'-deoxyadenosine | Tick-borne encephalitis virus (TBEV, Hypr) | PS | 2.2 ± 0.6 µM | >25 µM | >11.4 |
| Tick-borne encephalitis virus (TBEV, Neudoerfl) | PS | 1.6 ± 0.3 µM | >25 µM | >15.6 | |
| Zika virus (ZIKV, MR-766) | PS | 1.1 ± 0.1 µM | >25 µM | >22.7 | |
| Zika virus (ZIKV, Paraiba_01) | PS | 1.6 ± 0.2 µM | >25 µM | >15.6 | |
| West Nile virus (WNV, Eg-101) | PS | 3.7 ± 1.2 µM | >25 µM | >6.8 | |
| Vaccinia virus | - | Active in vivo | - | - | |
| Poliovirus | - | Active | - | - | |
| Coxsackie B virus | - | Active | - | - | |
| Alovudine (3'-Fluoro-3'-deoxythymidine, FLT) | Human Immunodeficiency Virus (HIV-1) | H9 | - | - | - |
| HIV-1 (Wild-type) | PBMCs | IC₅₀: 0.0075 µM | - | - | |
| HIV-1 (Multidrug-resistant isolates) | PBMCs | IC₅₀: 0.0014 - 0.0168 µM | Similar to AZT | - | |
| 3'-Fluoro-2',3'-dideoxyuridine (FddU) | Human Immunodeficiency Virus (HIV-1) | MT-4 | Potent inhibitor | Relatively nontoxic | - |
| L-3'-Fluoro-2',3'-didehydro-2',3'-dideoxycytidine (L-3'-Fd4C) | Human Immunodeficiency Virus (HIV-1) | PBM cells | EC₅₀: 0.03 µM | - | - |
Anticancer Activity: Targeting Uncontrolled Proliferation
The mechanism of action of 3'-fluoro substituted nucleosides in cancer is analogous to their antiviral activity, involving the inhibition of cellular DNA polymerases and subsequent termination of DNA synthesis in rapidly dividing cancer cells.
Table 2: Anticancer Activity of 3'-Fluoro Substituted Nucleosides
| Compound | Cell Line | Cancer Type | Activity (IC₅₀) |
| 3'-Fluoro-purine nucleoside analogues | HCT116 | Colon Cancer | Sub- or low micromolar |
| 143B | Osteosarcoma | Sub- or low micromolar | |
| Clofarabine (2-chloro-2'-fluoro-arabino-adenosine) | Various | Hematologic malignancies | Clinically approved |
| Fludarabine (2-fluoro-arabino-adenosine) | Various | Hematologic malignancies | Clinically approved |
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key assays used to evaluate the biological activity of 3'-fluoro substituted nucleosides.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antiviral Plaque Reduction Assay
This assay is the "gold standard" for quantifying the ability of an antiviral compound to inhibit the cytopathic effect of a virus.
Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the antiviral compound.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells in 6- or 12-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value (the concentration of compound that reduces the number of plaques by 50%).
Viral Polymerase Inhibition Assay
This in vitro assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of a purified viral polymerase.
Principle: The assay measures the incorporation of a labeled nucleotide into a nucleic acid template by the viral polymerase in the presence and absence of the inhibitor.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a DNA or RNA template-primer, the purified viral polymerase, and a mixture of deoxynucleotide triphosphates (dNTPs) or ribonucleotide triphosphates (rNTPs), one of which is labeled (e.g., with ³²P or a fluorescent tag).
-
Inhibitor Addition: Add varying concentrations of the 3'-fluoro-nucleoside triphosphate to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the polymerase or Mg²⁺ and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Product Separation and Detection: Separate the labeled nucleic acid products from the unincorporated labeled nucleotides using methods like gel electrophoresis or filter binding assays.
-
Data Analysis: Quantify the amount of incorporated label in each reaction. Calculate the percentage of polymerase inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
Conclusion
The strategic incorporation of a fluorine atom at the 3'-position of nucleosides has yielded a powerful class of antiviral and anticancer agents. Their mechanism of action, involving intracellular phosphorylation to the active triphosphate form and subsequent inhibition of polymerases, provides a clear rationale for their potent biological activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of structure-activity relationships and the development of novel 3'-fluoro substituted nucleosides hold significant promise for addressing unmet medical needs in the treatment of viral infections and cancer.
3'-Fluoro-3'-deoxyadenosine: A Technical Guide to its Structure-Activity Relationship and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a synthetic purine nucleoside analog that has demonstrated a broad spectrum of antiviral activity against a diverse range of DNA and RNA viruses.[1] Its unique structural modification, the substitution of the 3'-hydroxyl group on the ribose sugar with a fluorine atom, is key to its biological activity. This modification allows the molecule to act as a chain terminator of viral nucleic acid synthesis, a mechanism central to the action of many successful antiviral drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3'-F-dA, detailing its antiviral efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Structure-Activity Relationship (SAR)
The antiviral potency of this compound is intrinsically linked to its chemical structure. The presence of the fluorine atom at the 3' position of the ribose moiety is the critical modification that confers its therapeutic properties.
The Role of the 3'-Fluorine Substitution
The substitution of the 3'-hydroxyl group with a fluorine atom has several significant consequences:
-
Chain Termination: The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby terminating the elongation of the nascent viral RNA or DNA chain. This is the primary mechanism of its antiviral action.
-
Increased Stability: The carbon-fluorine bond is stronger than a carbon-hydroxyl bond, which can increase the metabolic stability of the nucleoside analog.[2]
Comparative Analysis with Other 3'-Modified Analogs
Studies comparing 3'-F-dA with other 3'-substituted nucleosides have provided valuable insights into its SAR. For instance, in studies against Tick-borne encephalitis virus (TBEV), 3'-deoxy-3'-fluoroguanosine and 3'-deoxy-3'-fluorouridine were found to be significantly less effective than 3'-F-dA, highlighting the importance of the adenine base for potent antiviral activity against this particular virus.[3] This suggests that the viral polymerase has a specific recognition preference for the adenine nucleobase in this structural context.
Quantitative Antiviral Activity
The antiviral activity of this compound has been quantified against a variety of viruses using cell-based assays. The most common metrics are the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of CC₅₀ to EC₅₀ is the selectivity index (SI), a measure of the drug's therapeutic window.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | >25 | >11.4 | [3] |
| Tick-borne encephalitis virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | >25 | >15.6 | [3] | |
| Tick-borne encephalitis virus (TBEV) - Hypr | HBCA | 3.1 ± 1.1 | >25 | >8.1 | [3] | |
| Tick-borne encephalitis virus (TBEV) - Neudoerfl | HBCA | 4.5 ± 1.5 | >25 | >5.6 | [3] | |
| Zika virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 | [3] | |
| Zika virus (ZIKV) - Paraiba_01 | PS | 1.6 ± 0.2 | >25 | >15.6 | [3] | |
| Zika virus (ZIKV) - MR-766 | HBCA | 4.7 ± 1.3 | >25 | >5.3 | [3] | |
| Zika virus (ZIKV) - Paraiba_01 | HBCA | 4.5 ± 1.4 | >25 | >5.6 | [3] | |
| West Nile virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 | [3] | |
| West Nile virus (WNV) - 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | [3] | |
| West Nile virus (WNV) - Eg-101 | HBCA | 4.3 ± 0.3 | >25 | >5.8 | [3] | |
| West Nile virus (WNV) - 13-104 | HBCA | 4.3 ± 0.6 | >25 | >5.8 | [3] | |
| Banzi virus | Vero | 4.0 | 36 | 9 | [4] | |
| Togaviridae | Semliki Forest virus | Vero | 10.3 | 36 | 3.5 | [4] |
| Venezuelan equine encephalitis virus | Vero | 5.3 | 36 | 6.8 | [4] | |
| Arenaviridae | Lymphocytic choriomeningitis virus | Vero | 7.7 | 36 | 4.7 | [4] |
| Bunyaviridae | San Angelo virus | Vero | 1.6 | 36 | 22.5 | [4] |
| Orbivirus | Colorado tick fever virus | Vero | 0.6 | 36 | 60 | [4] |
| Poxviridae | Vaccinia virus | Not Specified | Active | Not Specified | Not Specified | [1] |
| Picornaviridae | Poliovirus | Not Specified | Active | Not Specified | Not Specified | [1] |
| Coxsackie B virus | Not Specified | Active | Not Specified | Not Specified | [1] | |
| Reoviridae | Reovirus | Not Specified | Active | Not Specified | Not Specified | [1] |
Note: "Active" indicates that the compound showed antiviral activity, but specific EC₅₀/IC₅₀ values were not provided in the cited literature. PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells.
Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form. This process is carried out by host cell kinases.
Cellular Phosphorylation Cascade
Caption: Intracellular phosphorylation of this compound.
Once inside the cell, 3'-F-dA is sequentially phosphorylated by host cell kinases, such as adenosine kinase and deoxycytidine kinase, to its monophosphate, diphosphate, and finally, its active triphosphate form (3'-F-dATP).
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The active 3'-F-dATP acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).
Caption: Mechanism of viral RNA chain termination by 3'-F-dATP.
Upon incorporation of 3'-F-dATP into the nascent RNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.
Potential Off-Target Effects
While the primary mechanism of action is well-established, it is important to consider potential off-target effects. The close structural analog of 3'-F-dA, cordycepin (3'-deoxyadenosine), has been shown to interact with cellular signaling pathways, including the Wnt signaling pathway. Although there is currently no direct evidence that 3'-F-dA shares these off-target effects, this remains an area for further investigation.
Experimental Protocols
The evaluation of the antiviral activity and cytotoxicity of this compound relies on standardized in vitro assays.
Plaque Reduction Assay (for Flaviviruses and Vaccinia Virus)
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Susceptible host cells (e.g., Vero, BS-C-1, or PS cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Serial dilutions of this compound
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of 3'-F-dA in culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the compound for a specified time (e.g., 24 hours).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
MTT Assay for Cytotoxicity (CC₅₀)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50%.
Materials:
-
Host cells used in the antiviral assay
-
Complete growth medium
-
Serial dilutions of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of 3'-F-dA to the wells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value from the dose-response curve.
Conclusion
This compound is a potent antiviral nucleoside analog with a well-defined structure-activity relationship and a clear mechanism of action. Its broad-spectrum activity, particularly against emerging flaviviruses, makes it a valuable lead compound for further drug development. The detailed understanding of its mode of action and the availability of robust experimental protocols for its evaluation provide a solid foundation for future research aimed at optimizing its therapeutic potential and exploring its efficacy against a wider range of viral pathogens. Further investigation into its intracellular metabolism and potential off-target effects will be crucial in advancing this promising antiviral agent towards clinical applications.
References
- 1. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyadenosine reverses hydroxyurea inhibition of vaccinia virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3'-Fluoro-3'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine is a synthetic nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral agent and shows promise in anti-cancer applications. Its structural similarity to endogenous nucleosides allows it to interfere with viral replication and cellular proliferation. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing key experimental findings, methodologies, and mechanisms of action to support further research and development.
Quantitative In Vivo Efficacy Data
The in vivo antiviral activity of this compound has been evaluated in several mouse models, demonstrating notable efficacy against a range of viruses.
Antiviral Efficacy Against Poxviruses
| Virus | Animal Model | Treatment Regimen | Route of Administration | Efficacy | Reference |
| Vaccinia Virus | Mice | 50 mg/kg/day for 5 days | Intravenous | 25% reduction in tail lesions | [1] |
| Vaccinia Virus | Mice | 100 mg/kg/day for 5 days | Intravenous | 80% reduction in tail lesions | [1] |
| Vaccinia Virus | Mice | 200 mg/kg/day | Intravenous | Lethal | [1] |
Antiviral Efficacy Against Flaviviruses
| Virus | Animal Model | Treatment Regimen | Route of Administration | Efficacy | Reference |
| Tick-borne Encephalitis Virus (TBEV) | BALB/c Mice | 25 mg/kg, twice daily for 6 days | Intraperitoneal | Significant prolongation of survival time and slower development of clinical signs. Mean survival time increased to 10.5 ± 1.9 days. | [1] |
| West Nile Virus (WNV) | BALB/c Mice | 25 mg/kg, twice daily | Intraperitoneal | Significant decrease in mortality and substantial elimination of clinical signs of neuroinfection. | [1] |
Experimental Protocols
The following protocols are synthesized from published methodologies to provide a detailed guide for conducting in vivo efficacy studies with this compound.
Protocol 1: Evaluation of Antiviral Efficacy Against Vaccinia Virus in a Mouse Tail Lesion Model
Objective: To assess the in vivo efficacy of this compound against vaccinia virus by quantifying the reduction in tail lesion formation.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Vaccinia virus stock
-
6- to 8-week-old male or female mice (e.g., BALB/c)
-
Syringes and needles for intravenous injection
-
Calipers for lesion measurement (optional)
Procedure:
-
Compound Preparation: Dissolve this compound in a sterile vehicle (e.g., saline) to the desired concentration for injection. Ensure complete dissolution.
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Virus Inoculation: Infect mice intravenously via the tail vein with a dose of vaccinia virus known to produce a consistent number of tail lesions.
-
Treatment Administration: Administer this compound or vehicle control intravenously once daily for 5 consecutive days, starting on the day of infection.
-
Observation and Lesion Counting: Monitor the mice daily for clinical signs of illness. On a predetermined day post-infection (e.g., day 7 or 8), count the number of pox tail lesions on each mouse.
-
Data Analysis: Calculate the mean number of lesions for each treatment group and determine the percentage of lesion reduction compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.
Protocol 2: Evaluation of Antiviral Efficacy Against Flaviviruses in a Mouse Lethal Infection Model
Objective: To determine the in vivo efficacy of this compound against TBEV or WNV by assessing survival rates and clinical signs.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other appropriate vehicle
-
TBEV or WNV stock
-
6- to 8-week-old BALB/c mice
-
Syringes and needles for intraperitoneal and subcutaneous injections
-
Clinical scoring sheet
Procedure:
-
Compound Preparation: Dissolve this compound in a sterile vehicle (e.g., PBS) for intraperitoneal injection.
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Virus Inoculation: Infect mice with a lethal dose of TBEV or WNV via subcutaneous injection.
-
Treatment Administration: Begin treatment at the time of infection. Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally twice daily for 6 consecutive days.
-
Monitoring and Clinical Scoring: Monitor the mice daily for survival and clinical signs of neuroinfection (e.g., ruffled fur, hunched posture, tremor, paralysis). Assign a clinical score to each mouse based on a predefined scale.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare them using a log-rank test. Analyze the clinical scores over time between the treatment and control groups.
Signaling Pathways and Mechanism of Action
Antiviral Mechanism of Action
As a nucleoside analog, this compound exerts its antiviral effect by targeting viral nucleic acid synthesis.[2] The proposed mechanism involves intracellular phosphorylation to its triphosphate form, which then competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the fluorine atom at the 3' position of the ribose sugar likely acts as a chain terminator, preventing further elongation of the viral RNA.[2] Unlike some other adenosine analogs, this compound does not inhibit S-adenosylhomocysteine (SAH) hydrolase.[3]
Anticancer Mechanism of Action
The anticancer properties of purine nucleoside analogs are often attributed to their ability to inhibit DNA synthesis and induce apoptosis.[4] For the related compound cordycepin (3'-deoxyadenosine), studies suggest that its antitumor effects involve the stimulation of adenosine A3 receptors on tumor cells.[5] Activation of the A3 receptor can trigger apoptotic pathways.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo antiviral efficacy study.
Pharmacokinetics
Conclusion
This compound demonstrates compelling in vivo efficacy against a variety of viruses, particularly poxviruses and flaviviruses. Its mechanism of action as a nucleoside analog that inhibits viral RNA synthesis provides a strong rationale for its broad-spectrum activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate its pharmacokinetic profile and to expand its evaluation against a wider range of viral and neoplastic diseases.
References
- 1. Modulation of Apoptosis by Adenosine in the Central Nervous System: a Possible Role for the A3 Receptor: Pathophysiological Significance and Therapeutic Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitation of tail lesions in vaccinia-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Tail Lesions in Vaccinia-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
3'-Fluoro-3'-deoxyadenosine: A Purine Nucleoside Analogue with Broad-Spectrum Antiviral Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analogue that has demonstrated significant potential as a broad-spectrum antiviral agent. Structurally, it is a modification of the natural nucleoside adenosine, with the hydroxyl group at the 3' position of the ribose sugar replaced by a fluorine atom. This modification is key to its mechanism of action, which primarily involves the termination of viral RNA synthesis.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, antiviral activity, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂FN₅O₃ | N/A |
| Molecular Weight | 269.23 g/mol | N/A |
| CAS Number | 75059-22-2 | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO and water | N/A |
Synthesis of this compound
A common synthetic route to this compound starts from adenosine. The synthesis involves a key double inversion at the 3'-position to ensure the correct stereochemistry, followed by fluorination using diethylaminosulfur trifluoride (DAST).[2]
Experimental Protocol: Synthesis from Adenosine
Materials:
-
Adenosine
-
Protecting group reagents (e.g., Trityl chloride, TBDMS-Cl)
-
Triflic anhydride or other activating agent
-
Sodium acetate
-
Ammonia or other aminolysis reagent
-
Diethylaminosulfur trifluoride (DAST)
-
Deprotection reagents (e.g., TBAF, acid)
-
Appropriate solvents (e.g., Pyridine, DMF, CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Protection of 5' and 2'-hydroxyl groups: Protect the 5' and 2'-hydroxyl groups of adenosine using appropriate protecting groups (e.g., trityl or silyl ethers) to prevent unwanted side reactions.
-
Activation of the 3'-hydroxyl group: Activate the 3'-hydroxyl group, for example, by converting it into a triflate. This creates a good leaving group for the subsequent nucleophilic substitution.
-
First Inversion (SN2 reaction): Introduce an acetate group at the 3'-position via an SN2 reaction with sodium acetate. This inverts the stereochemistry at the C3' position, leading to a xylo-configuration.
-
Deprotection of the acetyl group: Remove the acetyl group by aminolysis to yield the protected xylo-adenosine derivative.
-
Fluorination with DAST (Second Inversion): React the protected xylo-adenosine with diethylaminosulfur trifluoride (DAST). This introduces the fluorine atom at the 3'-position and inverts the stereochemistry back to the ribo-configuration.
-
Deprotection: Remove the protecting groups from the 5' and 2'-positions to yield the final product, this compound.
-
Purification: Purify the final compound using column chromatography on silica gel.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3'-F-dATP).[3] This active metabolite then acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp).
The key to its function lies in the 3'-fluoro substitution. Once incorporated into a growing viral RNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting further elongation of the RNA strand.[3]
Signaling Pathway and Mechanism of Action
Caption: Intracellular activation and mechanism of action of this compound.
Antiviral Activity
This compound has demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses.[1] Its efficacy has been particularly noted against flaviviruses.
Quantitative Antiviral Data
The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values of this compound against various viruses in different cell lines.
Table 1: Antiviral Activity against Flaviviruses [4]
| Virus | Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Tick-Borne Encephalitis Virus (TBEV) | Hypr | PS | 2.2 ± 0.6 | >25 | >11.4 |
| Neudoerfl | PS | 1.6 ± 0.3 | >25 | >15.6 | |
| Hypr | HBCA | 3.1 ± 1.1 | >25 | >8.1 | |
| Neudoerfl | HBCA | 4.5 ± 1.5 | >25 | >5.6 | |
| Zika Virus (ZIKV) | MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 |
| Paraiba_01 | PS | 1.6 ± 0.2 | >25 | >15.6 | |
| MR-766 | HBCA | 4.7 ± 1.3 | >25 | >5.3 | |
| Paraiba_01 | HBCA | 4.5 ± 1.4 | >25 | >5.6 | |
| West Nile Virus (WNV) | Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 |
| 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | |
| Eg-101 | HBCA | 4.3 ± 0.3 | >25 | >5.8 | |
| 13-104 | HBCA | 4.3 ± 0.6 | >25 | >5.8 |
PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells
Table 2: Antiviral Activity against Other Viruses
| Virus | Cell Line | EC₅₀ (µM) | Source |
| Vaccinia Virus | HeLa | ~1-10 | [1] |
| Poliovirus | Vero | ~1-10 | [1] |
| Coxsackie B Virus | Vero | ~10-100 | [1] |
Note: The EC₅₀ values for Vaccinia, Polio, and Coxsackie B viruses are estimated based on qualitative descriptions in the cited literature, as precise quantitative data was not available in the initial searches.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to inhibit the virus-induced destruction of host cells.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero, A549)[5][6]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
-
Immediately after infection, add the different concentrations of this compound to the wells. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is complete in the virus control wells.
-
Staining:
-
Aspirate the medium from all wells.
-
Fix the cells with a suitable fixative (e.g., 10% formalin) for 20 minutes.
-
Wash the plates with PBS.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Solubilize the stain in each well using a solvent (e.g., methanol or DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus and cell controls. Determine the EC₅₀ value using a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Host cells susceptible to the virus of interest
-
Cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing 1% agarose or methylcellulose)
-
Crystal violet staining solution
-
PBS
Procedure:
-
Cell Seeding: Seed the plates with host cells to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of this compound in the infection medium.
-
Infection:
-
Remove the growth medium and wash the cell monolayer with PBS.
-
Adsorb the virus dilutions onto the cells for 1 hour at 37°C.
-
-
Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Overlay the cell monolayer with the overlay medium containing different concentrations of this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining:
-
Fix the cells with formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template and primer (often with a fluorescent label)
-
This compound triphosphate (3'-F-dATP)
-
Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction buffer containing MgCl₂, DTT, and other necessary components
-
Urea-PAGE gels and electrophoresis apparatus
-
Fluorescence imager
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, RNA template/primer, and purified RdRp.
-
Initiation: Initiate the RNA synthesis reaction by adding a mixture of natural NTPs and varying concentrations of 3'-F-dATP. Include a control reaction with no inhibitor.
-
Incubation: Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period.
-
Termination: Stop the reactions by adding a stop buffer containing EDTA and formamide.
-
Analysis:
-
Denature the RNA products by heating.
-
Separate the products by size using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the fluorescently labeled RNA products using a fluorescence imager.
-
-
Data Analysis: Quantify the intensity of the full-length and terminated RNA products. Determine the IC₅₀ value of 3'-F-dATP for the RdRp activity.
Experimental Workflows
Caption: Workflow diagrams for key antiviral and mechanistic assays.
Conclusion
This compound is a promising purine nucleoside analogue with potent and broad-spectrum antiviral activity. Its mechanism of action as a chain terminator of viral RNA synthesis, following intracellular activation, makes it an attractive candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to evaluate and advance this and similar antiviral compounds. Further studies are warranted to fully elucidate its clinical potential and to explore its efficacy against a wider range of viral pathogens.
References
- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pblassaysci.com [pblassaysci.com]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
The Cytostatic Effects of 3'-Fluoro-3'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has demonstrated significant cytostatic and antiviral properties. Its structural similarity to deoxyadenosine allows it to be metabolized by cellular enzymes and incorporated into nucleic acids, leading to the inhibition of cellular proliferation. This technical guide provides a comprehensive overview of the cytostatic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.
Mechanism of Action
As a purine nucleoside analog, this compound exerts its cytostatic effects primarily through the inhibition of DNA synthesis and the induction of apoptosis .[1] Once inside the cell, it is phosphorylated to its active triphosphate form. This triphosphate metabolite can then interfere with nucleic acid synthesis. The presence of the fluorine atom at the 3' position of the ribose sugar is crucial; it acts as a chain terminator during DNA and RNA synthesis, thereby halting replication and transcription.[2]
The cytostatic activity is also linked to the induction of programmed cell death, or apoptosis. Deoxyadenosine analogs have been shown to damage DNA and directly impact mitochondrial function.[3] This can lead to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor from the mitochondria, subsequently activating the caspase cascade and leading to controlled cell death.[3]
Quantitative Data on Cytostatic Effects
The cytostatic activity of this compound has been evaluated in various cell lines. The following tables summarize the key quantitative data from published studies.
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| Porcine Kidney (PS) Cells | Cell Viability | CC50 | >25 | [2] |
| Human Brain Capillary Endothelial Cells (HBCA) | Cell Viability | CC50 | >25 | [2] |
| Murine Leukemia (L1210) | Proliferation Inhibition | IC50 | 1.6 - 23 (approx.) | [2] |
| Human B-lymphoblast (Raji) | Proliferation Inhibition | IC50 | 1.6 - 23 (approx.) | [2] |
| Human T-lymphocyte (H9) | Proliferation Inhibition | IC50 | 1.6 - 23 (approx.) | [2] |
| Human T4-lymphocytes (MT-4) | Proliferation Inhibition | IC50 | 1.6 - 23 (approx.) | [2] |
Table 1: Cytotoxicity and Inhibitory Concentrations of this compound.
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the cytostatic effects of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration-dependent effects of a compound on cell survival and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Apoptosis Assays
These assays are used to quantify the extent of apoptosis induced by the compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways
The cytostatic effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
Proposed Mechanism of Action Workflow
Caption: Workflow of this compound's cytostatic action.
Apoptosis Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Fluoro-3'-deoxyadenosine: An In-depth Technical Guide on its Function as an RNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a synthetic nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its mechanism of action is primarily attributed to its function as an RNA chain terminator. Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3'-F-dATP), the molecule is incorporated into nascent RNA chains by viral RNA polymerases. The substitution of the 3'-hydroxyl group with a fluorine atom prevents the formation of subsequent phosphodiester bonds, leading to the premature termination of RNA synthesis and the inhibition of viral replication. This technical guide provides a comprehensive overview of the core principles of 3'-F-dA, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its effects on cellular signaling pathways.
Introduction
The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health. Nucleoside analogs represent a cornerstone of antiviral therapy, exploiting the reliance of viruses on nucleic acid replication. This compound is a promising adenosine analog that, due to the absence of a 3'-hydroxyl group, acts as an obligate RNA chain terminator.[1] This compound has shown significant inhibitory effects against a variety of viruses, including DNA viruses like vaccinia and a broad range of RNA viruses such as picornaviruses, togaviruses, and flaviviruses.[1][2] Its ability to be incorporated by viral polymerases and subsequently halt RNA elongation makes it a subject of significant interest for the development of new antiviral therapeutics.
Mechanism of Action: RNA Chain Termination
The primary antiviral mechanism of 3'-F-dA is the termination of RNA chain elongation. This process can be broken down into several key steps:
-
Cellular Uptake and Phosphorylation: 3'-F-dA enters the host cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 3'-F-dATP.
-
Incorporation by Viral RNA Polymerase: Viral RNA-dependent RNA polymerases (RdRps) recognize 3'-F-dATP as a substrate, analogous to the natural adenosine triphosphate (ATP).
-
Chain Termination: During RNA synthesis, the viral polymerase incorporates 3'-F-dATP into the growing RNA strand. The fluorine atom at the 3' position of the ribose sugar is unable to form a phosphodiester bond with the incoming nucleoside triphosphate.
-
Inhibition of Viral Replication: The absence of the 3'-hydroxyl group results in the immediate cessation of RNA chain elongation, leading to the production of truncated, non-functional viral genomes and transcripts. This ultimately inhibits viral replication.
dot
References
Methodological & Application
Application Notes and Protocols: 3'-Fluoro-3'-deoxyadenosine Antiviral Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Fluoro-3'-deoxyadenosine is a synthetic nucleoside analog that has demonstrated potent broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1] Its mechanism of action is believed to involve the inhibition of viral nucleic acid synthesis, making it a person of interest for antiviral drug development.[2] This document provides detailed protocols for assessing the in vitro antiviral efficacy of this compound and summarizes its activity against various viral pathogens.
Antiviral Spectrum
This compound has been shown to be effective against a diverse group of viruses, including:
-
Single-stranded (+) RNA viruses:
-
Double-stranded RNA viruses:
-
Reoviruses[1]
-
-
DNA viruses:
-
Poxviruses (Vaccinia virus)[1]
-
Quantitative Data Summary
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. Its cytotoxicity is determined by the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tick-borne Encephalitis Virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | >25 | >11.4 | [2] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | >25 | >15.6 | [2] |
| Tick-borne Encephalitis Virus (TBEV) - Hypr | HBCA | 3.1 ± 1.1 | >25 | >8.1 | [2] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | HBCA | 4.5 ± 1.5 | >25 | >5.6 | [2] |
| Zika Virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 | [2] |
| Zika Virus (ZIKV) - Paraiba_01 | PS | 1.6 ± 0.2 | >25 | >15.6 | [2] |
| Zika Virus (ZIKV) - MR-766 | HBCA | 4.7 ± 1.3 | >25 | >5.3 | [2] |
| Zika Virus (ZIKV) - Paraiba_01 | HBCA | 4.5 ± 1.4 | >25 | >5.6 | [2] |
| West Nile Virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 | [2] |
| West Nile Virus (WNV) - 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | [2] |
| West Nile Virus (WNV) - Eg-101 | HBCA | 4.3 ± 0.3 | >25 | >5.8 | [2] |
| West Nile Virus (WNV) - 13-104 | HBCA | 4.3 ± 0.6 | >25 | >5.8 | [2] |
PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells. Note: The compound exhibited no measurable cytotoxicity up to 25 µM, but a cytostatic effect was observed at concentrations greater than 12.5 µM.[2][3][6]
Experimental Protocols
I. General Cell Culture and Maintenance
-
Cell Lines:
-
PS (Porcine Kidney Stable) cells and HBCA (Human Brain Capillary Endothelial) cells are suitable for flavivirus assays.[2] Other cell lines permissive to the virus of interest should be used accordingly.
-
-
Culture Medium:
-
Prepare appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Maintenance:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
II. Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding:
-
Seed host cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for the duration of the antiviral assay (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
III. Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of the compound to inhibit virus-induced cell death (cytopathic effect).
-
Cell Seeding:
-
Seed host cells in 24-well plates and grow to confluency.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 24 hours prior to infection.[5]
-
-
Virus Infection:
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.[5]
-
Incubate for 1-2 hours to allow for viral entry.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cells with a mixture of 2x growth medium and 1.6% methylcellulose containing the respective concentrations of the compound.
-
Incubate the plates for a period suitable for plaque formation (e.g., 72 hours).
-
-
Plaque Visualization:
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with a 0.1% crystal violet solution to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Figure 1. Experimental Workflow for Antiviral Activity Assay
References
- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Utilizing 3'-Fluoro-3'-deoxyadenosine in Flavivirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flaviviruses, a genus of single-stranded RNA viruses, pose a significant global health threat, with prominent members including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Tick-borne Encephalitis Virus (TBEV).[1][2] The development of effective antiviral therapies against these pathogens is a critical area of research.[3][4][5] 3'-Fluoro-3'-deoxyadenosine, a synthetic purine nucleoside analog, has emerged as a potent and broad-spectrum inhibitor of flavivirus replication.[6][7][8] This document provides detailed application notes and experimental protocols for the utilization of this compound in flavivirus research, intended to guide researchers in the evaluation of its antiviral efficacy and mechanism of action.
Mechanism of Action
This compound exerts its antiviral activity by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome.[9] As a nucleoside analog, it is anticipated to undergo intracellular phosphorylation to its triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain. The presence of a fluorine atom at the 3' position of the ribose sugar prevents the formation of the subsequent phosphodiester bond, leading to premature termination of RNA synthesis and halting viral replication.[6][10] This mechanism of action is consistent with other nucleoside inhibitors that have proven effective against various RNA viruses.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various flaviviruses in different cell lines. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against Flaviviruses in PS Cells (Porcine Kidney Stable)
| Virus (Strain) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Tick-borne Encephalitis Virus (Hypr) | 1.1 ± 0.1 | >25 | >22.7 |
| West Nile Virus (Eg-101) | 3.7 ± 1.2 | >25 | >6.8 |
| West Nile Virus (13-104) | 4.7 ± 1.5 | >25 | >5.3 |
| Zika Virus (MR-766) | 1.6 ± 0.2 | >25 | >15.6 |
| Zika Virus (Paraiba_01) | 1.1 ± 0.1 | >25 | >22.7 |
Data extracted from Eyer et al., 2021.[6]
Table 2: Antiviral Activity of this compound against Flaviviruses in HBCA Cells (Human Brain Capillary Endothelial)
| Virus (Strain) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| West Nile Virus (Eg-101) | 4.3 ± 0.3 | >25 | >5.8 |
| West Nile Virus (13-104) | 4.3 ± 0.6 | >25 | >5.8 |
| Zika Virus (MR-766) | 4.7 ± 1.3 | >25 | >5.3 |
| Zika Virus (Paraiba_01) | 4.5 ± 1.4 | >25 | >5.6 |
Data extracted from Eyer et al., 2021.[6]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).[2][11][12]
Materials:
-
Susceptible cell line (e.g., Vero, PS, BHK)
-
Complete cell culture medium
-
Flavivirus stock of known titer
-
This compound
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
-
Formalin (10%)
-
Phosphate-buffered saline (PBS)
-
24-well plates
Procedure:
-
Seed cells in 24-well plates to form a confluent monolayer.[11]
-
Prepare serial dilutions of this compound in cell culture medium.
-
When cells are confluent, remove the growth medium and wash with PBS.
-
Add the compound dilutions to the respective wells and incubate for a specified pretreatment time (e.g., 24 hours).[6]
-
Remove the compound-containing medium and infect the cells with a predetermined multiplicity of infection (MOI) of the flavivirus (e.g., MOI of 0.1).[6]
-
Allow the virus to adsorb for 1 hour at 37°C.[11]
-
Remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 3-6 days).[13]
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.[11]
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.[11]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[6]
Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
This protocol is used to quantify the amount of viral RNA in cell culture supernatants or infected cells, providing a measure of viral replication.[14][15][16][17]
Materials:
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for the target flavivirus gene (e.g., NS5)[14][16]
-
Reverse transcriptase
-
RNase-free water
-
qRT-PCR instrument
Procedure:
-
Infect cells with the flavivirus in the presence of varying concentrations of this compound as described in the antiviral assay.
-
At a specified time post-infection (e.g., 48 or 72 hours), collect the cell culture supernatant or lyse the cells to extract total RNA using a commercial RNA extraction kit.[18]
-
Quantify the extracted RNA using a spectrophotometer.
-
Perform a one-step or two-step qRT-PCR. For a one-step reaction, combine the RNA template, primers, probe, and qRT-PCR master mix in a single tube.
-
The thermal cycling conditions will typically include a reverse transcription step, followed by an initial denaturation and then multiple cycles of denaturation and annealing/extension.
-
Include a standard curve of known concentrations of viral RNA or a plasmid containing the target gene to quantify the absolute copy number of viral RNA in the samples.
-
Analyze the data to determine the viral RNA copy number in each sample.
-
Calculate the reduction in viral RNA levels in the compound-treated samples compared to the untreated virus control.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the compound (CC₅₀).[19][20][21][22]
Materials:
-
Cell line used in the antiviral assay
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.[20]
-
After 24 hours, add serial dilutions of this compound to the wells. Include cell-only controls (no compound).
-
Incubate the plate for a duration equivalent to the antiviral assay (e.g., 72 hours).[20]
-
Following incubation, add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[20][22]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent in vitro activity against a range of flaviviruses with a favorable selectivity index.[6][7] The provided protocols offer a standardized framework for researchers to investigate the antiviral properties of this and other nucleoside analogs. Further studies, including in vivo efficacy and resistance profiling, are warranted to fully elucidate the therapeutic potential of this compound as a broad-spectrum anti-flaviviral agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of diagnostic plaque reduction neutralization tests for flavivirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. West Nile Virus Disease Therapeutics: Review of the Literature | West Nile Virus | CDC [cdc.gov]
- 4. Progress on the Development of Therapeutics against West Nile Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Treatment and Prevention | West Nile Virus | CDC [cdc.gov]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Current Approaches Toward the Treatment and Prevention of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of Multiplex Real-Time Reverse Transcriptase PCR Assays for Detecting Eight Medically Important Flaviviruses in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. edoc.rki.de [edoc.rki.de]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Quantitative Phase Imaging for Assessing 3'-Fluoro-3'-deoxyadenosine Cytotoxicity
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Phase Imaging Techniques for the Study of Cell Pathophysiology: From Principles to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Phase Imaging as Sensitive Screening Method for Nanoparticle-Induced Cytotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Label-Free Cytotoxicity Screening Assay by Digital Holographic Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Fluoro-3'-deoxyadenosine Enzyme Inhibition Kinetics Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has demonstrated broad-spectrum antiviral and potential antitumor activities. Its mechanism of action is primarily attributed to the inhibition of viral and bacterial RNA polymerases. Following intracellular phosphorylation to its active triphosphate form, this compound 5'-triphosphate acts as a chain terminator during RNA synthesis. This document provides a detailed overview of the enzyme inhibition kinetics, relevant signaling pathways, and experimental protocols for studying the effects of this compound.
Mechanism of Action
This compound exerts its biological effects through a well-defined molecular mechanism. As a nucleoside analog, it is first transported into the cell and subsequently undergoes phosphorylation by host cell kinases to its active form, this compound 5'-triphosphate. This triphosphate analog then competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent RNA chain by RNA polymerases.
The key feature of this compound is the substitution of the 3'-hydroxyl group on the ribose sugar with a fluorine atom. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in the growing RNA strand. Once incorporated into the RNA chain, the absence of this 3'-hydroxyl group on the analog prevents the addition of the next nucleotide, leading to the premature termination of RNA synthesis. This disruption of viral or bacterial RNA replication is the primary basis for its therapeutic potential.
dot
Caption: Mechanism of this compound as an RNA chain terminator.
Data Presentation
| Virus | Cell Line | EC50 (µM) | Reference |
| Tick-borne encephalitis virus (TBEV) - Hypr strain | PS cells | 2.2 ± 0.6 | [1] |
| Tick-borne encephalitis virus (TBEV) - Neudoerfl strain | PS cells | 1.6 ± 0.3 | [1] |
| Tick-borne encephalitis virus (TBEV) - Hypr strain | HBCA cells | 3.1 ± 1.1 | [1] |
| Tick-borne encephalitis virus (TBEV) - Neudoerfl strain | HBCA cells | 4.5 ± 1.5 | [1] |
| Zika virus (ZIKV) - MR-766 strain | PS cells | Not specified | [1] |
| Zika virus (ZIKV) - Paraiba_01 strain | PS cells | Not specified | [1] |
| Zika virus (ZIKV) - MR-766 strain | HBCA cells | 4.7 ± 1.3 | [1] |
| Zika virus (ZIKV) - Paraiba_01 strain | HBCA cells | 4.5 ± 1.4 | [1] |
| West Nile virus (WNV) - Eg-101 strain | PS cells | 3.7 ± 1.2 | [1] |
| West Nile virus (WNV) - 13-104 strain | PS cells | 4.7 ± 1.5 | [1] |
| West Nile virus (WNV) - Eg-101 strain | HBCA cells | 4.3 ± 0.3 | [1] |
| West Nile virus (WNV) - 13-104 strain | HBCA cells | 4.3 ± 0.6 | [1] |
Note: The inhibitory activity of 3'-deoxy-3'-fluoroadenosine 5'-triphosphate against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase has been reported to be "considerably lower" than its guanosine counterpart, but a specific IC50 value was not provided in the cited source.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the enzyme inhibition kinetics of this compound.
Protocol 1: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Fluorometric)
This protocol is adapted for a high-throughput screening format to identify and characterize inhibitors of viral RdRp.
Materials:
-
Purified recombinant viral RdRp (e.g., from HCV, Zika virus, or Dengue virus)
-
RNA template and primer (specific to the polymerase being tested)
-
This compound 5'-triphosphate (and other NTPs: ATP, GTP, CTP, UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
RNA-binding fluorescent dye (e.g., PicoGreen or SYBR Green II)
-
384-well black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the reaction mixture containing the assay buffer, RNA template-primer duplex, and the desired concentration of this compound 5'-triphosphate or control inhibitor.
-
Enzyme Addition: Add the purified RdRp to each well to initiate the reaction. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified period (e.g., 60-120 minutes).
-
Termination and Staining: Stop the reaction by adding EDTA. Add the RNA-binding fluorescent dye, diluted in an appropriate buffer, to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the dye).
-
Data Analysis: The amount of RNA synthesized is proportional to the fluorescence signal. Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation.
dot
Caption: Workflow for a fluorometric RdRp inhibition assay.
Protocol 2: DNA-Dependent RNA Polymerase Inhibition Assay (Gel-Based)
This protocol is suitable for confirming chain termination by this compound 5'-triphosphate.
Materials:
-
Purified E. coli or other DNA-dependent RNA polymerase
-
Linearized DNA template containing a promoter
-
This compound 5'-triphosphate
-
Radiolabeled NTP (e.g., [α-³²P]UTP) and other non-radiolabeled NTPs
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 50 mM KCl)
-
Denaturing polyacrylamide gel (e.g., 8 M urea)
-
Phosphorimager or autoradiography film
Procedure:
-
Transcription Reaction: Set up transcription reactions containing the transcription buffer, DNA template, RNA polymerase, and NTPs. For the test reaction, include this compound 5'-triphosphate. Include a control reaction without the inhibitor. One of the NTPs should be radiolabeled.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reactions by adding a stop solution containing formamide, EDTA, and loading dyes.
-
Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel. Run the gel until the loading dye has migrated an appropriate distance.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analysis: The full-length RNA transcript will be visible in the control lane. In the lane with this compound 5'-triphosphate, the appearance of shorter RNA fragments indicates premature chain termination. The intensity of the full-length band will be reduced in a dose-dependent manner with increasing concentrations of the inhibitor.
Conclusion
This compound is a potent chain-terminating inhibitor of RNA synthesis, targeting viral and bacterial RNA polymerases. The provided protocols offer robust methods for characterizing its inhibitory activity and elucidating its kinetic parameters. Further studies to determine specific Ki and IC50 values for various purified polymerases will be crucial for a more complete understanding of its therapeutic potential and for guiding future drug development efforts.
References
Application Notes and Protocols for Measuring 3'-Fluoro-3'-deoxyadenosine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine (3'-F-ddA) is a nucleoside analog with demonstrated broad-spectrum antiviral activity, particularly against flaviviruses such as Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[1][2] Its mechanism of action involves the termination of viral RNA synthesis, making it a compound of significant interest for antiviral drug development.[1] This document provides detailed application notes and protocols for biochemical assays designed to measure the activity of 3'-F-ddA and its active triphosphate form.
Mechanism of Action
This compound exerts its antiviral effect as a chain terminator of viral RNA-dependent RNA polymerase (RdRp). Like other nucleoside analogs, it must be anabolized intracellularly to its active 5'-triphosphate form (3'-F-ddATP) by host cell kinases.[3][4][5] This active metabolite then competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA chain. Once incorporated by the viral RdRp, the absence of a 3'-hydroxyl group on the ribose sugar of 3'-F-ddA prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral RNA.[1][6]
Data Presentation
The following tables summarize the reported in vitro activity of this compound against various flaviviruses and its associated cytotoxicity.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus (Strain) | Cell Line | EC50 (µM) | Reference |
| Tick-borne Encephalitis Virus (Hypr) | PS | 2.2 ± 0.6 | [1] |
| Tick-borne Encephalitis Virus (Neudoerfl) | PS | 1.6 ± 0.3 | [1] |
| Tick-borne Encephalitis Virus (Hypr) | HBCA | 3.1 ± 1.1 | [1] |
| Tick-borne Encephalitis Virus (Neudoerfl) | HBCA | 4.5 ± 1.5 | [1] |
| Zika Virus (MR-766) | PS | 1.1 ± 0.1 | [1] |
| Zika Virus (Paraiba_01) | PS | 1.6 ± 0.2 | [1] |
| Zika Virus (MR-766) | HBCA | 4.7 ± 1.3 | [1] |
| Zika Virus (Paraiba_01) | HBCA | 4.5 ± 1.4 | [1] |
| West Nile Virus (Eg-101) | PS | 3.7 ± 1.2 | [1] |
| West Nile Virus (13-104) | PS | 4.7 ± 1.5 | [1] |
| West Nile Virus (Eg-101) | HBCA | 4.3 ± 0.3 | [1] |
| West Nile Virus (13-104) | HBCA | 4.3 ± 0.6 | [1] |
PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Cytostatic Effect | Reference |
| PS | LDH release | > 25 | Observable at >12.5 µM | [1] |
| HBCA | LDH release | > 25 | Observable at >12.5 µM | [1] |
LDH: Lactate dehydrogenase.
Experimental Protocols
Protocol 1: In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol is adapted from established non-radioactive primer extension assays for viral RdRp and is designed to measure the direct inhibitory activity of 3'-F-ddATP on viral RNA synthesis.[4][7]
Materials:
-
Purified recombinant viral RdRp (e.g., from Dengue, Zika, or West Nile Virus)
-
RNA template-primer duplex (e.g., a 5'-biotinylated template and a 5'-fluorescently labeled primer)
-
This compound triphosphate (3'-F-ddATP)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
RNase Inhibitor
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
-
Streptavidin-coated microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the purified viral RdRp to the desired concentration in ice-cold reaction buffer containing RNase inhibitor.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the RNA template-primer duplex, reaction buffer, and RNase inhibitor.
-
Inhibitor Addition: Add varying concentrations of 3'-F-ddATP or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Add the diluted RdRp enzyme to the reaction mixture to initiate RNA synthesis.
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Capture and Detection: a. Transfer the reaction products to a streptavidin-coated microplate. b. Incubate to allow the biotinylated RNA template to bind to the plate. c. Wash the plate to remove unincorporated fluorescent primers. d. Measure the fluorescence of the extended, captured primers using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of RdRp activity for each concentration of 3'-F-ddATP and determine the IC50 value.
Protocol 2: Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of 3'-F-ddA that inhibits viral plaque formation in a cell culture system.
Materials:
-
Susceptible host cell line (e.g., Vero, PS, or HBCA cells)
-
Virus stock (e.g., TBEV, ZIKV, or WNV)
-
This compound
-
Cell culture medium and supplements
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of 3'-F-ddA in cell culture medium.
-
Virus Infection: Remove the culture medium from the cells and infect with a known titer of the virus for a defined adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After adsorption, remove the virus inoculum and add the different concentrations of 3'-F-ddA to the cells. Include a virus-only control and a cell-only control.
-
Overlay: Add an overlay medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
-
Plaque Visualization: a. Fix the cells (e.g., with 10% formalin). b. Remove the overlay. c. Stain the cell monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of 3'-F-ddA compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Conclusion
The provided protocols offer robust methods to evaluate the activity of this compound. The in vitro RdRp assay allows for the direct assessment of the inhibitory potential of the active triphosphate metabolite on the viral polymerase, providing valuable mechanistic insights. The cell-based plaque reduction assay complements this by determining the compound's efficacy in a more biologically relevant system, taking into account cellular uptake and metabolic activation. Together, these assays are essential tools for the characterization and development of this compound as a potential antiviral therapeutic.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of 3'-Fluoro-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a nucleoside analog with demonstrated broad-spectrum antiviral activity.[1][2] Its mechanism of action involves the termination of RNA synthesis, making it a potent inhibitor of various RNA viruses.[1] The incorporation of a fluorine atom at the 3' position of the ribose sugar enhances the metabolic stability of the molecule.[3] Preclinical in vivo studies have shown its efficacy in mouse models of viral infections, including those caused by Tick-Borne Encephalitis Virus (TBEV) and West Nile Virus (WNV).[1] This document provides detailed application notes and protocols for the in vivo delivery of 3'-F-dA to facilitate further research and development.
Mechanism of Action
3'-F-dA exerts its antiviral effect by acting as a chain terminator for viral RNA-dependent RNA polymerase. After entering the host cell, it is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain. The absence of a 3'-hydroxyl group, replaced by a fluorine atom, prevents the formation of the next phosphodiester bond, thus halting viral RNA replication.[1]
In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo studies of 3'-F-dA.
Table 1: In Vivo Antiviral Efficacy of this compound
| Virus Model | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| West Nile Virus (WNV) | BALB/c mice | 25 mg/kg (twice daily) | Intraperitoneal | 70% survival rate; significantly protected from disease development and mortality.[1] | [1] |
| Tick-Borne Encephalitis Virus (TBEV) | BALB/c mice | 25 mg/kg (twice daily) | Intraperitoneal | Statistically significant prolongation of survival; increased mean survival time to 10.5 ± 1.9 days.[1] | [1] |
| Vaccinia Virus | Mice | Not specified | Intravenous | Effective in inhibiting tail lesion formation.[2] | [2] |
Table 2: In Vitro Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| TBEV (Hypr) | PS | 2.2 ± 0.6 | [1] |
| TBEV (Neudoerfl) | PS | 1.6 ± 0.3 | [1] |
| Zika Virus (ZIKV) | PS | 1.1 ± 0.1 | [1] |
| West Nile Virus (WNV) | PS | 3.7 ± 1.2 | [1] |
Experimental Protocols
While direct administration routes such as intraperitoneal injection have been utilized in preclinical studies, advanced delivery systems like liposomes and nanoparticles may offer improved pharmacokinetics and targeted delivery.[1][4][5] Below are detailed protocols for both established and potential delivery methods.
Protocol 1: Intraperitoneal (IP) Administration in a Mouse Model
This protocol is based on published in vivo studies demonstrating the antiviral efficacy of 3'-F-dA.[1]
Materials:
-
This compound (3'-F-dA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Analytical balance and weighing paper
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Dose Calculation:
-
Determine the required dose based on the animal's body weight (e.g., 25 mg/kg).
-
Calculate the total amount of 3'-F-dA needed for the entire study cohort, including a slight overage.
-
-
Preparation of Dosing Solution:
-
Weigh the calculated amount of 3'-F-dA powder accurately.
-
Dissolve the powder in a sufficient volume of sterile PBS to achieve the desired final concentration. For example, for a 25 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, a suspension can be prepared in a suitable vehicle like 0.5% methylcellulose.
-
-
Administration:
-
Properly restrain the mouse.
-
Draw the calculated volume of the 3'-F-dA solution into a sterile 1 mL syringe.
-
Lift the mouse's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.
-
-
Post-Administration Monitoring:
-
Monitor the animals daily for clinical signs of infection, body weight changes, and any adverse reactions to the treatment.[1]
-
Protocol 2: Generalized Formulation of 3'-F-dA Liposomes
This protocol describes a general method for encapsulating 3'-F-dA into liposomes for potential in vivo delivery. Liposomes can enhance the circulation half-life and potentially reduce the toxicity of encapsulated drugs.[4]
Materials:
-
This compound (3'-F-dA)
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Chloroform or another suitable organic solvent
-
Hydration buffer (e.g., sterile PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:45 phospholipid:cholesterol).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Prepare a solution of 3'-F-dA in the hydration buffer at the desired concentration.
-
Add the 3'-F-dA solution to the flask containing the lipid film.
-
Hydrate the film by gentle rotation above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated 3'-F-dA by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for size, polydispersity index, and encapsulation efficiency using appropriate analytical techniques (e.g., dynamic light scattering, HPLC).
-
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome-mediated delivery of oligodeoxynucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Measuring the EC50 of 3'-Fluoro-3'-deoxyadenosine Against Zika Virus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern, linked to congenital microcephaly in newborns and Guillain-Barré syndrome in adults.[1] With no approved antiviral therapies currently available, there is an urgent need to identify and characterize effective therapeutic agents.[2][3] 3'-Fluoro-3'-deoxyadenosine is a purine nucleoside analog that has demonstrated broad-spectrum antiviral activity against various RNA viruses.[4][5] This compound has shown potent, low-micromolar antiviral effects against ZIKV in vitro, making it a promising candidate for further drug development.[2][6] This document provides detailed protocols for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound against ZIKV.
Mechanism of Action
As a nucleoside analog, this compound is believed to exert its antiviral effect by targeting the ZIKV RNA-dependent RNA polymerase (RdRp), a key enzyme for viral genome replication located in the non-structural protein 5 (NS5).[7][8] Inside the host cell, the compound is phosphorylated to its active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand.[9] Once incorporated, the 3'-fluoro modification acts as a chain terminator, halting viral RNA synthesis and thus inhibiting viral replication.[10]
Quantitative Data Summary
This compound has demonstrated significant antiviral activity against two different strains of Zika virus in multiple cell lines. The compound was well tolerated in the tested cell lines at concentrations below 12.5 μM.[6] While no direct cytotoxicity was measured up to 25 μM, observable cytostatic effects (suppression of cell proliferation) were noted at concentrations of 12.5 μM and higher in primary human brain capillary astrocytes (HBCA).[2][6]
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | ZIKV (MR-766) | PS (porcine kidney) | 1.1 ± 0.1[6] | >25[2][6] | >22.7 |
| This compound | ZIKV (Paraiba_01) | PS (porcine kidney) | 1.6 ± 0.2[6] | >25[2][6] | >15.6 |
| This compound | ZIKV (MR-766) | HBCA (human astrocytes) | 4.7 ± 1.3[6] | >25[6] | >5.3 |
| This compound | ZIKV (Paraiba_01) | HBCA (human astrocytes) | 4.5 ± 1.4[6] | >25[6] | >5.6 |
Experimental Protocols
The following protocols describe the determination of EC50 and CC50 values for this compound against Zika virus using a plaque reduction assay and an MTT-based cytotoxicity assay, respectively.
Protocol 1: EC50 Determination by Plaque Reduction Assay
This protocol is adapted from methodologies used for testing antiviral compounds against flaviviruses.[3][11] It quantifies the concentration of the compound required to reduce the number of viral plaques by 50%.
Materials and Reagents:
-
Vero E6 cells (or PS, HBCA cells)
-
Zika virus stock (e.g., MR-766 or Paraiba_01)
-
This compound
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin (100 units/ml), and streptomycin (100 units/ml)
-
Infection Medium: DMEM with 2% FBS
-
Overlay Medium: 1:1 mixture of 2x MEM with 4% FBS and 1.5% carboxymethyl cellulose (CMC)
-
Fixing Solution: 4% formaldehyde in PBS
-
Staining Solution: 1% crystal violet in 20% ethanol
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in Infection Medium. Include a "no-drug" vehicle control.
-
Cell Pre-treatment: Remove the growth medium from the cells. Add the prepared compound dilutions to the wells. Incubate for 24 hours.[3]
-
Virus Infection: After pre-treatment, remove the medium and infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1.[3] Incubate for 2 hours at 37°C to allow for virus adsorption.[13]
-
Overlay Application: Gently remove the virus inoculum from the cell monolayer. Add 1 ml of the semi-solid Overlay Medium containing the corresponding concentration of this compound to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 4 to 7 days, or until plaques are visible.[13]
-
Fixing and Staining:
-
Remove the overlay medium and fix the cells with 4% formaldehyde for at least 1 hour.[13]
-
Discard the formaldehyde and wash the plates with tap water.
-
Stain the cells with 1% crystal violet solution for 15 minutes.[12][14]
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.[12]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[6]
-
Protocol 2: CC50 Determination by MTT Assay
This protocol determines the concentration of the compound that reduces the viability of uninfected cells by 50%. It is crucial for calculating the selectivity index.
Materials and Reagents:
-
Vero E6 cells (or other relevant cell lines)
-
This compound
-
Complete Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µl of Complete Growth Medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in Complete Growth Medium. Remove the old medium from the cells and add 100 µl of the compound dilutions. Include wells with medium only (no cells) as a blank and wells with cells but no compound (vehicle control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µl of Solubilization Solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.
-
References
- 1. Production, Titration and Imaging of Zika Virus in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Improvement of Nucleoside Analogue Prodrugs to Inhibit the RNA Dependent RNA Polymerase of the Zika Virus [escholarship.org]
- 9. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells - Creative Biogene [creative-biogene.com]
- 13. Zika virus isolation, propagation, and quantification using multiple methods | PLOS One [journals.plos.org]
- 14. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of 3'-Fluoro-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has demonstrated significant potential as both an antiviral and an antitumor agent.[1][2][3] As with other nucleoside analogs, its therapeutic efficacy is rooted in its ability to interfere with nucleic acid synthesis and induce apoptosis in rapidly proliferating cells.[1][4] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound, offering detailed protocols for key assays and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and inhibition of DNA synthesis.[1] While the precise signaling cascade may vary between cell types, a prominent mechanism for related deoxyadenosine analogs involves the intrinsic, or mitochondrial, pathway of apoptosis.[5][6] This pathway is initiated by cellular stress, leading to the disruption of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5] Cytochrome c then associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome, which in turn activates caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[6]
Data Presentation
The cytotoxic and cytostatic effects of this compound have been evaluated in various cell lines. The following tables summarize key quantitative data from in vitro studies.
| Cell Line | Assay | Parameter | Value | Reference |
| Porcine Kidney (PS) | LDH Release | CC50 | > 25 µM | [7] |
| Human Brain Capillary Endothelial (HBCA) | LDH Release | CC50 | > 25 µM | [7] |
| B16-BL6 Mouse Melanoma | Growth Inhibition | IC50 | 39 µM (for Cordycepin, 3'-deoxyadenosine) | [8][9] |
| Lewis Lung Carcinoma | Growth Inhibition | IC50 | 48 µM (for Cordycepin, 3'-deoxyadenosine) | [8][9] |
Note: Data for Cordycepin (3'-deoxyadenosine) is included as a closely related compound to provide additional context on the potential cytotoxic range. It is important to note that this compound has been observed to have cytostatic effects, suppressing cell proliferation at concentrations of 12.5 µM and higher in HBCA cells and at 25 µM in PS cells.[7][10]
Experimental Protocols
Herein are detailed protocols for three standard in vitro assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
This compound
-
Target cells (adherent or suspension)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well.[12] For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.[14]
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control, which will be treated with lysis buffer.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer-treated) controls.
Caspase-3 Activity Assay for Apoptosis
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
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Target cells
-
Black, clear-bottom 96-well plates
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Complete cell culture medium
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Caspase-3 fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic caspase-3 substrate like DEVD-AFC)
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol.
-
Cell Lysis: After the desired incubation period, centrifuge the plate (for suspension cells) and remove the supernatant. For adherent cells, aspirate the medium. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Reaction Setup: Prepare the reaction mixture according to the kit instructions, typically by adding DTT and the caspase-3 substrate to the reaction buffer.
-
Assay: Add 50 µL of the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometric plate reader with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: Determine the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to that of the untreated control.
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3'-Fluoro-3'-deoxyadenosine for Studying RNA-dependent RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses, many of which are significant human pathogens.[1][2] As this enzyme is absent in host cells, it represents a prime target for the development of broad-spectrum antiviral drugs.[1] Nucleoside analogs are a major class of RdRp inhibitors that mimic natural nucleotides.[3][4] Upon conversion to their active triphosphate form, they are incorporated into the growing viral RNA chain, leading to the termination of viral genome synthesis.[3][4]
3'-Fluoro-3'-deoxyadenosine is a fluorinated purine nucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including picornaviruses, togaviruses, and flaviviruses, as well as some DNA viruses.[5][6] Its mechanism of action is predicated on its ability to act as a chain terminator for viral RNA synthesis after its intracellular phosphorylation. This document provides detailed application notes and protocols for utilizing this compound as a tool to study viral RdRp function and for screening antiviral activity.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting viral RNA synthesis. As a nucleoside analog, it is first taken up by the host cell and subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form (3'-F-dATP). This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. The substitution of the 3'-hydroxyl group with a fluorine atom prevents the formation of a subsequent 3'-5' phosphodiester bond with the next incoming nucleotide, thereby causing premature termination of the RNA chain and halting viral replication.[3]
References
- 1. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-dependent RNA Polymerase Inhibitors | TCI AMERICA [tcichemicals.com]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of 3'-Fluoro-3'-deoxyadenosine for experiments
Welcome to the technical support center for 3'-Fluoro-3'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for experimental use. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during its dissolution and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound for in vitro experiments?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. A solubility of up to 50 mg/mL has been reported in DMSO with the aid of warming to 60°C and sonication.[1] For cellular assays, it is common practice to prepare a 10 mM stock solution in 100% DMSO.[2]
Q2: How should I dissolve this compound for in vivo studies?
A2: For in vivo experiments, a co-solvent system is typically required. Several formulations have been shown to achieve a solubility of at least 2.5 mg/mL.[1] Commonly used systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
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10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
10% DMSO and 90% Corn Oil.[1]
It is recommended to prepare these solutions fresh for each experiment.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to protect the solutions from light.[1] Avoid repeated freeze-thaw cycles.
Q4: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with compounds dissolved in DMSO. To mitigate this, consider the following:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions.
-
Lower Final Concentration: The final concentration of the compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent like PEG300 or Tween-80 in the final solution might be possible and can help maintain solubility.
-
pH Adjustment: The pH of your aqueous medium can influence the solubility of your compound. Ensure the pH is within a range where the compound is most stable and soluble.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: The solid this compound is not dissolving in DMSO.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Increase the volume of DMSO to lower the concentration. |
| Low Temperature | Gently warm the solution to 60°C.[1] |
| Inadequate Mixing | Vortex the solution vigorously or use a sonicator to aid dissolution.[1] |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous DMSO, as absorbed water can significantly impact solubility.[1] |
Problem: The compound precipitates out of solution during storage.
| Possible Cause | Suggested Solution |
| Improper Storage Temperature | Ensure the solution is stored at or below -20°C.[1] |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Solution Saturated | The concentration may be too high for stable storage. Consider preparing a slightly more dilute stock solution. |
Quantitative Solubility Data
The following tables summarize the known solubility data for this compound and a structurally related compound, 3'-deoxy-3'-fluorothymidine, for reference.
Table 1: Solubility of this compound
| Solvent/System | Concentration | Conditions |
| DMSO | 50 mg/mL (185.71 mM) | Ultrasonic, warming, and heat to 60°C[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (9.29 mM) | Clear solution[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.29 mM) | Clear solution[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (9.29 mM) | Clear solution[1] |
Table 2: Solubility of 3'-deoxy-3'-fluorothymidine (for reference)
| Solvent | Concentration |
| DMF | 11 mg/mL |
| DMSO | 12 mg/mL |
| Ethanol | Slightly soluble |
| PBS (pH 7.2) | 0.33 mg/mL |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.69 mg (Molecular Weight = 269.23 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Apply Heat/Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 37-60°C for a few minutes and/or place it in a sonicator bath until the solid is completely dissolved.[1]
-
Aliquot and Store: Once a clear solution is obtained, aliquot it into single-use, sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.[1]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Protocol for preparing a 10 mM stock solution in DMSO.
References
overcoming 3'-Fluoro-3'-deoxyadenosine instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the instability of 3'-Fluoro-3'-deoxyadenosine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for this compound, a purine nucleoside analog, is the hydrolysis of the N-glycosidic bond under acidic conditions. This process leads to the cleavage of the molecule into adenine and the 3-fluoro-3-deoxyribose sugar moiety. While the fluorine substitution on the sugar ring generally enhances resistance to enzymatic degradation, it does not prevent chemical hydrolysis.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound stock solutions, it is recommended to store them at low temperatures and protect them from light. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1] It is also advisable to prepare fresh working solutions from a frozen stock for each experiment to minimize the impact of freeze-thaw cycles.
Q3: In what solvents should I dissolve this compound?
A3: this compound is soluble in aqueous buffers and some organic solvents like DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO is compatible with your experimental system.
Q4: Can I autoclave solutions containing this compound?
A4: No, it is not recommended to autoclave solutions containing this compound. The high temperatures can accelerate the degradation of the compound. Sterile filtration is the preferred method for sterilizing solutions of this compound.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound in solution can be monitored using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its potential degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of this compound in solution due to improper storage or handling. | Prepare fresh working solutions from a frozen stock solution stored at -80°C. Avoid multiple freeze-thaw cycles. Ensure the pH of your experimental buffer is neutral or slightly basic. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium over the duration of the assay. | Assess the stability of this compound in your specific experimental medium over the time course of your experiment. Consider preparing fresh solutions for long-term experiments. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the compound. The primary degradation product is likely adenine. | Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and identify their retention times in your HPLC system. |
| Precipitation of the compound in aqueous solution. | Low solubility in the chosen buffer. | Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is low and does not affect your experiment. |
Quantitative Data Summary
Table 1: Stability of 2-chloro-2'-deoxyadenosine in solution at 37°C. [2]
| pH | Remaining Compound after 6 hours (%) | Calculated Half-life (T1/2) (hours) |
| 1 | 2% (after 2 hours) | 0.37 |
| 2 | 13% | 1.6 |
| Neutral to Basic | Stable | Not determined |
Disclaimer: This data is for 2-chloro-2'-deoxyadenosine and should be used as an estimate for the potential instability of this compound under acidic conditions.
Table 2: Recommended Storage Conditions for this compound Stock Solutions. [1]
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Protect from light. |
| -80°C | Up to 6 months | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for various time points.
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
Keep a control sample in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with UV detection.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Mandatory Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Optimizing 3'-Fluoro-3'-deoxyadenosine for In Vivo Studies
Welcome to the technical support center for the in vivo application of 3'-Fluoro-3'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A starting point for in vivo studies in mice, based on published antiviral research, is 25 mg/kg administered intraperitoneally (i.p.) twice daily.[1] This dosage has been shown to have antiviral efficacy in models of West Nile Virus (WNV) and Tick-borne Encephalitis Virus (TBEV) infection.[1] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Q2: What are the known side effects of this compound in vivo?
At a dose of 25 mg/kg twice daily in BALB/c mice, moderate side effects have been observed, typically starting from day 3 of treatment. These can include slightly ruffled fur and a hunched posture.[1] Close monitoring of animal health is essential during treatment.
Q3: What is the mechanism of action of this compound?
As a purine nucleoside analog, this compound is understood to function by inhibiting DNA synthesis and promoting apoptosis.[2] While the precise signaling pathways for this specific molecule are not fully elucidated, related adenosine analogs like cordycepin (3'-deoxyadenosine) are known to exert their effects through adenosine receptors, potentially modulating downstream pathways involving Smad proteins.[3][4]
Q4: Is there any pharmacokinetic data available for this compound?
Currently, there is a lack of specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound in the public domain. For general guidance, researchers may refer to pharmacokinetic studies of other fluorinated nucleoside analogs, keeping in mind that profiles can vary significantly between compounds.
Q5: What is the acute toxicity (e.g., LD50) of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable efficacy | - Suboptimal Dose: The administered dose may be too low for the specific model or disease state. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body. | - Conduct a dose-escalation study to evaluate higher doses. - Consider alternative routes of administration (e.g., intravenous, oral gavage with an appropriate vehicle). - Perform pharmacokinetic studies to understand the compound's in vivo profile. |
| Significant Animal Toxicity (e.g., weight loss, lethargy) | - Dose is too high: The current dose may be approaching or exceeding the maximum tolerated dose (MTD). | - Reduce the dosage or the frequency of administration. - Monitor animals closely for clinical signs of toxicity. - Perform a formal MTD study to identify a safer dose range. |
| Inconsistent Results Between Animals | - Variability in Drug Administration: Inconsistent injection technique or volume can lead to variable exposure. - Biological Variability: Inherent differences between individual animals. | - Ensure consistent and accurate administration techniques. - Increase the number of animals per group to improve statistical power. |
Data Presentation
In Vivo Dosage and Efficacy Summary
| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Dosing Schedule | Observed Efficacy | Reference |
| This compound | BALB/c Mice | West Nile Virus (WNV) | 25 mg/kg | Intraperitoneal (i.p.) | Twice daily for 6 days | Reduced mortality | [1] |
| This compound | BALB/c Mice | Tick-borne Encephalitis Virus (TBEV) | 25 mg/kg | Intraperitoneal (i.p.) | Twice daily for 6 days | Prolonged mean survival time | [1] |
In Vitro Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | PS | 2.2 ± 0.6 | [1] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | PS | 1.6 ± 0.3 | [1] |
| Zika Virus (ZIKV) - MR-766 strain | PS | Not specified | [1] |
| Zika Virus (ZIKV) - Paraiba_01 strain | PS | Not specified | [1] |
| West Nile Virus (WNV) - Eg-101 strain | PS | 3.7 ± 1.2 | [1] |
| West Nile Virus (WNV) - 13-104 strain | PS | 4.7 ± 1.5 | [1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Mouse Model of Viral Infection
This protocol provides a general framework for assessing the in vivo efficacy of this compound. It should be adapted based on the specific virus, mouse strain, and experimental goals.
1. Materials:
-
This compound
-
Sterile vehicle for dissolution/suspension (e.g., phosphate-buffered saline (PBS), 0.5% methylcellulose)
-
Appropriate mouse strain (e.g., BALB/c)
-
Virus stock of known titer
-
Syringes and needles for administration and infection
-
Personal Protective Equipment (PPE)
2. Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute to the final dosing concentration.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Infection: Infect mice with the virus via the appropriate route (e.g., intraperitoneal, subcutaneous, intranasal). Include a control group that receives a sham infection.
-
Treatment Administration:
-
Randomize infected animals into treatment and control groups.
-
Administer this compound at the desired dose (e.g., 25 mg/kg) and route (e.g., i.p.).
-
The control group should receive an equivalent volume of the vehicle.
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Administer treatment according to the desired schedule (e.g., twice daily for 6 days).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy, paralysis).
-
Record survival data.
-
-
Endpoint Analysis:
-
At predetermined time points, tissues (e.g., brain, spleen, blood) can be harvested for viral load determination (e.g., by plaque assay or qRT-PCR).
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanism of action of adenosine analogs and a typical workflow for in vivo studies.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 3'-Fluoro-3'-deoxyadenosine in cells
Welcome to the technical support center for 3'-Fluoro-3'-deoxyadenosine (3'-F-dA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the successful application of 3'-F-dA in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3'-F-dA) and what is its primary mechanism of action?
A1: this compound is a purine nucleoside analog. Its primary mechanism of action involves the inhibition of nucleic acid synthesis. After cellular uptake, it is phosphorylated to its triphosphate form, which can be incorporated into growing RNA or DNA chains. Lacking a 3'-hydroxyl group, it acts as a chain terminator, halting further elongation. This mechanism underlies its broad-spectrum antiviral and antitumor activities.[1][2]
Q2: What are the known off-target effects of 3'-F-dA?
A2: The primary off-target effects of 3'-F-dA observed in cellular assays are cytotoxicity and cytostatic effects at higher concentrations.[3] Observable cytostatic effects, such as the suppression of cell proliferation, have been reported at concentrations of 12.5 µM and 25 µM in certain cell lines.[3][4][5] Due to its structural similarity to adenosine, there is a potential for interaction with various cellular enzymes that utilize adenosine or its derivatives. While direct, comprehensive screening data for 3'-F-dA is limited, studies on the closely related analog cordycepin (3'-deoxyadenosine) suggest potential off-target effects on signaling pathways such as the TGF-β/Smad pathway. However, unlike cordycepin, 3'-F-dA appears to have a significantly reduced affinity for adenosine A3 receptors due to the 3'-fluoro substitution.[6]
Q3: At what concentrations should I use 3'-F-dA to minimize off-target effects?
A3: The optimal concentration of 3'-F-dA is highly dependent on the cell type and the specific application. It is crucial to perform a dose-response curve to determine the lowest effective concentration for your desired on-target effect while minimizing cytotoxicity. As a starting point, effective antiviral concentrations (EC50) have been reported in the low micromolar range (1.6 µM to 4.7 µM), with cytostatic effects becoming apparent at concentrations above 12.5 µM.[3][4][5][7]
Q4: How does the metabolism of 3'-F-dA influence its activity and potential for off-target effects?
A4: Like other adenosine analogs, 3'-F-dA is subject to cellular metabolism. It must be phosphorylated by cellular kinases, such as deoxycytidine kinase, to its active triphosphate form.[8] Additionally, it may be a substrate for adenosine deaminase (ADA), which can inactivate it. The expression levels of these enzymes can vary significantly between cell lines, affecting both the efficacy and the potential for off-target effects. Cells with high levels of ADA may be more resistant to 3'-F-dA.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in my experiments.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. Use the lowest concentration that still provides the desired biological effect (e.g., EC50 for antiviral activity).
-
-
Possible Cause 2: Long exposure time.
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Solution: Conduct a time-course experiment to find the shortest incubation time required to achieve the on-target effect.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to nucleoside analogs. Consider using a different, less sensitive cell line if appropriate for your experimental goals. Evaluate the expression levels of key metabolic enzymes like adenosine deaminase in your cell line.
-
-
Possible Cause 4: Mitochondrial toxicity.
-
Solution: Nucleoside analogs can inhibit mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction. Assess markers of mitochondrial toxicity, such as a decrease in mitochondrial DNA content or an increase in lactate production. (See Experimental Protocol 1).
-
Issue 2: Inconsistent or no observable on-target effect.
-
Possible Cause 1: Insufficient concentration.
-
Solution: Increase the concentration of 3'-F-dA based on your dose-response curve.
-
-
Possible Cause 2: Inactivation by Adenosine Deaminase (ADA).
-
Solution: Your cell line may have high levels of ADA, which degrades 3'-F-dA. Measure ADA activity in your cell lysates (See Experimental Protocol 2). If ADA activity is high, consider co-treatment with an ADA inhibitor, such as deoxycoformycin, to increase the effective concentration of 3'-F-dA.
-
-
Possible Cause 3: Low expression of activating kinases.
-
Solution: Cell lines with low levels of kinases like deoxycytidine kinase will be less efficient at converting 3'-F-dA to its active triphosphate form. Verify the expression of these kinases in your cell line via qPCR or western blotting.
-
Issue 3: Unexpected changes in cellular signaling pathways.
-
Possible Cause 1: Off-target kinase inhibition or pathway modulation.
-
Possible Cause 2: Interaction with adenosine receptors.
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Solution: While 3'-F-dA has a much lower affinity for the A3 adenosine receptor than its non-fluorinated counterpart, interactions with other adenosine receptors at high concentrations cannot be entirely ruled out.[6] If you suspect such interactions, consider using specific adenosine receptor antagonists as controls in your experiments.
-
Data Presentation
Table 1: Antiviral Activity (EC50) and Cytotoxicity (CC50) of 3'-F-dA in Different Cell Lines.
| Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Tick-borne encephalitis virus (Hypr) | PS | 2.2 ± 0.6 | >25 | >11.4 | [3] |
| Tick-borne encephalitis virus (Neudoerfl) | PS | 1.6 ± 0.3 | >25 | >15.6 | [3] |
| West Nile virus (Eg-101) | PS | 3.7 ± 1.2 | >25 | >6.8 | [3] |
| Zika virus (MR-766) | PS | 1.1 ± 0.1 | >25 | >22.7 | [3] |
| Tick-borne encephalitis virus (Hypr) | HBCA | 3.1 ± 1.1 | >25 | >8.1 | [3] |
| Tick-borne encephalitis virus (Neudoerfl) | HBCA | 4.5 ± 1.5 | >25 | >5.6 | [3] |
| West Nile virus (Eg-101) | HBCA | 4.3 ± 0.3 | >25 | >5.8 | [3] |
| Zika virus (MR-766) | HBCA | 4.7 ± 1.3 | >25 | >5.3 | [3] |
PS: Porcine kidney stable cells; HBCA: Primary human brain microvascular endothelial cells.
Table 2: Antitumor Activity (IC50) of the structural analog Cordycepin (3'-deoxyadenosine) in Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-BL6 | Mouse Melanoma | 39 | |
| Lewis Lung Carcinoma (LLC) | Mouse Lung Carcinoma | 48 |
Note: This data is for the close structural analog, cordycepin, and may be used as a reference for estimating the potential antitumor concentrations of 3'-F-dA.
Mandatory Visualizations
Caption: Potential off-target signaling pathways of 3'-F-dA based on its analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific selection of deoxycytidine kinase mutants with tritiated deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Binding Affinity of 3′-Fluoro Analogues of Cl-IB-MECA as Adenosine A3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomeric selectivity of human deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Striking ability of adenosine-2'(3')-deoxy-3'(2')-triphosphates and related analogues to replace ATP as phosphate donor for all four human, and the Drosophila melanogaster, deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with 3'-Fluoro-3'-deoxyadenosine induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Fluoro-3'-deoxyadenosine. The information is designed to address specific issues that may arise during in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a purine nucleoside analog. Its primary mechanism of action involves the inhibition of DNA synthesis, which ultimately leads to the induction of apoptosis (programmed cell death) in susceptible cell lines.[1] As an antimetabolite, it competes with natural nucleosides and can be incorporated into nucleic acids, leading to chain termination and cytotoxicity.
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The sensitivity of a cell line to this compound can be influenced by several factors, most notably the expression and activity of the enzyme adenosine deaminase (ADA).[2] ADA metabolizes 3'-deoxyadenosine (a closely related compound) to an inactive form.[1] Cell lines with high levels of ADA may therefore be more resistant to the cytotoxic effects of the compound. Conversely, inhibiting ADA can sensitize resistant cells.[2]
Q3: What are the expected cytotoxic and cytostatic concentration ranges for this compound?
The effective concentrations of this compound can vary significantly between cell lines. Generally, it exhibits low-micromolar antiviral and cytotoxic effects. For instance, in some cell lines, cytostatic effects (suppression of cell proliferation) can be observed at concentrations above 12.5 µM, with minimal cytotoxicity up to 25 µM.[3] However, for other cell lines, the IC50 (the concentration that inhibits 50% of cell growth) can be in the range of 10-50 µM.[4] It is crucial to determine the IC50 for each specific cell line and experimental setup.
Q4: Are there known signaling pathways activated by this compound?
Yes, beyond the direct inhibition of DNA synthesis, 3'-deoxyadenosine (cordycepin) has been shown to stimulate adenosine A3 receptors.[5] This can, in turn, activate downstream signaling pathways, such as the Wnt signaling pathway, which can influence cell proliferation and survival.[6][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Observed cytotoxicity is much higher than expected, leading to premature cell death and preventing further assays.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Perform a dose-response experiment to determine the accurate IC50 value for your specific cell line. Start with a broad range of concentrations and narrow it down to find a sub-lethal concentration suitable for your experimental window.
-
-
Possible Cause 2: Low adenosine deaminase (ADA) activity in the cell line.
-
Solution: If you suspect low ADA activity is contributing to high sensitivity, you can try to modulate the experimental conditions. Reducing the incubation time with the compound can be a first step. For longer-term experiments, using a lower, non-toxic concentration is recommended.
-
-
Possible Cause 3: Apoptosis is the primary mode of cell death.
Problem 2: Inconsistent results or high variability in cytotoxicity assays.
-
Possible Cause 1: Bubbles in the wells of the microplate.
-
Solution: Carefully inspect the wells after adding reagents. If bubbles are present, gently break them with a sterile pipette tip or a syringe needle.[12]
-
-
Possible Cause 2: Inaccurate cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. The optimal cell density should be determined for each cell line to ensure that cells are in the logarithmic growth phase during the experiment.[12]
-
-
Possible Cause 3: Instability of the compound in the culture medium.
-
Solution: For long-term experiments (e.g., beyond 48 hours), it is advisable to replenish the medium with a fresh solution of this compound to maintain a consistent concentration.
-
Problem 3: The compound does not induce the expected level of cytotoxicity.
-
Possible Cause 1: High adenosine deaminase (ADA) activity in the cell line.
-
Solution: You can assess the ADA activity in your cell line. If it is high, you can consider co-treatment with an ADA inhibitor to increase the sensitivity of the cells to this compound.[2]
-
-
Possible Cause 2: The compound has degraded.
-
Solution: Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh stock solutions and dilute them to the working concentration immediately before use.
-
-
Possible Cause 3: Cell line has developed resistance.
-
Solution: If working with a cell line that has been continuously exposed to the compound, it may have developed resistance. Use a fresh, low-passage batch of cells for your experiments.
-
Quantitative Data
Table 1: IC50 Values of 3'-deoxyadenosine (Cordycepin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-BL6 | Mouse Melanoma | 39 | [5] |
| Lewis Lung Carcinoma | Mouse Lung Carcinoma | 48 | [5] |
| HTB-26 | Breast Cancer | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |
| HCT116 | Colorectal Cancer | 22.4 (for a related compound) | [4] |
Note: Data for this compound is limited; 3'-deoxyadenosine (cordycepin) is a close structural and functional analog.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.[13][14][15][16]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A 2-fold or 10-fold serial dilution is recommended for the initial range-finding experiment.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Mitigating Cytotoxicity using the Pan-Caspase Inhibitor Z-VAD-FMK
This protocol describes how to use Z-VAD-FMK to inhibit apoptosis induced by this compound, allowing for the study of non-apoptotic effects.[9][11]
-
Preparation of Z-VAD-FMK Stock Solution:
-
Reconstitute lyophilized Z-VAD-FMK powder in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Aliquot the stock solution into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed and culture your cells to the desired confluency.
-
Prepare the final working concentration of Z-VAD-FMK (typically 20-50 µM) by diluting the stock solution in fresh cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Pre-incubate the cells with the Z-VAD-FMK-containing medium for 1-2 hours before adding this compound.
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Add this compound at the desired concentration to the wells already containing Z-VAD-FMK.
-
Include the following controls: untreated cells, cells treated with this compound alone, and cells treated with Z-VAD-FMK alone.
-
Incubate for the desired experimental duration.
-
-
Downstream Analysis:
-
Proceed with your intended downstream assays, such as Western blotting for specific protein expression, cell cycle analysis, or other functional assays. To confirm the inhibition of apoptosis, you can perform a Western blot for cleaved PARP or a caspase activity assay.
-
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Cordycepin (3'-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Synthesis of 3'-Fluoro-3'-deoxyadenosine
Welcome to the technical support center for the synthesis of 3'-Fluoro-3'-deoxyadenosine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this important nucleoside analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of this compound?
A1: The synthesis of this compound presents several key challenges. Historically, synthetic routes starting from adenosine have been plagued by low overall yields, sometimes as low as 3.5%.[1] These low yields are often a result of harsh reaction conditions, the need for laborious protection and deprotection steps, and difficulties in purification.[1] The fluorination step, typically employing reagents like diethylaminosulfur trifluoride (DAST), can also lead to side reactions and requires careful optimization.
Q2: What are the common synthetic strategies for preparing this compound?
A2: Several synthetic strategies have been developed. A common approach involves the fluorination of a suitably protected adenosine derivative. One method starts from adenosine and proceeds via a double inversion mechanism using DAST.[1] Another established route involves the treatment of a 2',5'-di-O-tritylated adenosine analog, which has a xylo-configuration at the 3'-position, with DAST, followed by deprotection.[1][2] More recent strategies focus on a unified approach, constructing the target molecule and its analogs from a common 3'-deoxy-3'-fluororibofuranose intermediate. Chemoenzymatic methods are also being explored to improve yield and selectivity.[3]
Q3: Why is the choice of protecting groups so critical in this synthesis?
A3: The adenosine molecule has multiple reactive functional groups: the 2', 3', and 5'-hydroxyl groups on the ribose sugar and the N6-amino group on the adenine base. Protecting these groups is essential to direct the reaction to the desired position (the 3'-hydroxyl group for fluorination) and to prevent unwanted side reactions. The protecting groups must be stable to the reaction conditions of subsequent steps and be removable under conditions that do not degrade the final product. The selection of an orthogonal protecting group strategy, where groups can be removed selectively without affecting others, is often necessary but can add to the complexity and length of the synthesis.[1]
Troubleshooting Guide
Problem 1: Low Yield in the Fluorination Step
Q: I am experiencing a very low yield during the fluorination of my protected adenosine derivative with DAST. What are the possible causes and solutions?
A: Low yields in DAST-mediated fluorination are a common issue. Here are several factors to consider and potential troubleshooting steps:
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Substrate Reactivity and Protecting Groups: The stereochemistry and protecting groups on the sugar ring can significantly influence the reactivity of the 3'-hydroxyl group. Bulky protecting groups near the reaction center can sterically hinder the approach of the DAST reagent.
-
Solution: Consider using smaller or alternative protecting groups. For instance, if using bulky silyl ethers, you might explore acetyl or benzoyl groups, keeping in mind their different stability profiles.
-
-
Reaction Conditions: Temperature and reaction time are critical for DAST fluorinations.
-
Solution: Start the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature. Overheating can lead to decomposition of the DAST reagent and increased side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: DAST can promote side reactions, especially with diols, which can lead to the formation of cyclic sulfites or ethers. Although your substrate should have other hydroxyls protected, incomplete protection can lead to these side products. Rearrangements are also a possibility with certain substrates.
-
Solution: Ensure complete protection of the 2' and 5'-hydroxyl groups before the fluorination step. Purify the protected starting material carefully.
-
-
Reagent Quality: The quality of DAST is crucial. It is sensitive to moisture and can degrade over time.
-
Solution: Use freshly opened or properly stored DAST. It is advisable to purchase from a reputable supplier and handle it under anhydrous conditions.
-
Problem 2: Formation of Multiple Side Products
Q: My reaction mixture shows multiple spots on TLC after the fluorination and deprotection steps, making purification difficult. What are these side products and how can I minimize them?
A: The formation of multiple side products can arise from both the fluorination and deprotection steps.
-
Fluorination Side Products: As mentioned, DAST can lead to elimination products (alkenes) or rearranged products.
-
Solution: Careful control of the reaction temperature is key. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize these side reactions.
-
-
Incomplete or Over-Deprotection: If you are using multiple protecting groups, the deprotection steps can be a source of product mixtures.
-
Solution: Optimize the deprotection conditions (reagents, temperature, and time) for each protecting group. For example, if you are using acid-labile trityl groups and base-labile acyl groups, ensure the complete removal of one without affecting the other. Stepwise deprotection and purification of intermediates may be necessary.
-
-
Purification Strategy: The final product and closely related impurities can be difficult to separate.
-
Solution: High-Performance Liquid Chromatography (HPLC) is often required for the final purification of this compound.[1]
-
Problem 3: Difficulties in Final Product Purification
Q: I am struggling to obtain a pure sample of this compound after the final deprotection step. What are the recommended purification methods?
A: Purification of the final product can be challenging due to its polarity and potential for co-elution with related impurities.
-
Chromatography Technique:
-
Solution: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying this compound.[1]
-
-
HPLC Method Details:
-
Column: A C18 column is typically used for separating nucleoside analogs.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at approximately 260 nm is suitable for adenosine analogs.
-
Data Presentation
Table 1: Comparison of Protecting Groups for Adenosine Hydroxyls
| Protecting Group | Reagents for Protection | Typical Yield (%) | Conditions for Deprotection |
| Trityl (Tr) | Trityl chloride, pyridine | >90 | Mild acid (e.g., 80% acetic acid) |
| TBDMS | TBDMS-Cl, imidazole, DMF | 75-91[4] | Fluoride source (e.g., TBAF) |
| Acetyl (Ac) | Acetic anhydride, pyridine | 80-85 (per-acylation)[4] | Base (e.g., NH₃ in methanol) |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | High | Stronger base (e.g., NaOMe in methanol) |
Table 2: Representative Yields in this compound Synthesis
| Synthetic Approach | Starting Material | Key Reagent | Reported Overall Yield (%) | Reference |
| Multi-step chemical synthesis | Adenosine | DAST | 3.5 | [1] |
| Chemoenzymatic | 2-Fluoroadenine & 3'-Deoxyinosine | Purine Nucleoside Phosphorylase | 58 | [3] |
Experimental Protocols
Protocol 1: General Procedure for DAST-mediated Fluorination of a Protected Adenosine Analog
This is a generalized protocol and must be adapted and optimized for specific substrates.
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. All solvents must be anhydrous.
-
Starting Material: Dissolve the 2',5'-di-O-protected adenosine derivative (with a free 3'-OH) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (typically 1.1 to 1.5 equivalents) to the stirred solution via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour), and then slowly warm to room temperature. The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized workflow for the chemical synthesis of this compound.
References
Technical Support Center: Optimizing Detection of 3'-Fluoro-3'-deoxyadenosine (3'-F-3'-dA) Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of 3'-Fluoro-3'-deoxyadenosine (3'-F-3'-dA) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of 3'-F-3'-dA I should be looking for?
A1: The primary active metabolite of 3'-F-3'-dA is its triphosphate form, this compound triphosphate (3'-F-dATP). The metabolic pathway involves sequential phosphorylation. Therefore, you should also consider monitoring for the monophosphate (3'-F-dAMP) and diphosphate (3'-F-dADP) intermediates.
Q2: What is the most common analytical method for quantifying 3'-F-3'-dA and its phosphorylated metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of nucleoside analogues and their phosphorylated metabolites in complex biological matrices.[1]
Q3: Why are the intracellular concentrations of 3'-F-dATP often low and difficult to detect?
A3: The intracellular concentrations of nucleoside analogue triphosphates can be very low.[1] This is due to several factors, including the efficiency of cellular uptake, the rate of intracellular phosphorylation, and potential efflux from the cell.
Q4: What are the biggest challenges in analyzing 3'-F-3'-dA metabolites?
A4: Key challenges include:
-
Low intracellular concentrations: Requiring highly sensitive analytical methods.
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Metabolite stability: Phosphorylated metabolites can be prone to degradation by phosphatases during sample preparation.
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Matrix effects: Components of the cellular extract can interfere with the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.
-
Chromatographic separation: The high polarity of phosphorylated metabolites can make them difficult to retain and separate on standard reverse-phase LC columns.
Q5: How can I improve the stability of my samples during storage?
A5: To ensure the stability of your samples, it is crucial to store cell pellets or tissue samples at -80°C immediately after harvesting and quenching of metabolic activity. Extracted metabolites should also be stored at -80°C until analysis to prevent degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination | Implement a column wash procedure. If the problem persists, consider using a guard column or replacing the analytical column. |
| Secondary Interactions with Column | For basic analytes like adenosine analogues, secondary interactions with residual silanols on the column can cause tailing. Use a column with end-capping or add a small amount of a competing base to the mobile phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
Issue 2: Low or No Signal for 3'-F-dATP
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis/Metabolite Extraction | Ensure complete cell lysis. Optimize the extraction solvent and procedure. Cold methanol or acetonitrile are commonly used for nucleoside triphosphates. |
| Metabolite Degradation during Sample Preparation | Keep samples on ice at all times. Use of phosphatase inhibitors during extraction may be beneficial. Minimize the time between sample preparation and analysis. |
| Suboptimal LC-MS/MS Conditions | Optimize MS parameters (e.g., ionization source settings, collision energy) by infusing a standard of the analyte. Ensure the mobile phase pH is compatible with the analyte's stability and ionization. |
| Matrix-induced Ion Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample clean-up using techniques like solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Insufficient Cellular Uptake or Phosphorylation | Verify that the cell line used is capable of transporting and phosphorylating 3'-F-3'-dA. Check the incubation time and concentration of the parent compound. |
Issue 3: High Signal Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent cell counting, washing, and extraction for each replicate. Use of automated liquid handling can improve reproducibility. |
| Sample Degradation | Process all samples in the same manner and for the same duration. Analyze samples in a consistent sequence. |
| Instrument Instability | Check for fluctuations in LC pressure and MS signal. Run system suitability tests before and during the analytical run to monitor instrument performance. |
| Carryover from Previous Injections | Implement a robust needle and injection port wash protocol between samples. Inject a blank sample after a high-concentration sample to check for carryover. |
Data Presentation
Table 1: Example Intracellular Concentrations of Endogenous Deoxynucleoside Triphosphates (dNTPs) in Peripheral Blood Mononuclear Cells (PBMCs)
Note: This table provides reference values for endogenous dNTPs, which can serve as a benchmark for the expected concentration range of nucleoside triphosphate analogues.
| Metabolite | Median Concentration (fmol/10⁶ cells) | Interquartile Range (fmol/10⁶ cells) |
| dATP | 143 | 116 - 169 |
| dCTP | 737 | 605 - 887 |
| dGTP | 237 | 200 - 290 |
| TTP | 315 | 220 - 456 |
Data adapted from a study on endogenous dNTPs.[1][2]
Experimental Protocols
Protocol 1: Intracellular Extraction of 3'-F-3'-dA Metabolites
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Drug Treatment: Treat cells with 3'-F-3'-dA at the desired concentration and for the appropriate duration.
-
Metabolism Quenching and Cell Harvesting: a. Aspirate the cell culture medium. b. Quickly wash the cell monolayer twice with ice-cold PBS to remove extracellular drug. c. Immediately add 1 mL of ice-cold 80% methanol to the plate to quench metabolic activity and precipitate proteins. d. Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation and Metabolite Extraction: a. Vortex the tube vigorously for 30 seconds. b. Incubate on ice for 15 minutes to ensure complete protein precipitation. c. Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
Sample Collection: a. Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new clean, pre-chilled microcentrifuge tube. b. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). c. Store the dried metabolite extract at -80°C until LC-MS/MS analysis.
-
Reconstitution: Before analysis, reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL).
Protocol 2: LC-MS/MS Analysis of 3'-F-dATP (Adapted from a method for dNTPs)
This is a starting point for method development. The specific parameters, especially the MS/MS transitions, must be determined empirically for 3'-F-dATP.
| LC Parameter | Suggested Condition |
| Column | Porous graphitic carbon (PGC) or an anion-exchange column is often suitable for retaining and separating highly polar triphosphates. |
| Mobile Phase A | 10 mM ammonium acetate in water, pH 9.5 (adjusted with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of mobile phase A and gradually increase mobile phase B to elute the analytes. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS/MS Parameter | Suggested Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | The m/z of the deprotonated 3'-F-dATP molecule. This needs to be determined. |
| Product Ion (Q3) | Characteristic fragment ions of 3'-F-dATP. Common fragments for nucleoside triphosphates include the loss of phosphate groups (e.g., [M-H-PO₃]⁻, [M-H-H₂P₂O₆]⁻) or fragmentation of the ribose sugar. These transitions need to be optimized. |
| Collision Energy | Optimize for the specific precursor-to-product ion transition. |
| Source Temperature | 350 - 500 °C |
| Ion Spray Voltage | -4000 to -4500 V |
Visualizations
References
- 1. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the selectivity of 3'-Fluoro-3'-deoxyadenosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 3'-Fluoro-3'-deoxyadenosine.
Troubleshooting Guides
Issue 1: High Cytotoxicity or Off-Target Effects Observed in Cell-Based Assays
Question: My experiments with this compound are showing significant cytotoxicity to the host cells, even at concentrations where antiviral or anti-tumor activity is expected. How can I troubleshoot this?
Answer:
High cytotoxicity is a known challenge with this compound and is often attributed to its lack of selectivity for viral RNA-dependent RNA polymerase (RdRp) over host cellular polymerases. The active form of the drug, this compound triphosphate, can inhibit essential host enzymes, leading to off-target effects.
Troubleshooting Steps:
-
Confirm Drug Purity and Concentration:
-
Ensure the purity of your this compound compound using appropriate analytical techniques (e.g., HPLC, NMR).
-
Verify the accuracy of your stock solution concentration. Serial dilutions should be prepared fresh for each experiment.
-
-
Optimize Drug Concentration and Exposure Time:
-
Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
-
Titrate the concentration of this compound to find a therapeutic window where antiviral or anti-tumor effects are observed with minimal cytotoxicity.
-
Reduce the exposure time of the cells to the compound to minimize toxicity.
-
-
Cell Line Selection:
-
The cytotoxic effects of nucleoside analogs can be cell-line dependent. If possible, test the compound in multiple cell lines to identify one with a better therapeutic index.
-
-
Consider Chemical Modification Strategies to Improve Selectivity:
-
While this is a long-term strategy, it's the most effective way to address the root cause of the selectivity issue. Medicinal chemistry efforts for other nucleoside analogs have shown that modifications at key positions can enhance selectivity for the viral polymerase. Consider exploring literature on:
-
2'-Position Modifications: The addition of a methyl group at the 2'-position of the ribose sugar has been shown to increase selectivity for viral polymerases in other nucleoside analogs.
-
5'-Position Modifications: Prodrug approaches, such as the addition of a phosphoramidate group at the 5'-position (e.g., ProTide technology), can improve cell permeability and intracellular delivery of the active triphosphate form, potentially leading to better targeting of viral replication complexes.
-
-
Issue 2: Inconsistent or Low Potency in Antiviral Assays
Question: I am not observing the expected level of antiviral activity with this compound in my experiments. What could be the reason?
Answer:
Inconsistent or low potency can stem from several factors, including experimental setup, the specific virus being tested, and the metabolic activation of the compound.
Troubleshooting Steps:
-
Ensure Efficient Intracellular Phosphorylation:
-
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The efficiency of this process can vary between different cell lines.
-
Confirm that your chosen cell line expresses the necessary nucleoside kinases to activate the compound. You can assess this by measuring the intracellular levels of the mono-, di-, and triphosphate metabolites via LC-MS/MS.
-
-
Virus-Specific Factors:
-
Assay Conditions:
-
Optimize the multiplicity of infection (MOI) used in your antiviral assay. A very high MOI might overwhelm the inhibitory effect of the compound.
-
Verify the stability of this compound in your cell culture medium over the course of the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that, after intracellular conversion to its 5'-triphosphate form, acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp). Upon incorporation into the growing RNA chain, it can act as a chain terminator due to the presence of the 3'-fluoro group, which prevents the formation of the next phosphodiester bond.[3] Its anti-tumor activity is believed to be due to the inhibition of DNA synthesis.[4]
Q2: What are the primary off-targets of this compound that contribute to its cytotoxicity?
A2: The cytotoxicity of this compound is primarily due to the inhibition of host cellular enzymes by its active triphosphate metabolite. Studies on related 3'-deoxynucleoside triphosphates suggest that the main off-targets are:
-
Human DNA Primase: This enzyme is crucial for initiating DNA replication.
-
Human RNA Polymerase I and II: These enzymes are responsible for the transcription of ribosomal RNA and messenger RNA, respectively. Inhibition of these polymerases disrupts essential cellular processes.
Q3: Are there any known strategies to improve the selectivity of this compound?
A3: Yes, based on the successful development of other nucleoside analogs, several medicinal chemistry strategies can be employed to improve the selectivity of this compound:
-
Structural Modifications: Introducing modifications to the sugar moiety, such as at the 2'-position, can sterically hinder the binding to host polymerases while maintaining affinity for the more accommodating active site of viral polymerases.
-
Prodrug Approaches: Converting this compound into a prodrug, for example, by adding a phosphoramidate moiety to the 5'-hydroxyl group, can enhance its delivery into cells and potentially target its activation to cells infected with a virus. This approach has been successfully used for drugs like Sofosbuvir.[5]
Q4: What is the expected antiviral spectrum of this compound?
A4: this compound has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] This includes, but is not limited to, flaviviruses (like Zika virus, West Nile virus, and Dengue virus), as well as other RNA viruses and some DNA viruses.[3][6]
Data Presentation
Table 1: Conceptual Inhibitory Activity of this compound Triphosphate and Related Compounds
| Enzyme Target | Compound | Parameter | Value (µM) | Selectivity Index (Conceptual) |
| Viral Polymerase | ||||
| Flavivirus RdRp | This compound-TP | IC50 | Data not available | - |
| Human Polymerases (Off-Targets) | ||||
| DNA Polymerase α | This compound-TP | IC50 | Data not available | - |
| DNA Polymerase β | This compound-TP | IC50 | Data not available | - |
| DNA Polymerase γ | This compound-TP | IC50 | Data not available | - |
| RNA Polymerase I | 3'-dCTP | Ki | 3.0 | - |
| RNA Polymerase II | 3'-dUTP | Ki | 2.0 | - |
Note: The Ki values for 3'-dCTP and 3'-dUTP against RNA Polymerases I and II from Dictyostelium discoideum are provided as an estimation of the potential inhibition of human orthologs by 3'-deoxynucleoside triphosphates.[4] A higher selectivity index (ratio of host cell IC50 to viral IC50) is desirable for a successful antiviral agent.
Experimental Protocols
Protocol 1: Viral RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound triphosphate against a viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template/primer duplex specific for the target virus
-
This compound triphosphate
-
Natural ribonucleotides (ATP, CTP, GTP, UTP)
-
Radiolabeled ribonucleotide (e.g., [α-³²P]GTP or [α-³³P]GTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, and a mix of three non-radiolabeled NTPs.
-
Add the inhibitor: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction: Add the purified RdRp enzyme and the radiolabeled NTP to start the reaction.
-
Incubate: Incubate the reaction at the optimal temperature for the viral polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Analyze the products: Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.
-
Quantify inhibition: Visualize the gel using a phosphorimager and quantify the intensity of the full-length product band. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Protocol 2: Human DNA Polymerase Inhibition Assay (General Protocol)
This protocol outlines a general method for evaluating the inhibitory effect of this compound triphosphate on human DNA polymerases.
Materials:
-
Purified recombinant human DNA polymerase (e.g., α, β, or γ)
-
Activated DNA template (e.g., calf thymus DNA)
-
This compound triphosphate
-
Natural deoxyribonucleotides (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled deoxyribonucleotide (e.g., [³H]dTTP or [α-³²P]dATP)
-
Reaction buffer (specific to the polymerase being tested)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a reaction tube, combine the reaction buffer, activated DNA template, and a mix of three non-radiolabeled dNTPs.
-
Add the inhibitor: Add various concentrations of this compound triphosphate. Include a no-inhibitor control.
-
Initiate the reaction: Add the human DNA polymerase and the radiolabeled dNTP to start the reaction.
-
Incubate: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and precipitate DNA: Stop the reaction by adding cold TCA.
-
Collect and wash: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with cold TCA and ethanol.
-
Quantify incorporation: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate inhibition: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Workflow for assessing the selectivity of this compound triphosphate.
References
- 1. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for investigating transcription by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of 3'-Fluoro-3'-deoxyadenosine
Welcome to the technical support center for 3'-Fluoro-3'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the poor bioavailability of this promising nucleoside analog.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound's oral bioavailability.
Problem 1: Low and Variable Oral Bioavailability in Animal Models
Question: Our in vivo studies in rodents are showing unexpectedly low and inconsistent plasma concentrations of this compound after oral administration. What are the potential causes and how can we address this?
Answer:
Low and variable oral bioavailability is a common challenge for many nucleoside analogs, including this compound. The primary reasons for this are multifaceted and can be addressed through systematic investigation.
Potential Causes:
-
Low Intestinal Permeability: this compound is a polar molecule, which can limit its ability to passively diffuse across the intestinal epithelium.
-
Metabolic Instability in the Gut and Liver: The compound is susceptible to rapid degradation by enzymes, particularly adenosine deaminase (ADA), which is present in the intestines and liver. This "first-pass metabolism" can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen.
Troubleshooting Steps:
-
Assess Intestinal Permeability:
-
Experiment: Conduct an in vitro Caco-2 permeability assay. This will determine the apparent permeability coefficient (Papp) and the efflux ratio.
-
Expected Outcome: A low Papp value in the apical-to-basolateral direction and an efflux ratio greater than 2 would suggest poor permeability and active efflux, respectively.
-
-
Evaluate Metabolic Stability:
-
Experiment: Incubate this compound with intestinal and liver microsomes or S9 fractions to assess its metabolic stability. The impact of adenosine deaminase can be specifically evaluated by co-incubation with an ADA inhibitor like deoxycoformycin.
-
Expected Outcome: Rapid degradation in the absence of an ADA inhibitor would confirm its susceptibility to deamination.
-
-
Investigate Formulation Strategies:
-
Experiment: Develop and test enabling formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or nanoformulations to improve solubility and protect the drug from degradation.
-
Expected Outcome: An optimized formulation should lead to increased and more consistent plasma concentrations in vivo.
-
-
Consider a Prodrug Approach:
-
Experiment: Synthesize and evaluate prodrugs of this compound. Ester or phosphoramidate prodrugs can mask the polar hydroxyl groups, increasing lipophilicity and potentially bypassing efflux transporters.
-
Expected Outcome: A successful prodrug will exhibit improved oral bioavailability compared to the parent drug.
-
Problem 2: Difficulty in Formulating this compound for Oral Dosing
Question: We are struggling to achieve a stable and sufficiently concentrated formulation of this compound for our oral in vivo studies. What are some effective formulation strategies?
Answer:
The physicochemical properties of this compound can make formulation challenging. Here are some strategies to overcome these issues:
Recommended Formulation Approaches:
-
Lipid-Based Formulations (SEDDS):
-
Principle: These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Advantages: Can enhance the solubility and dissolution rate of poorly soluble drugs and protect them from enzymatic degradation.
-
Starting Point: A formulation could consist of a medium-chain triglyceride (oil), a non-ionic surfactant (e.g., Cremophor® EL), and a cosolvent (e.g., Transcutol®).
-
-
Nanoformulations:
-
Principle: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles or liposomes) can improve its stability and facilitate its transport across the intestinal barrier.[1]
-
Advantages: Offers protection from degradation, potential for targeted delivery, and improved absorption.[2][3]
-
Considerations: Requires specialized formulation and characterization techniques.
-
-
Amorphous Solid Dispersions:
-
Principle: Dispersing the crystalline drug in a polymeric carrier in its amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Techniques: Spray drying or hot-melt extrusion can be used to prepare amorphous solid dispersions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway that limits the oral bioavailability of this compound?
A1: The primary metabolic pathway is deamination, catalyzed by the enzyme adenosine deaminase (ADA). ADA converts the adenosine moiety to inosine, rendering the compound inactive. This occurs in the gut lumen, intestinal cells, and the liver.
Q2: How does the fluorine atom at the 3' position affect the compound's properties?
A2: The fluorine atom at the 3' position significantly influences the compound's biological activity and stability. It can increase the stability of the glycosidic bond and alter the sugar pucker, which can affect its interaction with viral polymerases and cellular kinases.[4] However, it does not completely prevent deamination by ADA.
Q3: What are the key parameters to evaluate when testing a prodrug of this compound?
A3: When evaluating a prodrug, the following parameters are critical:
-
Chemical Stability: The prodrug should be stable in the gastrointestinal tract.
-
Enzymatic Lability: It must be efficiently converted to the active parent drug in the target cells or systemic circulation.
-
Improved Permeability: The prodrug should exhibit a higher Caco-2 permeability compared to the parent drug.
-
Enhanced Oral Bioavailability: In vivo studies should demonstrate a significant increase in the area under the curve (AUC) of the parent drug when the prodrug is administered orally compared to the oral administration of the parent drug itself.
Q4: Are there any known signaling pathways affected by this compound?
A4: While direct studies on this compound are limited, its close analog, 3'-deoxyadenosine (cordycepin), has been shown to interfere with the TGF-β and BMP signaling pathways by downregulating Smad proteins.[5] This suggests that this compound may have similar effects on this pathway, which is involved in fibrosis and cell proliferation.
Data Presentation
Due to the limited availability of direct quantitative data for this compound, the following tables provide representative data for analogous fluorinated nucleosides to guide experimental design and interpretation.
Table 1: Comparative in vitro Permeability of Fluorinated Nucleoside Analogs
| Compound | Caco-2 Papp (x 10⁻⁶ cm/s) | Reference Compound | Caco-2 Papp (x 10⁻⁶ cm/s) |
| PSI-6130 (2'-F, 2'-C-Me-Uridine) | 2.97 | Propranolol (High Permeability) | >20 |
| Mericitabine (2'-F, 2'-C-Me-Cytidine) | 6.4 | Atenolol (Low Permeability) | <1 |
Data from a study on 2'-fluorinated nucleosides provides a reference for expected permeability values.[6]
Table 2: Oral Bioavailability of a Nucleoside Analog Prodrug vs. Parent Drug in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Cordycepin (Parent Drug) | 8 | Oral | Not Detected | Not Detected | ~0 |
| 3'-deoxyinosine (Metabolite) | 8 (from Cordycepin) | Oral | - | - | 36.8 ± 11.3 |
This data for the closely related cordycepin highlights the significant first-pass metabolism and poor oral bioavailability of the parent compound, with the metabolite being the primary species detected in plasma after oral administration.[7]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B): The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at various time points.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber at various time points.
-
-
Sample Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the oral bioavailability of this compound or its prodrugs.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are used. Animals are fasted overnight before dosing.
-
Drug Administration:
-
Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points post-dosing.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation, and the concentration of the test compound (and any major metabolites) is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated for both IV and PO routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Mandatory Visualizations
Caption: Logical workflow for troubleshooting the poor bioavailability of this compound.
Caption: Postulated signaling pathway affected by 3'-deoxyadenosine, a close analog of this compound.
References
- 1. Adenosine, 2-amino-3'-deoxy-3'-fluoro- | 125391-75-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of three novel oral, sustained-release pellets, relative to an immediate-release tablet containing 500 mg flucytosine: A randomized, open-label, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 5. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel nucleoside rescue metabolic pathway may be responsible for therapeutic effect of orally administered cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in 3'-Fluoro-3'-deoxyadenosine experimental results
Welcome to the technical support center for 3'-Fluoro-3'-deoxyadenosine (3'-F-dA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent nucleoside analog.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with 3'-F-dA in a question-and-answer format.
Question 1: Why am I observing high variability in my IC50/EC50 values for 3'-F-dA between experiments?
Answer: Inconsistent IC50 or EC50 values are a frequent challenge in cell-based assays and can stem from several factors. High variability can often be traced to inconsistencies in the experimental workflow.[1] A variation of 2-3 fold is often considered acceptable for many cell-based assays; however, larger discrepancies warrant investigation.[2]
Potential Causes and Solutions:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell line is authentic, free from mycoplasma contamination, and within a low passage number range to prevent genetic drift, which can alter drug sensitivity.[3]
-
Cell Seeding Density: The initial number of cells plated can significantly impact results. High densities can lead to contact inhibition and altered growth rates, while low densities may result in poor proliferation.[4][5] It is crucial to optimize and maintain a consistent seeding density for each experiment.[3]
-
Cell Health: Only use cells that are in the logarithmic growth phase and exhibit high viability (>95%).
-
-
Compound Handling and Stability:
-
Stock Solution: Prepare a concentrated stock solution of 3'-F-dA in a suitable solvent like DMSO. Store it in small aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6][7] For short-term storage, -20°C for up to a month is also an option, with protection from light.[8]
-
Working Dilutions: Prepare fresh serial dilutions from the stock solution for each experiment. Ensure thorough mixing at each dilution step using calibrated pipettes.
-
-
Assay Protocol and Conditions:
-
Incubation Time: The duration of drug exposure is critical. Standardize the incubation time based on the cell line's doubling time and the specific assay.
-
Assay Choice: Different viability assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[9] Use a consistent assay method for comparable results.
-
Edge Effects: Evaporation from the outer wells of 96-well plates can concentrate the compound and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[2]
-
Question 2: My 3'-F-dA treatment is showing lower-than-expected cytotoxicity or antiviral activity. What could be the reason?
Answer: Reduced efficacy of 3'-F-dA can be due to several factors, ranging from the compound's stability to the biological characteristics of the cell system being used.
Potential Causes and Solutions:
-
Compound Inactivity:
-
Degradation: 3'-F-dA, like many nucleoside analogs, can be susceptible to degradation. Ensure that your stock solutions have been stored correctly and are not expired. Prepare fresh working dilutions for each experiment.
-
Solubility: Although generally soluble in DMSO, ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.
-
-
Cellular Factors:
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to nucleoside analogs. This can be due to differences in cellular uptake, metabolism (e.g., phosphorylation to the active triphosphate form), or the expression of drug efflux pumps.
-
Adenosine Deaminase (ADA) Activity: The related compound, cordycepin (3'-deoxyadenosine), is known to be deactivated by ADA.[10] High levels of ADA in your cell line could potentially reduce the efficacy of 3'-F-dA.
-
-
Experimental Design:
-
Insufficient Concentration or Incubation Time: The concentration range and treatment duration may not be optimal for your specific cell line or virus. Perform dose-response and time-course experiments to determine the optimal conditions.
-
High Multiplicity of Infection (MOI) in Antiviral Assays: In antiviral assays, a very high MOI can sometimes overwhelm the inhibitory effect of the compound.[11] Consider optimizing the MOI used in your experiments.
-
Question 3: I am observing a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect with 3'-F-dA. Is this normal?
Answer: Yes, it is not uncommon to observe cytostatic effects with 3'-F-dA, particularly at certain concentrations. Studies have shown that 3'-F-dA can suppress cell proliferation without causing significant cell death at concentrations greater than 12.5 µM in some cell lines.[4][12]
Considerations:
-
Concentration-Dependent Effects: The biological effect of 3'-F-dA can be highly dependent on the concentration used. Lower concentrations may primarily inhibit proliferation, while higher concentrations are needed to induce apoptosis.
-
Assay Interpretation: Be mindful of the assay you are using. A metabolic assay like MTT measures changes in metabolic activity, which can decrease due to either cell death or a reduction in proliferation. To distinguish between cytostatic and cytotoxic effects, you may need to use a complementary assay that specifically measures cell death, such as a trypan blue exclusion assay or an assay for markers of apoptosis (e.g., caspase activation).
Data Presentation
The following tables summarize the reported efficacy of this compound and the related compound Cordycepin (3'-deoxyadenosine) in various cell lines.
Table 1: Antiviral Activity of this compound (EC50 values in µM)
| Virus | Strain | Cell Line | EC50 (µM) |
| Tick-borne encephalitis virus (TBEV) | Hypr | PS | 2.2 ± 0.6 |
| Tick-borne encephalitis virus (TBEV) | Neudoerfl | PS | 1.6 ± 0.3 |
| Tick-borne encephalitis virus (TBEV) | Hypr | HBCA | 3.1 ± 1.1 |
| Tick-borne encephalitis virus (TBEV) | Neudoerfl | HBCA | 4.5 ± 1.5 |
| Zika virus (ZIKV) | MR-766 | PS | 1.1 ± 0.1 |
| Zika virus (ZIKV) | Paraiba_01 | PS | 1.6 ± 0.2 |
| Zika virus (ZIKV) | MR-766 | HBCA | 4.7 ± 1.3 |
| Zika virus (ZIKV) | Paraiba_01 | HBCA | 4.5 ± 1.4 |
| West Nile virus (WNV) | Eg-101 | PS | 3.7 ± 1.2 |
| West Nile virus (WNV) | 13-104 | PS | 4.7 ± 1.5 |
| West Nile virus (WNV) | Eg-101 | HBCA | 4.3 ± 0.3 |
| West Nile virus (WNV) | 13-104 | HBCA | 4.3 ± 0.6 |
| Semliki Forest Virus | - | Vero | 10.3 |
| Venezuelan Equine Encephalitis Virus | - | Vero | 5.3 |
| San Angelo Virus | - | Vero | 1.6 |
| Banzi Flavivirus | - | Vero | 4.0 |
| Colorado Tick Fever Orbivirus | - | Vero | 0.6 |
Data for TBEV, ZIKV, and WNV are from a study by Eyer et al.[4] PS: Porcine kidney stable cells; HBCA: Human brain cortical astrocytes. Data for Semliki Forest Virus, Venezuelan Equine Encephalitis Virus, San Angelo Virus, Banzi Flavivirus, and Colorado Tick Fever Orbivirus are from a study by Smee et al.[11]
Table 2: In Vitro Cytotoxicity of Cordycepin (3'-deoxyadenosine) in Cancer Cell Lines (IC50 values in µM)
| Cell Line | Cancer Type | IC50 (µM) |
| B16-BL6 | Mouse Melanoma | 39 |
| Lewis Lung Carcinoma (LLC) | Mouse Lung Carcinoma | 48 |
Data from a study by Nakamura et al.[13][14][15]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of 3'-F-dA on cell viability.
Materials:
-
This compound (3'-F-dA)
-
Appropriate cancer or host cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3'-F-dA in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve 3'-F-dA) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis of PARP Cleavage for Apoptosis Detection
This protocol describes how to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, following treatment with 3'-F-dA.
Materials:
-
3'-F-dA treated and untreated cell samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with 3'-F-dA, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. The full-length PARP will appear as a band at ~116 kDa, and the cleaved fragment will appear at ~89 kDa.
-
Visualizations
Signaling Pathway of 3'-F-dA-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by 3'-F-dA.
Experimental Workflow for Assessing 3'-F-dA Cytotoxicity
Caption: A typical workflow for determining the IC50 of 3'-F-dA.
Troubleshooting Logic for Inconsistent 3'-F-dA Results
References
- 1. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of caspase-8 in 3-deazaadenosine-induced apoptosis of U-937 cells occurs downstream of caspase-3 and caspase-9 without Fas receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of cordycepin (3'-deoxyadenosine) on hematogenic lung metastatic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. mdpi.com [mdpi.com]
- 11. Selective inhibition of arthropod-borne and arenaviruses in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
3'-Fluoro-3'-deoxyadenosine vs. Remdesivir: A Comparative Guide on Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, nucleoside analogs represent a cornerstone of drug development, targeting the fundamental processes of viral replication. This guide provides a detailed comparison of two such adenosine analogs: 3'-Fluoro-3'-deoxyadenosine and remdesivir. While direct head-to-head comparative studies are not available in the current scientific literature, this document synthesizes the existing data on their individual antiviral efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and remdesivir are nucleoside analogs that interfere with viral replication. Remdesivir, a prodrug, has gained prominence for its broad-spectrum activity against RNA viruses, including coronaviruses like SARS-CoV-2, and is an approved treatment for COVID-19. Its mechanism involves the termination of viral RNA synthesis. This compound has also demonstrated broad-spectrum antiviral activity, notably against various DNA and RNA viruses, with significant potency observed against flaviviruses. Its primary mechanism is also believed to be the inhibition of viral nucleic acid synthesis. The lack of direct comparative studies necessitates a careful interpretation of the available data, which is presented herein from separate experimental contexts.
Mechanism of Action
Both compounds function as inhibitors of viral polymerases, albeit with distinct structural modifications that influence their interaction with the target enzymes.
Remdesivir: As a phosphoramidate prodrug, remdesivir is metabolized within the host cell to its active triphosphate form, GS-443902 triphosphate. This active metabolite acts as an analog of adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp).[1][2] The presence of a 1'-cyano group on the ribose moiety leads to delayed chain termination, effectively halting viral RNA synthesis.[1]
This compound: This analog features a fluorine atom at the 3' position of the ribose sugar. It is intracellularly phosphorylated to its triphosphate derivative, which can then be incorporated into the growing viral nucleic acid chain by viral polymerases. The 3'-fluoro modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the inhibition of viral replication.
Data Presentation: Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of remdesivir and this compound from separate studies. It is crucial to note that the experimental conditions (e.g., cell lines, virus strains, multiplicity of infection, and assay methods) differ between these studies, precluding a direct comparison of potency.
Table 1: In Vitro Antiviral Activity of Remdesivir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [3] |
| SARS-CoV-2 | Vero E6 | 23.15 | >100 | >4.32 | [3] |
| HCoV-229E | MRC-5 | 0.07 | >2.0 | >28.5 | [4] |
| MERS-CoV | Huh-7 | 0.07 | >10 | >142.8 | [3] |
| Ebola Virus | Huh-7 | 0.06 | >10 | >166.7 | [3] |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tick-borne Encephalitis Virus (TBEV) | PS | 1.6 - 2.2 | >25 | >11.4 - 15.6 | [5] |
| Zika Virus (ZIKV) | PS | 1.1 - 1.6 | >25 | >15.6 - 22.7 | [5] |
| West Nile Virus (WNV) | PS | 3.7 - 4.7 | >25 | >5.3 - 6.8 | [5] |
| Poliovirus | HeLa | - | - | - | [6] |
| Coxsackie B virus | HeLa | - | - | - | [6] |
| Vaccinia Virus | - | - | - | - | [6] |
Experimental Protocols
The evaluation of antiviral efficacy typically involves cell-based assays that measure the inhibition of viral replication. A generalized workflow for such an assay is depicted below.
Key Experimental Methodologies:
1. Cell Culture and Virus Propagation:
-
Cell Lines: Specific cell lines susceptible to the virus of interest are used (e.g., Vero E6 for SARS-CoV-2, PS cells for flaviviruses).[3][5] Cells are maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics.
-
Virus Strains: Well-characterized laboratory strains or clinical isolates of the target virus are propagated in suitable host cells to generate viral stocks of known titers.
2. Antiviral Activity Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay):
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound or remdesivir) or a vehicle control.
-
Following a pre-incubation period, the cells are infected with the virus at a predetermined multiplicity of infection (MOI).
-
After an incubation period to allow for viral replication, the extent of viral infection is quantified. This can be done by:
-
Plaque Reduction Assay: Visualizing and counting viral plaques (zones of cell death) under an agar overlay. The concentration of the drug that reduces the number of plaques by 50% is the EC50.
-
Yield Reduction Assay: Quantifying the amount of infectious virus particles produced in the supernatant using methods like TCID50 (50% tissue culture infectious dose) or quantitative real-time PCR (qRT-PCR) for viral RNA. The EC50 is the concentration that reduces the viral yield by 50%.
-
Reporter Virus Assays: Using genetically engineered viruses that express a reporter gene (e.g., luciferase or fluorescent protein) upon replication. Antiviral activity is measured by the reduction in reporter signal.
-
3. Cytotoxicity Assay:
-
To determine the toxicity of the compounds to the host cells, uninfected cells are treated with the same range of drug concentrations.
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measure mitochondrial metabolic activity.
-
The concentration of the drug that reduces cell viability by 50% is the 50% cytotoxic concentration (CC50).
4. Data Analysis:
-
The EC50 and CC50 values are calculated by plotting the dose-response curves and fitting the data to a nonlinear regression model.
-
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations.
Conclusion
Both this compound and remdesivir are potent nucleoside analog inhibitors of viral replication with broad-spectrum potential. Remdesivir has been extensively studied and validated against coronaviruses, leading to its clinical use. This compound has shown significant promise against a range of RNA and DNA viruses, particularly flaviviruses.
The absence of direct comparative studies remains a critical gap in the literature. Future research directly comparing these and other promising nucleoside analogs in standardized assays against a wide panel of viruses is warranted to better understand their relative therapeutic potential and guide the development of next-generation antiviral agents. Researchers are encouraged to consider the differing experimental contexts when interpreting the efficacy data presented in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3'-Fluoro-3'-deoxyadenosine and Other Adenosine Analogs for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of 3'-Fluoro-3'-deoxyadenosine against other notable adenosine analogs, namely Cordycepin (3'-deoxyadenosine) and 2'-C-Methyladenosine. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tools for their antiviral drug discovery programs.
Introduction to Adenosine Analogs as Antiviral Agents
Adenosine analogs are a class of nucleoside analogs that structurally mimic the natural nucleoside adenosine. Their utility as antiviral agents stems from their ability to be recognized and processed by viral enzymes, particularly RNA-dependent RNA polymerases (RdRps), which are crucial for the replication of many RNA viruses. Upon intracellular phosphorylation to their active triphosphate form, these analogs can be incorporated into the nascent viral RNA chain, leading to premature chain termination and the inhibition of viral replication. This guide focuses on a comparative analysis of three such analogs: this compound, Cordycepin, and 2'-C-Methyladenosine.
Mechanism of Action: Targeting Viral RNA Synthesis
The primary mechanism of action for these adenosine analogs is the termination of viral RNA chain elongation. Following uptake into the host cell, the nucleoside analogs are converted into their 5'-triphosphate derivatives by host cell kinases. These triphosphates then act as competitive inhibitors of the natural adenosine triphosphate (ATP) for incorporation into the growing RNA strand by the viral RdRp. The absence or modification of the 3'-hydroxyl group on the ribose sugar of these analogs prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the RNA chain.
Figure 1: General mechanism of action for chain-terminating adenosine analogs.
Comparative Antiviral Efficacy
The antiviral activity of these compounds is typically quantified by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
This compound
This compound has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[1] It has shown particular promise against flaviviruses.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Tick-borne Encephalitis Virus (TBEV) | PS | 1.6 - 2.2 | >25 | >11.4 - 15.6 | [2] |
| Zika Virus (ZIKV) | PS | 1.1 - 1.6 | >25 | >15.6 - 22.7 | [2] |
| West Nile Virus (WNV) | PS | 3.7 - 4.7 | >25 | >5.3 - 6.8 | [2] |
| Semliki Forest Virus | Vero | 10.3 | 32 | 3.1 | [3] |
| Venezuelan Equine Encephalitis Virus | Vero | 5.3 | 32 | 6.0 | [3] |
| Lymphocytic Choriomeningitis Virus | Vero | 7.7 | 32 | 4.2 | [3] |
| San Angelo Virus | Vero | 1.6 | 32 | 20.0 | [3] |
| Banzi Virus | Vero | 4.0 | 32 | 8.0 | [3] |
| Colorado Tick Fever Virus | Vero | 0.6 | 32 | 53.3 | [3] |
| Poliovirus | - | - | - | - | [1] |
| Coxsackie B Virus | - | - | - | - | [1] |
| Reovirus | - | - | - | - | [1] |
| Vaccinia Virus | - | - | - | - | [1] |
Cordycepin (3'-deoxyadenosine)
Cordycepin is a naturally occurring adenosine analog with a broad range of biological activities, including antiviral effects.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 (VOC-202012/01) | Vero E6 | 2.01 | >100 | >49.75 | [4] |
| Dengue Virus (DENV2) | Vero | 26.94 | - | - | [5] |
| SARS-CoV-2 | Vero | 29 (IC50) | >50 | >1.7 | [6][7] |
A direct comparison with Remdesivir against a 2020 strain of SARS-CoV-2 indicated that Cordycepin was approximately 10.5 times more effective.[8]
2'-C-Methyladenosine
2'-C-Methyladenosine is another adenosine analog that has been investigated for its antiviral properties, particularly against flaviviruses. While specific EC50 and CC50 values are not as widely reported in comparative studies, it is known to inhibit the replication of various flaviviruses.
Cytotoxicity Profile
A critical aspect of any antiviral candidate is its safety profile, which is initially assessed through in vitro cytotoxicity assays.
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| This compound | PS, HBCA | >25 | [2] |
| This compound | Vero | 32 | [3] |
| Cordycepin | Vero E6 | >100 | [4] |
| Cordycepin | Vero | >50 | [6][7] |
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation and comparison of antiviral compounds.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Figure 2: Workflow of a Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Seed a suitable host cell line into 6-well or 12-well plates at a density that will yield a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of the diluted compound or a vehicle control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% low-melting-point agarose in culture medium) containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and then stain with a 0.1% crystal violet solution.
-
Plaque Counting: After washing and drying, count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the ability of a compound to inhibit the activity of the viral RdRp.
Protocol:
-
Reaction Setup: In a reaction tube, combine the purified viral RdRp enzyme, a fluorescently labeled RNA primer annealed to a template RNA strand, and the triphosphate form of the test compound at various concentrations in a suitable reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching buffer containing EDTA.
-
Product Separation: Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled RNA products using a gel imager and quantify the intensity of the full-length product band.
-
Data Analysis: Determine the concentration of the inhibitor that reduces the amount of full-length product by 50% (IC50 value).
Conclusion
This compound, Cordycepin, and 2'-C-Methyladenosine are all promising adenosine analogs with demonstrated antiviral activities. The available data suggests that this compound has potent activity against a broad range of viruses, particularly flaviviruses, with a favorable cytotoxicity profile. Cordycepin also exhibits broad-spectrum activity and has shown superior potency against a SARS-CoV-2 strain in a direct comparison with Remdesivir. The selection of a particular analog for further research and development will depend on the specific viral target, the desired therapeutic window, and further in vivo efficacy and safety studies. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel antiviral candidates.
References
- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of arthropod-borne and arenaviruses in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin Inhibits Virus Replication in Dengue Virus-Infected Vero Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Therapeutic Potential of Cordyceps Mushroom on SARS-CoV-2 Using Virtual Screening against Mpro and In Vitro Validation of Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Antiviral Spectrum of 3'-Fluoro-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the antiviral spectrum of 3'-Fluoro-3'-deoxyadenosine, presenting a comparative analysis with other notable antiviral agents, Remdesivir and Favipiravir. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of molecular mechanisms to facilitate a clear understanding of its potential as a broad-spectrum antiviral compound.
Executive Summary
This compound is a nucleoside analog that has demonstrated a broad spectrum of antiviral activity against a range of DNA and RNA viruses.[1] Its mechanism of action, shared with other prominent antivirals like Remdesivir and Favipiravir, involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[2][3][4] This guide presents available efficacy data for this compound and compares it with Remdesivir and Favipiravir, highlighting its potential as a significant antiviral candidate.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound, Remdesivir, and Favipiravir against various viruses. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as cell lines and assay methods may vary between studies, impacting direct comparability of EC50 values.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | EC50 (µM) | Assay Type |
| Poxviridae | Vaccinia Virus | - | Active (in vivo) | Tail Lesion Inhibition |
| Picornaviridae | Poliovirus | - | Active | - |
| Coxsackie B Virus | - | Active | - | |
| Togaviridae | Sindbis Virus | - | Active | - |
| Semliki Forest Virus | - | Active | - | |
| Reoviridae | Reovirus | - | Active | - |
| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) (Hypr) | PS | 2.2 ± 0.6 | Plaque Reduction Assay |
| Tick-borne Encephalitis Virus (TBEV) (Neudoerfl) | PS | 1.6 ± 0.3 | Plaque Reduction Assay | |
| Tick-borne Encephalitis Virus (TBEV) (Hypr) | HBCA | 3.1 ± 1.1 | Plaque Reduction Assay | |
| Tick-borne Encephalitis Virus (TBEV) (Neudoerfl) | HBCA | 4.5 ± 1.5 | Plaque Reduction Assay | |
| Zika Virus (ZIKV) (MR-766) | PS | 1.1 ± 0.1 | Plaque Reduction Assay | |
| Zika Virus (ZIKV) (Paraiba_01) | PS | 1.2 ± 0.3 | Plaque Reduction Assay | |
| Zika Virus (ZIKV) (MR-766) | HBCA | 4.7 ± 1.3 | Plaque Reduction Assay | |
| Zika Virus (ZIKV) (Paraiba_01) | HBCA | 4.5 ± 1.4 | Plaque Reduction Assay | |
| West Nile Virus (WNV) (Eg-101) | PS | 3.7 ± 1.2 | Plaque Reduction Assay | |
| West Nile Virus (WNV) (13-104) | PS | 4.7 ± 1.5 | Plaque Reduction Assay | |
| West Nile Virus (WNV) (Eg-101) | HBCA | 4.3 ± 0.3 | Plaque Reduction Assay | |
| West Nile Virus (WNV) (13-104) | HBCA | 4.3 ± 0.6 | Plaque Reduction Assay |
Table 2: Comparative Antiviral Activity of Remdesivir
| Virus Family | Virus | Cell Line | EC50 (µM) | Assay Type |
| Coronaviridae | Human Coronavirus 229E | MRC-5 | 0.07 | CPE Inhibition |
| SARS-CoV-2 | Vero E6 | 0.77 | - | |
| Flaviviridae | Dengue Virus (Serotypes 1-4) | - | 0.385 - 0.750 | - |
| West Nile Virus | - | 0.05 | - | |
| Yellow Fever Virus | - | - | - | |
| Zika Virus | - | - | - | |
| Filoviridae | Ebola Virus | - | 0.12 - 0.24 | - |
| Marburg Virus | - | 0.024 - 0.068 | - |
Table 3: Comparative Antiviral Activity of Favipiravir
| Virus Family | Virus | Cell Line | EC50 (µM) | Assay Type |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 | Microscopic Analysis |
| Influenza A (H3N2) | MDCK | 0.45 | Microscopic Analysis | |
| Influenza B | MDCK | 0.039 - 0.089 (µg/mL) | Not Specified | |
| Arenaviridae | Lassa Virus | - | - | - |
| Bunyaviridae | - | - | - | - |
| Flaviviridae | Dengue Virus | - | ~105 (T-1105, an analog) | - |
Mechanism of Action: Viral Polymerase Inhibition
This compound, Remdesivir, and Favipiravir are all prodrugs that, once inside host cells, are converted into their active triphosphate forms. These active metabolites structurally mimic natural nucleoside triphosphates (e.g., ATP) and are incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation disrupts the replication process, leading to either chain termination or lethal mutagenesis, ultimately inhibiting the production of new viral particles.
Caption: Mechanism of action for nucleoside analog viral polymerase inhibitors.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.
Principle: The ability of a compound to inhibit the formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer is measured. The reduction in the number of plaques in the presence of the compound compared to an untreated control is used to determine the antiviral activity.
Protocol Outline:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, PS, MDCK) in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of the different compound concentrations. A virus-only control (no compound) is included.
-
Overlay: After an incubation period to allow for viral entry, the medium is removed and replaced with an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined by regression analysis.
Caption: Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the concentration of the antiviral compound that is toxic to the host cells.
Principle: The viability of uninfected cells is measured after exposure to various concentrations of the test compound. This is often done using colorimetric assays that measure metabolic activity (e.g., MTT, XTT) or cell membrane integrity.
Protocol Outline:
-
Cell Seeding: Plate the same host cell line used in the antiviral assay in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the cells. Include a cell-only control (no compound) representing 100% viability.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Add a viability reagent (e.g., MTT) to each well. Viable cells will metabolize the reagent, producing a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined by regression analysis.
Caption: Workflow for a cytotoxicity (CC50) assay.
Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / EC50
A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cells. Generally, an SI value of 10 or greater is considered promising for further drug development.
Conclusion
This compound demonstrates a promising broad-spectrum antiviral profile, with potent activity against a variety of RNA and DNA viruses, including clinically relevant flaviviruses. Its mechanism of action as a viral RNA polymerase inhibitor is a well-validated strategy for antiviral drug development. While direct comparative data with leading antivirals like Remdesivir and Favipiravir is still emerging, the available evidence suggests that this compound is a strong candidate for further investigation and development as a broad-spectrum antiviral agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to objectively evaluate its potential.
References
- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 3. sterispharma.com [sterispharma.com]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 3'-Fluoro-3'-deoxyadenosine Against Drug Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3'-Fluoro-3'-deoxyadenosine's performance against drug-resistant phenotypes, supported by experimental data and detailed methodologies. As the challenge of drug resistance in antiviral and anticancer therapies grows, exploring novel nucleoside analogs like this compound is paramount.
This guide synthesizes available data on the cross-resistance profile of this compound, drawing comparisons with established antiviral and anticancer agents. Particular focus is given to its activity against clinically significant resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) and its potential in the context of multi-drug resistant (MDR) cancer.
Antiviral Activity: A Focus on HIV-1 Resistance
Cross-resistance studies are crucial in determining the clinical viability of new antiviral agents. The emergence of resistance to frontline antiretroviral drugs, such as lamivudine and tenofovir, necessitates the development of compounds that can overcome these resistance mechanisms. While direct cross-resistance data for this compound is emerging, studies on its close structural analog, 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine (EFdA), provide significant insights into its potential profile.
Performance Against Lamivudine-Resistant (M184V) HIV-1
The M184V mutation in the reverse transcriptase (RT) of HIV-1 is a common resistance mechanism to lamivudine (3TC) and emtricitabine (FTC). Studies on EFdA have shown that the M184V mutation confers a low level of resistance.[1][2] For instance, in one study, the M184V mutant exhibited an approximately 8-fold increase in EC50 value for EFdA compared to the wild-type virus.[1] This suggests that while there is some impact on efficacy, this compound may still retain significant activity against lamivudine-resistant HIV-1 strains.
Performance Against Tenofovir-Resistant (K65R) HIV-1
Conversely, the K65R mutation, which confers resistance to tenofovir (TDF), has been shown to induce hypersensitivity to EFdA.[1][3] One study reported that viruses with the K65R mutation were at least 2.5-fold more susceptible to EFdA than wild-type viruses.[3] This phenomenon of collateral sensitivity is a highly desirable characteristic for a new antiviral agent, as it suggests that the virus's attempt to evade one drug makes it more vulnerable to another.
Table 1: Comparative Antiviral Activity of EFdA against Resistant HIV-1 Strains
| HIV-1 Strain | Resistance Mutation | Drug | Fold Change in EC50 vs. Wild-Type | Reference |
| Lamivudine-Resistant | M184V | EFdA | ~8-fold increase | [1] |
| Tenofovir-Resistant | K65R | EFdA | ~2.5-fold decrease (hypersensitive) | [3] |
| Tenofovir-Resistant | K65R | Tenofovir | 3-fold increase | [3] |
Anticancer Activity and Potential in Multi-Drug Resistance
The parent compound of this compound, cordycepin (3'-deoxyadenosine), has demonstrated antitumor activity against various cancer cell lines, including melanoma and lung carcinoma.[4] Resistance to cordycepin has been linked to the expression of adenosine deaminase (ADA), an enzyme that metabolizes the drug.[5] This suggests that tumors with low ADA expression may be more susceptible to 3'-deoxyadenosine analogs.
While direct studies on this compound against multi-drug resistant (MDR) cancer cell lines are limited, the general mechanism of nucleoside analogs offers potential. MDR in cancer is often mediated by the overexpression of efflux pumps like P-glycoprotein (MDR1), which actively transport chemotherapeutic agents out of the cell.[6] The ability of this compound to evade these pumps or to exert its cytotoxic effects through alternative pathways is an area ripe for investigation.
Table 2: In Vitro Anticancer Activity of Cordycepin (3'-deoxyadenosine)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-BL6 | Mouse Melanoma | 39 | [4] |
| Lewis Lung Carcinoma | Mouse Lung Carcinoma | 48 | [4] |
Experimental Protocols
The following are generalized protocols for assessing the cross-resistance of nucleoside analogs. Specific details may vary between studies.
Antiviral Resistance Testing in HIV-1
A common method for determining the susceptibility of HIV-1 strains to antiviral drugs is the phenotypic resistance assay.[7]
-
Virus Stock Preparation: Resistant and wild-type HIV-1 strains are generated, often by site-directed mutagenesis of the reverse transcriptase gene. Viral stocks are then produced by transfecting proviral DNA into permissive cells (e.g., HEK293T) and harvesting the resulting virus-containing supernatant.
-
Cell Culture and Infection: Target cells (e.g., MT-2 or TZM-bl) are seeded in 96-well plates. The cells are then infected with a standardized amount of the respective viral stocks in the presence of serial dilutions of the test compound (e.g., this compound) and control drugs.
-
Quantification of Viral Replication: After a defined incubation period (typically 3-5 days), viral replication is quantified. This can be done by measuring p24 antigen levels in the culture supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in the infected cells.[8]
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for each virus strain. The fold change in EC50 for the resistant strain compared to the wild-type strain is then determined to assess the level of resistance or hypersensitivity.
Cytotoxicity Assay in Cancer Cell Lines
To evaluate the cytotoxic effects of a compound on sensitive and multi-drug resistant cancer cell lines, a cell viability assay such as the MTT or MTS assay is commonly used.
-
Cell Culture: Parental (sensitive) and MDR cancer cell lines are cultured under standard conditions. MDR cell lines are often maintained in a medium containing a low concentration of the drug to which they are resistant to ensure the continued expression of the resistance phenotype.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and control drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or MTS) is added to each well. The reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader. The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated for each cell line. The resistance factor is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for nucleoside analogs like this compound is the inhibition of nucleic acid synthesis. After being phosphorylated intracellularly to its triphosphate form, it can be incorporated into the growing DNA or RNA chain by viral polymerases (like HIV reverse transcriptase) or cellular polymerases. The 3'-fluoro modification prevents the formation of the next phosphodiester bond, leading to chain termination.
In the context of HIV, the M184V mutation in reverse transcriptase is thought to cause steric hindrance that reduces the binding affinity of lamivudine triphosphate.[9] The hypersensitivity of the K65R mutant to EFdA is attributed to a decrease in the excision efficiency of the incorporated drug monophosphate from the terminated DNA chain.[3]
For its anticancer effects, cordycepin (3'-deoxyadenosine) has been shown to induce apoptosis by damaging DNA and directly affecting mitochondria.[10] It can also inhibit protein synthesis. The fluorination at the 3' position in this compound is expected to enhance its stability against degradation by enzymes like adenosine deaminase, potentially leading to improved therapeutic efficacy.
Conclusion
While direct and extensive cross-resistance studies on this compound are still needed, the available data on its close analog, EFdA, and its parent compound, cordycepin, are highly encouraging. The potential for retained activity against lamivudine-resistant HIV-1 and, most notably, the hypersensitivity of tenofovir-resistant strains, position this compound as a promising candidate for further investigation in the fight against antiviral drug resistance. Its potential in overcoming multi-drug resistance in cancer also warrants dedicated research. The experimental frameworks outlined in this guide provide a basis for future studies to fully elucidate the cross-resistance profile and therapeutic potential of this intriguing nucleoside analog.
References
- 1. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cordycepin (3'-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDR1 overexpression inhibits chemotherapy-induced toxicity of granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the mechanism of 3'-Fluoro-3'-deoxyadenosine and Sofosbuvir
An Objective Comparison of the Antiviral Mechanisms of 3'-Fluoro-3'-deoxyadenosine and Sofosbuvir
Introduction
Nucleoside and nucleotide analogues represent a cornerstone of antiviral therapy, effectively targeting viral polymerases to halt replication. This guide provides a detailed comparison of two such molecules: this compound, a broad-spectrum antiviral nucleoside analogue, and Sofosbuvir, a nucleotide analogue prodrug that has revolutionized the treatment of Hepatitis C Virus (HCV). We will delve into their respective mechanisms of action, metabolic activation pathways, antiviral efficacy, and resistance profiles, supported by experimental data and protocols for key assays.
Mechanism of Action and Metabolic Activation
Both molecules function as chain terminators of viral nucleic acid synthesis but differ significantly in their prodrug strategy, activation pathway, and spectrum of activity.
This compound is a purine nucleoside analogue. To exert its antiviral effect, it must be anabolized (phosphorylated) within the host cell to its active triphosphate form. This process is catalyzed by host cell kinases. While the specific kinases responsible for the phosphorylation of this compound have not been definitively identified, related fluorinated nucleoside analogues are known to be phosphorylated by enzymes such as deoxycytidine kinase or thymidine kinase 1.[1][2] Once converted to its triphosphate, it mimics the natural cellular nucleotide adenosine triphosphate (ATP). Viral RNA or DNA polymerases incorporate this analogue into the growing nucleic acid chain. The substitution of the 3'-hydroxyl group with a fluorine atom prevents the formation of a subsequent phosphodiester bond, leading to the immediate termination of chain elongation.[3][4]
Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analogue designed to efficiently deliver its active form into hepatocytes.[3][5] After oral administration and absorption, the prodrug enters the liver cell where it undergoes a multi-step metabolic conversion.[6][7] First, the carboxylate ester is hydrolyzed by human Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[6][7] Subsequently, the phosphoramidate moiety is cleaved by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the monophosphate form.[5] This monophosphate is then phosphorylated twice by host kinases (UMP-CMPK1 and NDPK) to yield the pharmacologically active uridine triphosphate analogue, GS-461203.[7] This active metabolite, GS-461203, is then incorporated by the HCV NS5B RNA-dependent RNA polymerase (RdRp) into the nascent viral RNA strand.[8][9] GS-461203 acts as a non-obligate chain terminator; after its incorporation, the 2'-α-fluoro and 2'-β-methyl groups on the ribose sugar cause a steric clash that prevents the correct positioning of the next incoming nucleotide, thereby halting further RNA elongation.[5][9]
Visualizing the Mechanisms
The following diagrams illustrate the metabolic activation and inhibitory action of each compound.
References
- 1. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine, 2-amino-3'-deoxy-3'-fluoro- | 125391-75-5 | Benchchem [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 3'-Fluoro-3'-deoxy-5'-noraristeromycin derivatives: synthesis and antiviral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3'-Fluoro-3'-deoxyadenosine and Ribavirin for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies. This guide provides a detailed, data-driven comparison of two such analogs: 3'-Fluoro-3'-deoxyadenosine, a promising adenosine analog, and Ribavirin, a long-standing broad-spectrum antiviral agent. This objective analysis is designed to inform research and development efforts by presenting quantitative performance data, outlining mechanistic differences, and providing detailed experimental protocols.
At a Glance: Key Performance Indicators
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and Ribavirin against a panel of arthropod-borne and arenaviruses, as determined in a head-to-head comparative study. This data provides a direct assessment of their relative potency and therapeutic window against these specific pathogens.
| Virus Family | Virus | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Togaviridae | Semliki Forest Virus | This compound | 10.3 | 36 | ~3.5 |
| Ribavirin | >200 | >200 | - | ||
| Venezuelan Equine Encephalitis Virus | This compound | 5.3 | 36 | ~6.8 | |
| Ribavirin | >200 | >200 | - | ||
| Arenaviridae | Lymphocytic Choriomeningitis Virus | This compound | 7.7 | 36 | ~4.7 |
| Ribavirin | 18 | >200 | >11.1 | ||
| Pichinde Virus | This compound | >32 | 36 | - | |
| Ribavirin | 24 | >200 | >8.3 | ||
| Bunyaviridae | Punta Toro Virus | This compound | >32 | 36 | - |
| Ribavirin | 114 | >200 | >1.8 | ||
| San Angelo Virus | This compound | 1.6 | 36 | 22.5 | |
| Ribavirin | 99 | >200 | >2.0 | ||
| Flaviviridae | Banzi Virus | This compound | 4.0 | 36 | 9.0 |
| Ribavirin | >200 | >200 | - | ||
| Reoviridae | Colorado Tick Fever Virus | This compound | 0.6 | 36 | 60.0 |
| Ribavirin | >200 | >200 | - |
Data adapted from Smee, D. F., Morris, J. L., Barnard, D. L., & Van Aerschot, A. (1992). Selective inhibition of arthropod-borne and arenaviruses in vitro by this compound. Antiviral Research, 18(2), 151–162.[1]
Mechanism of Action: A Tale of Two Strategies
The antiviral efficacy of these compounds stems from their distinct mechanisms of action at the molecular level.
This compound: The Chain Terminator
This compound is a purine nucleoside analog.[2] Following cellular uptake, it is phosphorylated to its active triphosphate form. Lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation into a growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp) results in premature chain termination, thus halting viral replication.[3][4] This targeted disruption of viral RNA synthesis underlies its antiviral activity.[3]
Ribavirin: The Multi-Pronged Attacker
Ribavirin, a synthetic guanosine analog, employs a more complex and multifaceted mechanism of action that can vary depending on the virus.[5] Its primary modes of action include:
-
IMPDH Inhibition: Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH). This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[6]
-
Direct Polymerase Inhibition: Ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerase of some viruses.
-
Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the viral genome can induce mutations, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".
-
Immunomodulation: Ribavirin can modulate the host immune response, including enhancing the production of Th1 cytokines and augmenting interferon (IFN)-stimulated gene expression through the JAK/STAT pathway.[7][8][9]
Pharmacokinetic Profiles: A Comparative Overview
While comprehensive head-to-head pharmacokinetic data is limited, the following table summarizes key parameters for 3'-deoxyadenosine analogs and ribavirin based on available animal and human studies. It is important to note that the data for this compound is inferred from studies on similar 3'-deoxyadenosine analogs.
| Parameter | 3'-Deoxyadenosine Analogs | Ribavirin |
| Absorption | Variable oral bioavailability (e.g., ~20% for carbocyclic 3-deazaadenosine in mice).[10] | Rapidly absorbed orally, but with ~50% bioavailability due to first-pass metabolism. |
| Distribution | Rapid and widespread tissue distribution.[10] | Extensive distribution into tissues. |
| Metabolism | Metabolized to its active triphosphate form intracellularly. | Metabolized to mono-, di-, and triphosphate forms intracellularly. |
| Elimination Half-life | Relatively short plasma half-life (e.g., ~23-38 minutes for carbocyclic 3-deazaadenosine in mice).[10] | Biphasic elimination with a long terminal half-life. |
| Excretion | - | Primarily excreted in urine. |
Safety and Tolerability
This compound:
-
In vitro: Did not display measurable cytotoxicity up to 25 µM in PS and HBCA cells.[11] However, observable cytostatic effects, resulting in the suppression of cell proliferation, were noted at concentrations >12.5 µM.[12][13][14]
-
In vivo: In a mouse model, administration was associated with moderate side effects, including ruffled hair and hunched posture.[11]
Ribavirin:
-
Primary Toxicity: The most significant dose-limiting toxicity is hemolytic anemia.
-
Other Adverse Effects: May include fatigue, headache, and neuropsychiatric effects.
-
Contraindications: Ribavirin is a potent teratogen and is contraindicated in pregnancy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for evaluating antiviral compounds.
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Detailed Steps:
-
Cell Seeding: Seed a suitable host cell line into multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a standardized amount of virus for a defined adsorption period.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains viable cells, leaving the viral plaques as clear zones.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (CC50 Determination) using MTT
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic potential of a compound.
Detailed Steps:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a duration equivalent to the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Summary and Conclusion
This head-to-head comparison reveals that this compound and Ribavirin are antiviral agents with fundamentally different profiles.
-
This compound demonstrates potent and selective activity against several arthropod-borne and arenaviruses in vitro, acting through a specific RNA chain termination mechanism. Its efficacy against a broader range of viruses requires further investigation.
-
Ribavirin exhibits a much broader spectrum of activity against various RNA and DNA viruses, which is attributable to its multiple mechanisms of action, including IMPDH inhibition and immunomodulation.
For researchers in drug development, these findings highlight the distinct advantages and potential applications of each compound. While this compound's targeted mechanism may offer a more favorable safety profile for specific viral infections, Ribavirin's multifaceted approach provides a broader, albeit less specific, antiviral strategy. The choice between these or similar nucleoside analogs will ultimately depend on the target virus, the desired therapeutic window, and the specific research or clinical context.
References
- 1. Selective inhibition of arthropod-borne and arenaviruses in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cordycepin (3'-deoxyadenosine) on hematogenic lung metastatic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribavirin enhances IFN-α signalling and MxA expression: a novel immune modulation mechanism during treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribavirin Enhances IFN-α Signalling and MxA Expression: A Novel Immune Modulation Mechanism during Treatment of HCV | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of the antiviral agent carbocyclic 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 3'-Fluoro-3'-deoxyadenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 3'-Fluoro-3'-deoxyadenosine and its derivatives, offering a valuable resource for researchers in oncology and drug discovery. As analogues of the purine nucleoside adenosine, these compounds have demonstrated significant potential in targeting various cancers by interfering with fundamental cellular processes. This document summarizes their performance against alternative anticancer agents, supported by experimental data, and details the methodologies for key experiments.
Executive Summary
This compound and its close analogue, cordycepin (3'-deoxyadenosine), are purine nucleoside analogues that exhibit broad antitumor activity. Their primary mechanisms of action involve the inhibition of DNA synthesis and the induction of apoptosis, making them promising candidates for cancer therapy.[1][2] This guide presents a comparative overview of their efficacy against established chemotherapeutic agents, focusing on colon cancer and osteosarcoma cell lines. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a valuable reference.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of 3'-deoxyadenosine (cordycepin) and other anticancer agents against various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Anticancer Activity against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Cordycepin (3'-deoxyadenosine) | HT-29 | 92.05 | [3] |
| Cordycepin (3'-deoxyadenosine) | HCT116 | 434 | [4] |
| Cordycepin (3'-deoxyadenosine) | HCT116 | < 100 (after 72h) | [5] |
| Cordycepin (nanoformulation) | HCT116 | ~108.5 (four times lower than raw) | [4] |
Table 2: Anticancer Activity against Osteosarcoma Cell Lines
| Compound | Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| Cordycepin (3'-deoxyadenosine) | U2OS | 155.1 | 131.6 | |
| Cordycepin (3'-deoxyadenosine) | SJSA1 | 372.1 | 346.3 | |
| Cordycepin (3'-deoxyadenosine) | SAOS2 | 346.0 | 275.9 | |
| Cordycepin (3'-deoxyadenosine) | 143B | 208.5 | 191.8 | |
| Cordycepin (3'-deoxyadenosine) | U2R (methotrexate-resistant) | 443.6 | 237.4 | |
| Cordycepin (3'-deoxyadenosine) | MNNGHOS | 775.7 | 381 | |
| Cordycepin (3'-deoxyadenosine) | MG63 | 367.5 | 231.6 | |
| Gemcitabine | U2OS | Not directly available in a comparable study | Not directly available in a comparable study |
Mechanism of Action: Signaling Pathways
This compound derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and interfering with key signaling pathways that regulate cell growth and proliferation.
Induction of Apoptosis
These nucleoside analogues trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of a caspase cascade (caspase-9 and the executioner caspase-3). The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8.
Modulation of Key Cancer Signaling Pathways
Beyond apoptosis, these compounds influence critical signaling networks involved in cancer progression. This includes the PI3K/Akt/mTOR pathway, which is central to cell growth and survival, the AMPK pathway, which acts as a cellular energy sensor, and the GSK3β/β-catenin pathway, implicated in cell proliferation and differentiation. By modulating these pathways, this compound derivatives can effectively halt the uncontrolled growth of cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, U2OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or alternative anticancer agent for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired compound concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound derivatives represent a promising class of anticancer compounds with a clear mechanism of action involving the induction of apoptosis and modulation of key cancer-related signaling pathways. The data presented in this guide, while highlighting the need for more direct comparative studies, underscores their potential as therapeutic agents against various cancers, including colon cancer and osteosarcoma. The detailed experimental protocols provided herein offer a standardized approach for researchers to further validate and explore the anticancer activities of these and other novel compounds.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring cytotoxicity of cordycepin loaded nanovesicles against (HCT116) colon cancer cells: Optimization and cellular evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 3'-Fluoro and 2'-Fluoro Nucleoside Analogs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into nucleoside analogs has been a cornerstone of medicinal chemistry, leading to the development of potent antiviral and anticancer agents. The position of the fluorine atom on the sugar moiety profoundly influences the analog's conformational properties, metabolic stability, and ultimately, its biological activity. This guide provides an objective comparison of 3'-fluoro and 2'-fluoro nucleoside analogs, supported by experimental data, to aid researchers in the design and development of next-generation therapeutics.
Structural and Conformational Differences
The introduction of a highly electronegative fluorine atom at either the 2' or 3' position of the ribose ring has significant stereoelectronic effects that dictate the sugar's pucker. This conformation is a key determinant of whether the analog will be recognized by viral or human polymerases.
-
2'-Fluoro Nucleosides: The fluorine atom at the 2'-position can adopt two different stereochemistries:
-
2'-α-fluoro (ribo-configuration): This configuration generally favors a "North" (N-type or C3'-endo) sugar pucker, which is characteristic of RNA. Consequently, 2'-α-fluoro nucleoside analogs often exhibit activity against RNA viruses.
-
2'-β-fluoro (arabino-configuration): This configuration tends to induce a "South" (S-type or C2'-endo) sugar pucker, mimicking the conformation of DNA. As a result, 2'-β-fluoro analogs are often active against DNA viruses.
-
-
3'-Fluoro Nucleosides: Similarly, the stereochemistry of the fluorine at the 3'-position influences the sugar conformation:
-
3'-α-fluoro (xylo-configuration): This modification can lead to varied conformational preferences.
-
3'-β-fluoro (ribo-configuration): This configuration generally locks the sugar in a "North" (C3'-endo) conformation.
-
The fluorine substitution also enhances the metabolic stability of the glycosidic bond, making the analogs more resistant to enzymatic cleavage by phosphorylases.
Mechanism of Action
Both 3'- and 2'-fluoro nucleoside analogs typically exert their biological effects as prodrugs. They are taken up by cells and undergo intracellular phosphorylation by host or viral kinases to their active triphosphate form. This active metabolite then competes with the natural deoxynucleotide or ribonucleotide triphosphate for incorporation into the growing DNA or RNA chain by a viral or cellular polymerase.
Incorporation of the fluorinated analog can lead to:
-
Chain Termination: If the analog lacks a 3'-hydroxyl group or if the 3'-substituent (like fluorine) prevents the formation of the subsequent phosphodiester bond.
-
Inhibition of Polymerase Activity: The presence of the analog in the active site can inhibit the polymerase's function even without immediate chain termination.
The following diagram illustrates the general metabolic activation pathway of a fluorinated nucleoside analog.
Caption: Metabolic activation of fluorinated nucleoside analogs.
Comparative Antiviral Activity
The antiviral spectrum and potency of fluorinated nucleoside analogs are highly dependent on the position and stereochemistry of the fluorine atom.
| Analog | Virus | Cell Line | EC₅₀ (µM) | Reference |
| 3'-Fluoro-3'-deoxyadenosine | Tick-borne Encephalitis Virus (TBEV) | PS | 2.2 ± 0.6 | [1] |
| Zika Virus (ZIKV) | PS | 1.1 ± 0.1 | [1] | |
| West Nile Virus (WNV) | PS | 3.7 ± 1.2 | [1] | |
| 3'-Fluoro-3'-deoxythymidine (FLT) | HIV-1 | CEM | Potent (nM range) | [2] |
| 2'-Deoxy-2'-fluorocytidine | Hepatitis C Virus (HCV) | Replicon | EC₉₀: 5.0 | [3] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Hepatitis C Virus (HCV) | Replicon | EC₉₀: 5.4 ± 2.6 | [3] |
| 2'-Deoxy-2'-fluoroadenosine | Yellow Fever Virus (YFV) | RD | Inactive up to 20 µM | [4] |
EC₅₀: 50% effective concentration. Data is compiled from multiple sources and experimental conditions may vary.
Generally, 2'-fluoro analogs with an arabino (up) configuration and 3'-fluoro analogs with a ribo (down) configuration have shown significant anti-HIV activity. In the case of Flaviviruses, a study on 28 fluoro-modified nucleosides revealed that 3'-deoxy-3'-fluoroadenosine had potent, low-micromolar activity against TBEV, Zika virus, and West Nile virus, while analogs with modifications at the 2' position showed little to no antiviral activity.[1][5]
Comparative Anticancer Activity
Fluorinated nucleoside analogs are also a critical class of anticancer agents. Their mechanism of action in cancer cells is similar to their antiviral mechanism, involving incorporation into DNA or RNA and subsequent disruption of cellular processes.
| Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gemcitabine (2',2'-difluoro-2'-deoxycytidine) | Various | Potent (nM to low µM range) | [6] |
| Clofarabine (2-chloro-2'-fluoro-deoxyadenosine) | Various | Potent (nM to low µM range) | [6] |
IC₅₀: 50% inhibitory concentration. Data is compiled from multiple sources and experimental conditions may vary.
While there is extensive data on the anticancer activity of 2'-fluorinated nucleosides like gemcitabine and clofarabine, direct comparative studies with 3'-fluorinated analogs are less common in the literature. The success of 2'-fluoro analogs in oncology has made them a major focus of research and development.
Cytotoxicity
A critical aspect of drug development is the therapeutic index, which is the ratio of the cytotoxic concentration to the effective concentration. Fluorine substitution can influence cytotoxicity.
| Analog | Cell Line | CC₅₀ (µM) | Reference |
| 3'-Deoxy-3'-fluoroadenosine | PS | >25 | [1][7] |
| 2'-Deoxy-2'-fluorocytidine | Various | >100 | [3] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Various | >100 | [3] |
| Sofosbuvir (prodrug of a 2'-fluoro-2'-C-methyluridine) | Various | >100 | [3] |
CC₅₀: 50% cytotoxic concentration. Data is compiled from multiple sources and experimental conditions may vary.
Many potent fluorinated nucleoside analogs exhibit low cytotoxicity, leading to a favorable therapeutic window. However, some, like 3'-fluoro-3'-deoxythymidine (FLT), have shown severe toxicity, which has limited their clinical development.[2]
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
This assay determines the ability of a compound to protect a host cell monolayer from virus-induced cell death.
Materials:
-
Host cells (e.g., Vero, MT-4, A549)
-
Virus stock
-
Cell culture medium
-
Test compounds
-
96-well microplates
-
Cell viability reagent (e.g., Neutral Red, MTT, MTS)
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add the diluted compounds. Include untreated cell controls and virus controls (no compound).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).
-
Assess cell viability using a suitable reagent. For example, with Neutral Red, the dye is taken up by viable cells and can be quantified by measuring absorbance.
-
Calculate the 50% effective concentration (EC₅₀) by regression analysis of the dose-response curve.
The following diagram outlines the general workflow for a CPE reduction assay.
Caption: General workflow for a CPE reduction assay.
In Vitro Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the triphosphate form of a nucleoside analog to inhibit the activity of a purified viral polymerase.
Materials:
-
Purified viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT)
-
RNA or DNA template-primer
-
Natural nucleoside triphosphates (NTPs or dNTPs)
-
Triphosphate form of the test compound
-
Reaction buffer
-
Detection system (e.g., radiolabeled NTPs, fluorescently labeled primers)
Procedure:
-
Set up a reaction mixture containing the polymerase, template-primer, and reaction buffer.
-
Add varying concentrations of the triphosphate form of the test compound.
-
Initiate the reaction by adding the natural NTPs (one of which is typically labeled for detection).
-
Allow the reaction to proceed for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding EDTA).
-
Analyze the reaction products, for example, by gel electrophoresis and autoradiography or fluorescence imaging.
-
Quantify the amount of full-length product to determine the extent of inhibition.
-
Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Conclusion
Both 3'-fluoro and 2'-fluoro nucleoside analogs are valuable scaffolds in the development of antiviral and anticancer therapies. The choice between a 3'- or 2'-fluoro substitution is a critical design element that significantly impacts the analog's biological activity profile.
-
2'-Fluoro analogs have a well-established track record, particularly in oncology, with several FDA-approved drugs. Their activity against RNA and DNA viruses is often dictated by the stereochemistry of the fluorine atom.
-
3'-Fluoro analogs have demonstrated potent antiviral activity, especially against certain RNA viruses, and in some cases, may offer a different spectrum of activity compared to their 2'-fluoro counterparts.
Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the relative advantages and disadvantages of these two classes of compounds against a broader range of therapeutic targets. This will enable a more rational design of fluorinated nucleoside analogs with improved efficacy and safety profiles.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphosphate Prodrugs of the Anti-HIV-Active Compound 3'-Deoxy-3'-fluorothymidine (FLT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Potential of 3'-Fluoro-3'-deoxyadenosine as a Countermeasure to Acyclovir-Resistant Herpesvirus: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – As the challenge of acyclovir-resistant herpes simplex virus (HSV) continues to grow, particularly in immunocompromised patient populations, the search for effective alternative antiviral agents is paramount. This guide provides a comparative analysis of 3'-Fluoro-3'-deoxyadenosine against established second-line treatments, foscarnet and cidofovir, for acyclovir-resistant HSV infections. While direct comparative clinical data for this compound is limited, this document synthesizes available preclinical information on its broad-spectrum antiviral activity and mechanism of action, alongside established data for foscarnet and cidofovir, to offer a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Acyclovir resistance in HSV typically arises from mutations in the viral thymidine kinase (TK) or DNA polymerase enzymes.[1][2][3] This necessitates the use of alternative antiviral agents that bypass the need for viral TK activation. Foscarnet and cidofovir are the current mainstays of treatment for acyclovir-resistant HSV, directly inhibiting the viral DNA polymerase.[2] this compound, a nucleoside analog, has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, suggesting its potential as a therapeutic option.[4][5] This guide explores the available data on the efficacy, mechanism of action, and experimental protocols related to these three compounds.
Comparative Efficacy of Antiviral Agents
| Antiviral Agent | Virus Strain(s) | Cell Line(s) | IC50 / EC50 (µM) | Citation(s) |
| Foscarnet | Acyclovir-Resistant HSV-1 | --- | >100 µg/mL (resistance breakpoint) | [6] |
| Cidofovir | Acyclovir-Resistant HSV-1 | --- | Data not consistently reported in µM | --- |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values can vary depending on the specific viral strain, cell line used, and the experimental assay employed. The data for foscarnet indicates a resistance breakpoint rather than a typical efficacy value.
Mechanisms of Action: A Divergent Approach to Viral DNA Polymerase Inhibition
The primary mechanism of action for all three compounds involves the inhibition of viral DNA synthesis. However, their activation and interaction with the viral DNA polymerase differ significantly, which is crucial for overcoming acyclovir resistance.
Acyclovir: A prodrug that requires initial phosphorylation by the viral thymidine kinase (TK) to its monophosphate form. Cellular kinases then convert it to the active triphosphate form, which inhibits the viral DNA polymerase and acts as a chain terminator.[1][2][3] Resistance commonly occurs through mutations in the viral TK gene, preventing this initial activation step.[1][2][3]
This compound: As a nucleoside analog, it is presumed to be taken up by the host cell via nucleoside transporters.[5] It is then likely phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then compete with the natural nucleotide (dATP) for incorporation into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication. Crucially, its activation is independent of viral TK, making it a potential candidate against TK-deficient acyclovir-resistant strains.
Foscarnet: A non-nucleoside pyrophosphate analog that directly inhibits the pyrophosphate binding site on the viral DNA polymerase.[2] It does not require any phosphorylation for its activity and is therefore effective against both TK-deficient and some DNA polymerase mutant strains of HSV.[2]
Cidofovir: A nucleotide analog of cytosine that is already monophosphorylated. It is converted to its active diphosphate form by cellular kinases. This active form then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of DNA chain elongation. Its mechanism is also independent of viral TK.[1][2]
Signaling and Activation Pathways
The following diagrams illustrate the proposed activation and inhibitory pathways of this compound and the established mechanisms of foscarnet and cidofovir.
References
- 1. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chain Termination Mechanisms: 3'-Fluoro-3'-deoxyadenosine, Zidovudine (AZT), and Cordycepin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chain termination mechanism of 3'-Fluoro-3'-deoxyadenosine with two other well-known nucleoside analogs, Zidovudine (AZT) and Cordycepin. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Introduction to Chain-Terminating Nucleoside Analogs
Nucleoside analogs are a class of antiviral and anticancer agents that mimic natural nucleosides. Their therapeutic effect often relies on their ability to be incorporated into growing DNA or RNA chains by viral or cellular polymerases. Once incorporated, they prevent the addition of the next nucleotide, leading to premature chain termination and the inhibition of replication. The subtle structural differences between these analogs and their natural counterparts are key to their mechanism of action and selectivity.
Mechanism of Action: A Head-to-Head Comparison
The primary mechanism of action for this compound, Zidovudine, and Cordycepin is the termination of nucleic acid chain elongation. However, the specific nucleic acid targeted and the nuances of their broader biological effects differ significantly.
This compound: A Broad-Spectrum RNA Chain Terminator
This compound is a purine nucleoside analog with demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1] Its mechanism of action is primarily attributed to the termination of RNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form. This triphosphate metabolite is then recognized by viral RNA-dependent RNA polymerases (RdRp) and incorporated into the nascent RNA strand. The presence of the fluorine atom at the 3' position of the ribose sugar sterically hinders the formation of a phosphodiester bond with the subsequent nucleotide, thereby causing chain termination.[2][3]
Evidence suggests that this compound 5'-triphosphate has inhibitory activity against Hepatitis C virus (HCV) NS5B polymerase, although this inhibition was observed to be lower than its guanosine counterpart.[3]
Zidovudine (AZT): The Archetypal DNA Chain Terminator
Zidovudine, also known as azidothymidine (AZT), is a thymidine analog that was the first drug approved for the treatment of HIV infection. It is a potent inhibitor of viral reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA. AZT is a prodrug that is converted to its active triphosphate form by cellular kinases.[4][5] This active form, AZT-triphosphate, competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by reverse transcriptase.[5] The key structural feature of AZT is the replacement of the 3'-hydroxyl group with an azido group. This modification makes the formation of a 3'-5' phosphodiester bond impossible, leading to the termination of DNA chain elongation.[4] AZT exhibits a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[4]
Cordycepin (3'-deoxyadenosine): A Multifaceted Nucleoside Analog
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring adenosine analog with a broad range of biological activities, including antiviral and anticancer effects.[6][7] Similar to the other two analogs, its chain-terminating potential stems from the absence of a 3'-hydroxyl group on its ribose sugar.[6] Once phosphorylated to its triphosphate form, it can be incorporated into RNA chains by RNA polymerases, leading to premature termination.[8]
However, the biological effects of cordycepin are more complex and not solely reliant on chain termination. It is known to inhibit polyadenylation of mRNA, which affects mRNA stability and protein synthesis.[9] Furthermore, cordycepin influences various cellular signaling pathways, including the activation of apoptosis through the caspase pathway and the modulation of the ERK/Slug and GSK3β signaling pathways in cancer cells.[2][10][11][12] This multifaceted mechanism contributes to its potent anticancer properties.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the antiviral and cytotoxic activities of this compound, Zidovudine, and Cordycepin. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions, cell lines, and viral strains used across different studies.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| This compound | Tick-borne encephalitis virus (TBEV), Hypr strain | PS | 2.2 ± 0.6 | [2] |
| This compound | Tick-borne encephalitis virus (TBEV), Neudoerfl strain | PS | 1.6 ± 0.3 | [2] |
| This compound | Zika virus (ZIKV), MR-766 strain | PS | 1.1 ± 0.1 | [2] |
| This compound | Zika virus (ZIKV), Paraiba_01 strain | PS | 1.6 ± 0.2 | [2] |
| This compound | West Nile virus (WNV), Eg-101 strain | PS | 3.7 ± 1.2 | [2] |
| This compound | West Nile virus (WNV), 13-104 strain | PS | 4.7 ± 1.5 | [2] |
| Zidovudine (AZT) | HIV-1 | Jurkat | 0.03 (p24 assay, 7 days) | [13] |
| Zidovudine (AZT) | HIV-1 | TZM-bl | Varies with pre-incubation | |
| Cordycepin | Dengue virus (DENV-2) | Vero | 26.94 | [14] |
| Cordycepin | SARS-CoV-2 (VOC-202012/01) | Vero E6 | 2.01 | [15] |
| Compound | Cell Line | IC₅₀ | Reference |
| Cordycepin | Esophageal cancer (ECA109) | 64.8 µg/mL (48h) | [10] |
| Cordycepin | Esophageal cancer (TE-1) | 60.6 µg/mL (48h) | [10] |
| Cordycepin | Human colon cancer (HT29) | 92.05 µM | [16] |
| Cordycepin | Leukemia (NB-4) | 73.2 µM | [17] |
| Cordycepin | Leukemia (U937) | 90.4 µM | [17] |
| Cordycepin | Nasopharyngeal carcinoma (C666-1) | 842.5 µM (48h) | [18] |
Experimental Protocols
Plaque Reduction Assay for EC₅₀ Determination
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
-
Cell Seeding: Plate a confluent monolayer of host cells in multi-well plates.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus, typically aiming for 50-100 plaque-forming units (PFU) per well.
-
Compound Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add a semi-solid overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[19][20][21]
In Vitro Polymerase Inhibition Assay
This assay directly measures the ability of the triphosphate form of a nucleoside analog to inhibit the activity of a specific viral or cellular polymerase.
-
Reaction Setup: Prepare a reaction mixture containing a specific template-primer (e.g., poly(A)/oligo(dT) for reverse transcriptase), the purified polymerase enzyme, a mixture of deoxynucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (rNTPs) including a labeled nucleotide (e.g., DIG-dUTP or a radiolabeled nucleotide), and the triphosphate form of the inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the enzyme or the nucleotide mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection of Incorporated Nucleotides: Stop the reaction and quantify the amount of labeled nucleotide incorporated into the newly synthesized nucleic acid strand. This can be done using various methods, such as colorimetric detection in an ELISA-based format (for DIG-labeled nucleotides) or scintillation counting (for radiolabeled nucleotides).[13][22]
-
Data Analysis: Determine the concentration of the inhibitor that reduces polymerase activity by 50% (IC₅₀) or calculate the inhibition constant (Ki) through kinetic analysis.
Visualizing the Mechanisms
Chain Termination Mechanism
Caption: Mechanism of nucleic acid chain termination by nucleoside analogs.
Experimental Workflow for Polymerase Inhibition Assay
Caption: Workflow for an in vitro polymerase inhibition assay.
Cordycepin's Multifaceted Anticancer Signaling
Caption: Simplified signaling pathways modulated by Cordycepin in cancer cells.
Conclusion
This compound, Zidovudine, and Cordycepin are all potent inhibitors of nucleic acid synthesis that function through a chain termination mechanism. While this compound and Cordycepin primarily target RNA synthesis, making them effective against a broad range of RNA viruses, Zidovudine is a specific inhibitor of reverse transcriptase and DNA synthesis, crucial for retroviral replication. Cordycepin stands out due to its multifaceted mechanism of action that extends beyond simple chain termination to the modulation of key cellular signaling pathways involved in cell proliferation and apoptosis, giving it significant potential as an anticancer agent. The quantitative data, while not always directly comparable, underscores the potent biological activity of these compounds. Further head-to-head comparative studies under standardized conditions will be invaluable for a more precise evaluation of their relative potencies and therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin exhibits both antiviral and anti-inflammatory effects against dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Cordycepin induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cordycepin Inhibits Virus Replication in Dengue Virus-Infected Vero Cells [ouci.dntb.gov.ua]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. profoldin.com [profoldin.com]
- 22. xpressbio.com [xpressbio.com]
A Comparative Analysis of 3'-Fluoro-3'-deoxyadenosine and 3'-azido-3'-deoxythymidine (AZT) in HIV Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nucleoside analogs, 3'-Fluoro-3'-deoxyadenosine and 3'-azido-3'-deoxythymidine (AZT), in the context of Human Immunodeficiency Virus (HIV) research. We will delve into their mechanisms of action, present available in vitro efficacy and cytotoxicity data, and outline the experimental protocols used to generate this data.
Introduction
Both this compound and AZT belong to the class of nucleoside reverse transcriptase inhibitors (NRTIs), which are cornerstones of antiretroviral therapy. They function by targeting the HIV reverse transcriptase (RT), a critical enzyme for the viral replication cycle. By mimicking natural nucleosides, they are incorporated into the growing viral DNA chain, leading to premature termination and inhibition of viral replication. AZT, a thymidine analog, was the first antiretroviral drug approved for the treatment of HIV infection. This compound, an adenosine analog, has been investigated for its broad-spectrum antiviral properties. This guide aims to provide a comparative overview of their performance in HIV models based on available scientific literature.
Mechanism of Action
Both compounds must be intracellularly phosphorylated to their active triphosphate forms by host cellular kinases. These triphosphate analogs then compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA strand by HIV reverse transcriptase.
3'-azido-3'-deoxythymidine (AZT): As a thymidine analog, AZT-triphosphate (AZT-TP) competes with deoxythymidine triphosphate (dTTP). The 3'-azido group on AZT prevents the formation of the 3'-5' phosphodiester bond required for DNA chain elongation, thus acting as a chain terminator.[1]
This compound: Similarly, this compound, once converted to its triphosphate form, competes with deoxyadenosine triphosphate (dATP). The presence of the 3'-fluoro group also leads to the termination of the growing DNA chain. While the core mechanism is chain termination, the electronegativity of the fluorine atom can influence the conformation of the sugar ring and its interaction with the reverse transcriptase enzyme.
In Vitro Efficacy and Cytotoxicity
The following table summarizes the available quantitative data for the anti-HIV activity and cytotoxicity of this compound and AZT. Direct comparative data for this compound against HIV-1 in standard cell lines is limited in publicly available literature. Therefore, data for a closely related and highly potent analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), is included for context.
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| 3'-azido-3'-deoxythymidine (AZT) | MT-4 | HIV-1 (IIIB) | 0.015 | >1 | >67 | [2] |
| 3'-azido-3'-deoxythymidine (AZT) | MT-4 | HIV-1 | 0.0004 (IC33) | - | - | [3] |
| 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | MT-4 | HIV-1 (NL4-3) | 0.003 | >100 | >33,333 | [4] |
| This compound | - | - | Data not available | - | - | - |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture.
Experimental Protocols
Cell-Based HIV Infection Assay (MT-4 Cells)
This assay is commonly used to determine the anti-HIV activity of a compound by measuring the inhibition of virus-induced cytopathic effects.
Methodology:
-
Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The test compounds (this compound and AZT) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. Control wells include virus-infected cells without any compound and uninfected cells.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric assay, such as the MTT assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals. The absorbance is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the uninfected and untreated virus-infected controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Reverse Transcriptase (RT) Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV reverse transcriptase.
Methodology:
-
Reagents: Recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled dUTP), and the test compounds.
-
Reaction Mixture: A reaction mixture is prepared containing the template-primer, dNTPs, and buffer.
-
Inhibition: The test compounds (in their triphosphate form if necessary, or the assay can be coupled with a phosphorylation system) are added to the reaction mixture at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the HIV-1 RT enzyme.
-
Incubation: The mixture is incubated at 37°C for a specific period to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. For radioactive assays, this involves precipitating the DNA and measuring the incorporated radioactivity. For non-radioactive assays (e.g., ELISA-based), the incorporated labeled nucleotide is detected using a specific antibody conjugate that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration compared to a control without any inhibitor. The IC50 value (the concentration that inhibits 50% of the enzyme activity) is determined from the dose-response curve.
Conclusion
Both this compound and AZT are nucleoside analogs that effectively inhibit HIV replication by terminating the viral DNA chain elongation. AZT has a well-established profile as a first-generation anti-HIV drug. While direct comparative data for this compound in standard HIV assays is not as extensively documented in the public domain, its broad-spectrum antiviral activity and the high potency of related fluorinated adenosine analogs like EFdA suggest its potential as an anti-HIV agent. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and toxicity of this compound in comparison to established NRTIs like AZT. This information will be crucial for guiding future drug development efforts in the search for more potent and safer antiretroviral therapies.
References
- 1. As time passes, MT4 cellular material became infected with HIV, that was blocked by AZT - Reversible Small Molecule Inhibitors inhibitors in clinical development [biomicroworld2017.org]
- 2. Anti-HIV-1 activity of antiviral compounds, as quantitated by a focal immunoassay in CD4+ HeLa cells and a plaque assay in MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Adenosine Analogues as S-adenosylhomocysteine Hydrolase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adenosine analogues as inhibitors of S-adenosylhomocysteine hydrolase (SAHH). By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document serves as a valuable resource for evaluating and selecting compounds for further investigation in the pursuit of novel therapeutics targeting methylation-dependent pathways.
S-adenosylhomocysteine hydrolase (SAHH) is a critical enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and L-homocysteine.[1] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of a wide array of biomolecules, including DNA, RNA, and proteins.[2][3] The inhibition of SAHH leads to the intracellular accumulation of SAH, thereby disrupting cellular methylation processes.[4] This disruption has been shown to have significant antiviral and anticancer effects, making SAHH an attractive target for drug development.[4]
This guide focuses on the validation of SAHH inhibition by a class of compounds known as adenosine analogues, which mimic the natural substrate of the enzyme.
Comparative Efficacy of Adenosine Analogues
The inhibitory potency of various adenosine analogues against SAHH has been evaluated in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for several key compounds. These values provide a quantitative measure of their efficacy, with lower values indicating higher potency.
| Adenosine Analogue | Inhibition Constant (Ki) | IC50 | Source Organism/Enzyme | Reference |
| Carbocyclic analogue of adenosine | 5 nM | Beef liver | [5] | |
| Adenosine dialdehyde | 3.3 nM | 40 nM | [6][7] | |
| Neplanocin A | 8.39 nM | Bovine liver | [8] | |
| Compound 39 (non-adenosine analog) | 1.5 nM | [8] | ||
| 3-Deazaadenosine | ||||
| 2'-Deoxyadenosine | Human liver | [5] | ||
| 9-beta-D-Arabinofuranosyladenine | Human liver | [5] | ||
| Tubercidin (7-deaza-adenosine) | Human liver | [5] |
Experimental Protocols for Validating SAHH Inhibition
The validation of SAHH inhibition by adenosine analogues relies on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods to determine the enzymatic activity of SAHH and the inhibitory potential of test compounds.
Colorimetric Assay using Ellman's Reagent (DTNB)
This assay measures the production of L-homocysteine, one of the products of the SAH hydrolysis reaction. L-homocysteine contains a free sulfhydryl group that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Purified SAHH enzyme
-
S-adenosylhomocysteine (SAH) substrate solution
-
Adenosine analogue inhibitor solution (at various concentrations)
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0
-
DTNB (Ellman's Reagent) solution: 4 mg/mL in Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
A fixed concentration of SAHH enzyme
-
Varying concentrations of the adenosine analogue inhibitor (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the SAH substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Add the DTNB solution to each well. The reaction of DTNB with the produced L-homocysteine will result in a yellow color.
-
Measure Absorbance: Read the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Luciferase-Based Luminescence Assay
This highly sensitive assay measures the production of adenosine, the other product of the SAH hydrolysis. The generated adenosine is converted to ATP in a series of coupled enzymatic reactions, and the amount of ATP is then quantified using a luciferase-luciferin reaction, which produces a luminescent signal.
Materials:
-
Purified SAHH enzyme
-
S-adenosylhomocysteine (SAH) substrate solution
-
Adenosine analogue inhibitor solution (at various concentrations)
-
Luciferase Assay Reagent (containing luciferase, luciferin, and other necessary enzymes and substrates for the coupled reaction)
-
Opaque-walled 96-well microplate (to minimize light scatter)
-
Luminometer
Procedure:
-
Prepare Reaction Mixture: In each well of an opaque-walled 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
A fixed concentration of SAHH enzyme
-
Varying concentrations of the adenosine analogue inhibitor (or vehicle control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Initiate Reaction: Add the SAH substrate solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Luminescence Detection: Add the Luciferase Assay Reagent to each well.
-
Measure Luminescence: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows involved in the validation of SAHH inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Experimental workflow for validating SAHH inhibition.
SAHH signaling pathway and mechanism of inhibition.
The inhibition of S-adenosylhomocysteine hydrolase by adenosine analogues presents a promising avenue for the development of novel therapeutics. The data and methodologies presented in this guide offer a framework for the systematic evaluation of these compounds, facilitating the identification of potent and selective inhibitors for further preclinical and clinical investigation. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological pathway, aiding in the comprehension of this important therapeutic strategy.
References
- 1. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 2. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H19 lncRNA alters DNA methylation genome wide by regulating S-adenosylhomocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 3'-Fluoro-3'-deoxyadenosine
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3'-Fluoro-3'-deoxyadenosine, a nucleoside analog that requires careful handling as hazardous waste. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.
Hazard Assessment and Classification
As a synthetic nucleoside analog, this compound should be managed as a potentially hazardous substance. While specific toxicity data may be limited, the general class of nucleoside analogs can exhibit toxic properties due to their potential to interfere with DNA replication.[1][2] Therefore, it is imperative to treat all waste containing this compound as hazardous chemical waste. This approach aligns with the precautionary principle of laboratory safety, ensuring that even in the absence of comprehensive data, the highest safety standards are met.
Quantitative Waste Accumulation Limits
Laboratories are subject to regulations that dictate the maximum quantity of hazardous waste that can be stored on-site at any given time in what is known as a Satellite Accumulation Area (SAA).[1][3] These limits are established to minimize risks associated with the accumulation of hazardous materials.
| Waste Category | Maximum Accumulation Volume/Mass | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for pickup by Environmental Health & Safety (EHS) within 3 days of reaching the limit.[1] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup upon reaching the limit.[1][3] |
Note: While this compound is not explicitly P-listed, treating it with a high degree of caution is strongly recommended. Always consult your institution's specific EHS guidelines for definitive classification and accumulation limits.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn, including:
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[1][5]
-
Solid Waste: Collect dry this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and any spill cleanup materials in a designated, compatible solid waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof liquid waste container.[1] Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[1]
Step 3: Waste Container Selection and Labeling
The integrity and clear identification of waste containers are non-negotiable aspects of laboratory safety.[5]
-
Container Choice: Use containers that are in good condition, chemically compatible with the waste, and equipped with a secure, screw-top lid.[1] Plastic containers are often preferred for their durability and compatibility.[3]
-
Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" tag provided by your institution's EHS department.[1] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
A complete and accurate list of all chemical components and their approximate concentrations.[1]
-
The date when waste was first added to the container (the accumulation start date).[5]
-
The name of the Principal Investigator (PI) and the specific laboratory location.[1]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[3]
-
Ensure the SAA is away from general traffic areas and that incompatible chemicals are not stored together.[5]
-
Keep the waste container closed at all times, except when adding waste.[3]
Step 5: Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.[1][6]
-
Empty the container as thoroughly as possible, collecting the residue as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., a solvent in which this compound is soluble).[6]
-
Collect the rinsate from all three rinses and dispose of it as liquid hazardous waste.[6]
-
After triple rinsing, deface the original chemical label on the container and dispose of it according to your institution's guidelines for clean glassware or plastic.[1][6]
Step 6: Arranging for Waste Pickup
-
Do not allow hazardous waste to accumulate beyond the legal limits or for more than six to twelve months from the accumulation start date, depending on institutional policy.[3][7][8]
-
Once a waste container is approximately three-quarters full or nearing its storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[8]
-
Under no circumstances should hazardous chemicals like this compound be disposed of down the drain or in the regular trash.[3][6][7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3'-Fluoro-3'-deoxyadenosine
Essential Safety and Handling Guide for 3'-Fluoro-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 75059-22-2). As a fluorinated nucleoside analog with potential cytotoxic and antiviral properties, stringent adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.[1][2][3]
Hazard Assessment and Safety Data
Quantitative Data Summary
The following table summarizes available data from research studies. This information should be considered in the context of a full risk assessment.
| Parameter | Value | Source / Compound Context |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | PubChem CID 122619[4] |
| Molecular Weight | 269.23 g/mol | PubChem CID 122619[4] |
| Appearance | White to off-white solid/powder | Supplier Information[5] |
| Melting Point | 211-212 °C | Supplier Information[5] |
| In vitro Cytotoxicity (PS cells) | Low cytotoxicity observed up to 25 µM | Antiviral Research Publication[6] |
| In vitro Cytotoxicity (HBCA cells) | Slightly cytotoxic at 25 µM | Antiviral Research Publication[6] |
| In vivo Administration (Mice) | 25 mg/kg administered twice daily | Antiviral Research Publication[6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its powdered form, to prevent dermal, ocular, and respiratory exposure.
Minimum PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling. |
| Lab Coat/Gown | Solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated spunbond). | Protects street clothes and skin from contamination. The back-closing design prevents accidental frontal exposure. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes and aerosols. A face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder outside of a containment device to prevent inhalation of hazardous particles. Fit testing is mandatory before use. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to ensure containment.
1. Preparation and Weighing:
-
Designate a specific area within the fume hood or BSC for handling this compound.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
When weighing the powdered compound, use a dedicated, calibrated balance inside the containment unit.
-
Employ gentle handling techniques to avoid generating dust.
2. Reconstitution:
-
If preparing a solution, slowly add the diluent to the vial containing the powder, directing the stream towards the inner wall to minimize aerosolization.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex, as this can create aerosols.
3. Experimental Use:
-
When transferring solutions, use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.
-
All manipulations should be performed over the absorbent liner.
4. Post-Handling Decontamination:
-
Wipe down all surfaces and equipment within the BSC or fume hood with a suitable decontaminating agent (e.g., 2% sodium hypochlorite solution), followed by a rinse with 70% ethanol to remove any residue.
-
Properly dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of all waste contaminated with this compound are crucial to prevent environmental contamination and exposure to others.
1. Waste Segregation:
-
All materials that have come into contact with the compound are considered hazardous waste. This includes:
-
Unused or expired product.
-
Contaminated PPE (gloves, gown, shoe covers, etc.).
-
Disposable labware (pipette tips, tubes, vials).
-
Spill cleanup materials.
-
Absorbent liners from the work surface.
-
2. Waste Container and Labeling:
-
Use a designated, leak-proof, and puncture-resistant hazardous waste container with a secure lid.
-
Immediately label the container with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.
3. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is away from general traffic and incompatible chemicals.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.
-
Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Spills and Exposure
Spill Management (inside a BSC or fume hood):
-
Containment: Ensure the spill is contained within the absorbent liner. If not, use absorbent pads to gently cover the spill, working from the outside in.
-
Decontamination: Apply a 2% sodium hypochlorite solution to the spill area and allow a contact time of at least 10-30 minutes.
-
Cleanup: Absorb the decontaminated spill with fresh absorbent pads.
-
Disposal: Place all contaminated materials in the designated hazardous waste container.
-
Final Cleaning: Clean the spill area again with the decontaminating solution, followed by a 70% ethanol rinse.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Guides
Caption: Safe Handling Workflow for this compound
Caption: Simplified Putative Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Fluoro-3'-deoxy-5'-noraristeromycin derivatives: synthesis and antiviral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
